AW-464
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYBYKXWYDVVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485842-97-5 | |
| Record name | AW-464 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485842975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AW-464 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJX11V636Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABX464's Novel Mechanism of Action in HIV Replication: A Technical Guide
Abstract
ABX464 (obefazimod) represents a first-in-class, orally available small molecule that has demonstrated a novel mechanism of action against Human Immunodeficiency Virus (HIV) replication. Unlike conventional antiretroviral therapies that target viral enzymes, ABX464 modulates the biogenesis of viral RNA. This technical guide provides an in-depth exploration of ABX464's core mechanism, focusing on its interaction with the cellular Cap Binding Complex (CBC). This interaction selectively enhances the splicing of HIV-1 RNA, preventing the nuclear export of unspliced viral transcripts required for the production of new, infectious virions. Furthermore, this guide will detail the downstream consequences, including a reduction in the latent HIV reservoir, and elucidate the compound's dual anti-inflammatory effects mediated by the upregulation of miR-124. Methodologies for key validation experiments are provided to offer a comprehensive understanding for researchers and drug development professionals.
Introduction: A Paradigm Shift in HIV Treatment
The advent of combination antiretroviral therapy (cART) has transformed HIV infection from a fatal disease into a manageable chronic condition. However, cART is not a cure; it cannot eradicate the latent viral reservoir established in long-lived cells, and lifelong adherence is required to suppress viral replication.[1] The need for novel therapeutic strategies that act on different stages of the viral life cycle and potentially target the reservoir remains urgent.
ABX464 emerges as a promising candidate by introducing a completely new mechanism of action that targets a host-cell factor complex, the Cap Binding Complex (CBC), to disrupt HIV RNA biogenesis.[2][3] This approach not only inhibits active viral replication but has also shown potential in reducing the size of the latent HIV reservoir, a critical step toward a functional cure.[1][4]
The Molecular Target: The Cap Binding Complex (CBC)
To appreciate ABX464's unique mechanism, one must first understand its cellular target. Every RNA molecule transcribed by RNA polymerase II in the nucleus is "capped" at its 5' end. This cap structure is recognized by the Cap Binding Complex (CBC), a heterodimer consisting of CBP80 and CBP20. The CBC is a crucial player in multiple aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and the initial round of translation.
In the context of HIV, the virus produces a single 9kb primary transcript that must be alternatively spliced to generate over 40 different mRNAs. These mRNAs are categorized into three classes:
-
Unspliced (9kb): Serves as the genomic RNA for new virions and as mRNA for Gag and Gag-Pol polyproteins.
-
Singly-spliced (4kb): Encodes for Env, Vif, Vpr, and Vpu proteins.
-
Multiply-spliced (2kb): Encodes for Tat, Rev, and Nef regulatory proteins.
The export of unspliced and singly-spliced viral RNAs from the nucleus to the cytoplasm is a critical, highly regulated step that depends on the viral protein Rev interacting with the Rev Response Element (RRE) present on these transcripts.[5][6] This process is essential for the production of structural proteins and new viral genomes.
Core Mechanism of Action: Hijacking the CBC to Inhibit Viral RNA Export
ABX464's antiviral activity stems from its ability to bind to the CBC.[7] This interaction does not inhibit the CBC's function but rather enhances or modulates its activity, leading to a cascade of events detrimental to HIV replication.
3.1. Enhanced Splicing and Nuclear Retention of Viral RNA
By binding to the CBC, ABX464 selectively enhances the splicing of HIV-1 pre-mRNA.[2][8] This forces the viral transcripts, which are normally exported in an unspliced or singly-spliced form, to undergo excessive splicing. Deep sequencing analysis of HIV-infected peripheral blood mononuclear cells (PBMCs) treated with ABX464 revealed a significant increase in the proportion of multiply-spliced viral RNAs compared to unspliced transcripts.[2][9]
This enhanced splicing effectively traps the viral RNA in the nucleus, preventing the Rev-mediated export of the unspliced genomic RNA required for progeny virion assembly.[2][6] The result is a profound inhibition of the production of new infectious virus particles. A key aspect of this mechanism is its selectivity; ABX464 does not affect the splicing of normal cellular genes, a critical feature for its favorable safety profile.[3]
3.2. Reduction of the Latent HIV Reservoir
One of the most significant findings from clinical studies is ABX464's ability to reduce the total HIV DNA in peripheral CD4+ T cells of cART-suppressed individuals.[1][10] In a Phase IIa study (ABX464-004), 50% of patients treated with ABX464 for 28 days showed a reduction in total HIV DNA, with a mean decrease of 40% among responders.[4] A subsequent study confirmed a significant decrease in total HIV DNA and a reduction in HIV transcription initiation per provirus.[1][11]
The precise mechanism for reservoir reduction is still under investigation, but it is hypothesized that the generation of novel, aberrantly spliced viral RNA species may lead to the production of new viral peptides. These peptides could be presented on the surface of latently infected cells, making them visible and susceptible to clearance by the host's immune system.
The Dual Anti-inflammatory Effect: Upregulation of miR-124
Beyond its direct antiviral action, ABX464 possesses potent anti-inflammatory properties, which are highly relevant given the chronic inflammation associated with HIV infection. This effect is also mediated through its interaction with the CBC. ABX464 binding enhances the splicing of a specific long non-coding RNA, leading to the increased expression of microRNA-124 (miR-124).[7][12]
MiR-124 is a key regulator of inflammation, acting as a "physiological brake" on the immune response.[12] It dampens the expression of multiple pro-inflammatory cytokines, including IL-6, TNF-α, and IL-17.[13] This dual mechanism of antiviral and anti-inflammatory action makes ABX464 a unique therapeutic candidate, with development also underway for inflammatory bowel diseases.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of ABX464.
Table 1: In Vitro Antiviral Activity
| Parameter | Cell Type | HIV-1 Strain | Value | Reference |
|---|---|---|---|---|
| IC50 | Stimulated PBMCs | Ada-MR5 | 0.1 - 0.5 µM | [14] |
| IC50 | Macrophages | Ada-MR5 | ~0.04 µM |[2] |
Table 2: Clinical Trial Data on HIV Reservoir
| Study ID | Parameter | Dose | Duration | Result | Reference |
|---|---|---|---|---|---|
| ABX464-004 | Total HIV DNA in PBMCs | 150 mg/day | 28 days | 50% of patients responded (mean -40% change) | [4] |
| ABX464-005 | Total HIV DNA in CD4+ T cells | 150 mg/day | 28 days | Significant decrease (p=0.008) | [1][10] |
| ABX464-005 | Initiated HIV RNA per provirus | 150 mg/day | 28 days | Significant decrease (p=0.004) |[1][10] |
Experimental Validation & Methodologies
Elucidating the mechanism of ABX464 required a combination of molecular biology, virology, and sequencing techniques. Below are representative protocols for key experiments.
6.1. Protocol: Quantification of HIV-1 p24 Antigen by ELISA
-
Objective: To measure the amount of HIV-1 replication in cell culture supernatants by quantifying the core p24 protein. This is a direct measure of virion production.
-
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody (e.g., anti-p24 monoclonal antibody) in coating buffer overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites with a blocking buffer (e.g., PBS with 5% non-fat milk) for 2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add cell culture supernatants (potentially containing virions) and a standard curve of recombinant p24 antigen to the wells. Incubate for 2 hours at 37°C.
-
Detection Antibody: Wash the plate. Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Reaction Stop & Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of p24 in the samples by interpolating from the standard curve. A reduction in p24 indicates inhibition of viral replication.
-
6.2. Protocol: Analysis of HIV RNA Splicing via RNA-Capture-Seq
-
Objective: To selectively sequence HIV transcripts from infected cells to quantify the relative abundance of unspliced, singly-spliced, and multiply-spliced variants.
-
Causality: This method is crucial to directly prove the hypothesis that ABX464 enhances viral RNA splicing.
-
Methodology:
-
Cell Culture: Culture PBMCs, infect with an HIV-1 strain (e.g., YU-2), and treat with ABX464 or a vehicle control (DMSO).
-
RNA Extraction: After a set period (e.g., 6 days), harvest cells and extract total RNA using a high-quality RNA isolation kit.
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cDNA Synthesis: Synthesize cDNA from the total RNA using reverse transcriptase and random primers.
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Library Preparation: Prepare a standard sequencing library from the cDNA (fragmentation, end-repair, A-tailing, and adapter ligation).
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HIV RNA Capture: Hybridize the sequencing library with a custom library of biotinylated probes designed to specifically bind to all known and potential HIV sequences.
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Enrichment: Use streptavidin-coated magnetic beads to pull down the probe-bound HIV cDNA fragments, effectively enriching the library for viral transcripts and removing the vast majority of cellular transcripts.
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Sequencing: Wash the beads, elute the captured library, and perform high-throughput sequencing (e.g., Illumina).
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Bioinformatic Analysis: Align the sequencing reads to the HIV reference genome. Use specialized software to identify and quantify splice junctions, allowing for the calculation of the ratio of unspliced to spliced transcripts in treated vs. untreated samples.[8][9]
-
Conclusion and Future Directions
ABX464 presents a fundamentally new strategy for combating HIV. By targeting the host CBC and modulating viral RNA biogenesis, it not only inhibits viral replication but also shows an unprecedented ability to reduce the latent HIV reservoir.[1][5] Its dual anti-inflammatory action further enhances its therapeutic potential. The long-lasting effects observed in preclinical models after treatment cessation suggest that ABX464 could be a key component of future functional cure strategies.[2][6] Further clinical trials with longer treatment durations are essential to fully characterize its impact on the HIV reservoir and its potential to allow for treatment-free remission.
References
-
Marini, E., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4 + T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. Clinical Infectious Diseases, 74(11), 2044-2049.
-
Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 12(1), 30.
-
Moron-Lopez, S., et al. (2021). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV. Clinical Infectious Diseases, ciab733.
-
aidsmap.com. (2017). ABX464 reduces HIV reservoir but doesn't delay viral rebound.
-
Abivax. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018).
-
European Pharmaceutical Review. (2015). Mechanism of action of First-in-class anti-HIV drug, ABX464, published.
-
European Pharmaceutical Review. (2017). First ever evidence of treatment-induced reduction in HIV reservoirs.
-
Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis. Retrovirology, 12, 30.
-
Tazi, J., et al. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Gastroenterology, 160(5), 1803-1806.e6.
-
Abivax. (2020). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases.
-
Pavilion Health Today. (2017). New HIV treatment posts positive trial data.
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ResearchGate. (2015). ABX464, influences REV-mediated HIV RNA biogenesis and export, and interacts with the CBC complex.
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Abivax. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects.
-
Apolonia, L., et al. (2020). HIV Rev-isited. Viruses, 12(12), 1421.
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ResearchGate. (2020). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases.
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ResearchGate. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases.
-
NATAP.org. (2016). Phase IIa trial in HIV/AIDS patients with drug candidate ABX464.
-
ResearchGate. Effect of ABX464 on cellular and HIV-1 RNA splicing.
-
ResearchGate. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev—Mediated viral RNA biogenesis.
-
Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports, 9(1), 792.
-
Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports, 9(1), 792.
-
ResearchGate. (2021). ABX464 decreases the total HIV reservoir and HIV transcription initiation in CD4 + T cells from HIV-infected ART-suppressed individuals.
-
Moron-Lopez, S., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. eScholarship, University of California.
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ResearchGate. (2019). Analysis of HIV splicing following ABX464 treatment.
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ABX464 (Obefazimod): A First-in-Class Modulator of RNA Splicing for Viral and Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ABX464 (obefazimod) is a novel, orally administered, first-in-class small molecule that has demonstrated a unique mechanism of action with therapeutic potential across virology and immunology. Initially developed as an antiviral agent for Human Immunodeficiency Virus (HIV), its potent anti-inflammatory properties have since become the primary focus of its clinical development, particularly for inflammatory bowel disease (IBD). The core mechanism of ABX464 involves its binding to the cap-binding complex (CBC), a key component of the cellular RNA processing machinery. This interaction selectively enhances the splicing of specific RNA molecules. In HIV, this leads to the inhibition of viral replication by preventing the nuclear export of unspliced viral genomic RNA.[1] In immune cells, it upregulates the anti-inflammatory microRNA-124 (miR-124) by promoting the splicing of its precursor long non-coding RNA.[2][3] This guide provides a comprehensive technical overview of ABX464's mechanism, its demonstrated effects on viral and cellular RNA splicing, key preclinical and clinical findings, and detailed protocols for evaluating its activity.
Introduction: From HIV Cure Strategy to Broad Anti-Inflammatory
The development of ABX464 originated from a therapeutic strategy aimed at achieving a functional cure for HIV by targeting host cellular factors essential for viral replication.[1] Unlike conventional antiretrovirals that target viral enzymes, ABX464 was designed to modulate the biogenesis of viral RNA, a novel approach intended to prevent the assembly of new infectious particles and potentially impact the latent viral reservoir.[1] During its clinical investigation for HIV, a profound anti-inflammatory effect was observed, leading to a strategic pivot towards chronic inflammatory diseases like ulcerative colitis (UC) and Crohn's disease.[4][5] This guide will elucidate the singular molecular mechanism that underpins these dual therapeutic effects.
Core Mechanism of Action: Selective Modulation of RNA Splicing via the Cap-Binding Complex
The central pillar of ABX464's activity is its unique interaction with the cap-binding complex (CBC), a heterodimer of CBP80 and CBP20 proteins that binds to the 5' cap of nascent RNA transcripts.[1][6][7] This interaction does not disrupt the primary function of the CBC but rather enhances its activity on specific transcripts, making it a selective splicing modulator.[2][3]
Effect on HIV-1 Viral RNA Splicing
In the context of HIV-1 infection, the virus requires a delicate balance between spliced and unspliced viral RNA. Full-length, unspliced RNA serves as the genomic material for new virions and as the mRNA for Gag and Pol proteins.[8] The viral Rev protein is responsible for exporting this unspliced RNA from the nucleus to the cytoplasm.[1]
ABX464 binds to the CBC and stabilizes its interaction with the 5' cap of the viral pre-mRNA.[1] This action enhances the splicing of viral transcripts, leading to an accumulation of shorter, fully spliced RNAs and a corresponding depletion of the full-length, unspliced genomic RNA.[1][8] By preventing the Rev-mediated export of unspliced transcripts, ABX464 effectively halts the viral replication cycle.[1] Deep sequencing analysis of viral RNA from treated cells confirmed that retained viral RNA is massively spliced, while normal cellular splicing remains unaffected, highlighting the specificity of the drug.[1][6]
Experimental Workflow: HIV-1 RNA Splicing Analysis
Caption: Workflow for assessing ABX464's effect on HIV-1 RNA splicing.
Upregulation of Anti-Inflammatory miR-124
The discovery of ABX464's anti-inflammatory properties is linked to the same core mechanism. ABX464's binding to the CBC enhances the expression and splicing of a single long non-coding RNA (lncRNA).[2][9] This splicing event is required for the biogenesis of miR-124, a potent anti-inflammatory microRNA.[3][10][11]
Mature miR-124 is a master regulator of inflammation. Its upregulation leads to the downstream suppression of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and MCP-1.[11][12][13] This targeted, localized upregulation of a natural inflammatory brake explains the compound's efficacy in treating the chronic, excessive inflammation characteristic of diseases like UC.[14][15]
Signaling Pathway: ABX464 Anti-Inflammatory Mechanism
Caption: ABX464 enhances lncRNA splicing via the CBC, upregulating miR-124 and suppressing inflammatory mediators.
Clinical Development and Efficacy
ABX464 has undergone extensive clinical evaluation, demonstrating a favorable safety profile and significant efficacy, particularly in ulcerative colitis.[16]
Ulcerative Colitis (UC) Clinical Program
The clinical program for ABX464 in moderate-to-severe UC has consistently yielded positive results across multiple phases of study. Patients in these trials were often refractory to conventional treatments, including biologics and/or JAK inhibitors.[5][16]
Table 1: Summary of Key Efficacy Endpoints in Ulcerative Colitis Clinical Trials
| Trial Phase | Study Name | Key Efficacy Finding (vs. Placebo) | Citation(s) |
| Phase 2a | ABX464-101 | At 8 weeks, mucosal healing was 50% for ABX464 vs. 11% for placebo (p<0.03). | |
| Phase 2b | NCT03760003 | At 8 weeks, significant reduction in modified Mayo Score across all doses (25, 50, 100mg). | [16][17][18] |
| Phase 2b (Maintenance) | Open-Label Extension | 53% of patients in clinical remission after 48 weeks of treatment with 50mg ABX464. | [16] |
| Phase 3 | ABTECT-1 & 2 | Both trials met the primary endpoint of clinical remission at week 8 for the 50mg dose. | [19][20] |
HIV Program
Phase 2a studies in HIV-infected patients demonstrated that ABX464, in addition to standard antiretroviral therapy, could reduce the HIV reservoir in the gut.[4] While development is now focused on inflammatory diseases, these early trials were crucial for establishing the drug's mechanism and safety in humans.
Key Experimental Protocols
Verifying the mechanism and efficacy of an RNA splicing modulator requires specific and robust assays. Below are foundational protocols for assessing the core activities of ABX464.
Protocol: Quantification of miR-124 Upregulation in PBMCs by RT-qPCR
Expertise & Experience: This protocol is designed to precisely quantify the upregulation of mature miR-124, the key mediator of ABX464's anti-inflammatory effect. The choice of a specific stem-loop primer for reverse transcription is critical for distinguishing the mature miRNA from its precursor, ensuring accurate measurement of the active molecule. Normalization to a stably expressed small non-coding RNA (like RNU6) is essential to control for variations in RNA extraction and RT efficiency.
Methodology:
-
Cell Isolation and Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture PBMCs at 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: Treat cells with a dose range of ABX464 (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for 24-48 hours.
-
Total RNA Extraction: Harvest cells and extract total RNA, including the small RNA fraction, using a suitable kit (e.g., miRNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity via spectrophotometry (e.g., NanoDrop).
-
Specific Reverse Transcription (RT): Synthesize cDNA from 10-100 ng of total RNA using a microRNA-specific reverse transcription kit (e.g., TaqMan™ MicroRNA Reverse Transcription Kit). This step utilizes a specific stem-loop RT primer for mature hsa-miR-124-3p. A separate RT reaction should be run for the endogenous control (e.g., RNU6).
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the synthesized cDNA, a TaqMan™ Universal PCR Master Mix, and the specific TaqMan™ MicroRNA Assay probe and primer set for hsa-miR-124-3p and the endogenous control.
-
Thermal Cycling Conditions (Typical): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of miR-124 using the comparative Cq (ΔΔCq) method, normalizing to the endogenous control and comparing to the vehicle-treated sample.
Trustworthiness: This protocol is a self-validating system. The inclusion of a vehicle control establishes the baseline expression level, while a dose-response curve demonstrates a causal link between ABX464 concentration and miR-124 upregulation. The specificity of the stem-loop RT primer and TaqMan probe ensures that only the mature, active miRNA is quantified.
Protocol: In Vitro Assessment of Anti-Inflammatory Cytokine Suppression
Expertise & Experience: This assay simulates an inflammatory response in primary human immune cells to measure the functional consequence of miR-124 upregulation by ABX464. Using LPS, a component of Gram-negative bacteria, provides a robust and clinically relevant pro-inflammatory stimulus. Measuring cytokine protein levels in the supernatant via ELISA provides a direct readout of the secreted, biologically active molecules that drive inflammation in vivo.
Methodology:
-
PBMC Isolation and Plating: Isolate and culture PBMCs as described in Protocol 4.1. Plate cells in a 96-well plate at a density of 5x10⁵ cells per well.
-
Pre-treatment with ABX464: Pre-treat cells with a dose range of ABX464 or vehicle control for 24 hours. This period allows for sufficient upregulation of miR-124 prior to the inflammatory challenge.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for an additional 18-24 hours.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
Cytokine Quantification by ELISA: Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's protocol precisely.
-
Data Analysis: Generate a standard curve from the provided cytokine standards. Calculate the concentration of cytokines in each sample. Plot the cytokine concentration against the ABX464 concentration to determine the dose-dependent inhibitory effect.
Trustworthiness: The protocol's validity is ensured by multiple controls: an unstimulated control (vehicle, no LPS) to measure baseline cytokine secretion, and a stimulated control (vehicle + LPS) to establish the maximum inflammatory response. A dose-dependent reduction in cytokine levels in the ABX464-treated wells provides strong evidence of the compound's anti-inflammatory activity.
Future Directions and Therapeutic Potential
The unique mechanism of ABX464, centered on the upregulation of miR-124, opens therapeutic avenues beyond IBD and HIV.[11] Given miR-124's role as a key regulator in both the immune and central nervous systems, ABX464 is being explored for other chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease.[9][21] The successful clinical validation of targeting the CBC to modulate RNA splicing for therapeutic benefit establishes a new paradigm in drug development, paving the way for novel therapies targeting RNA biogenesis in a range of human diseases.
References
-
Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology. [Link]
-
Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports. [Link]
-
Abivax SA. (2025). Abivax shares positive late-stage results for obefazimod in ulcerative colitis. PMLiVE. [Link]
-
Abivax SA. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). Press Release. [Link]
-
Abivax SA. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Press Release. [Link]
-
Parsons, L. (2021). Abivax's ABX464 shows 'impressive' efficacy in severe ulcerative colitis patients. PharmaTimes. [Link]
-
Abivax SA. (2025). Abivax Announces Positive Phase 3 Results from Both ABTECT 8-Week Induction Trials Investigating Obefazimod, its First-in-Class Oral miR-124 Enhancer, in Moderate to Severely Active Ulcerative Colitis. Press Release. [Link]
-
Abivax SA. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Business Wire. [Link]
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Abivax SA. ABX464 for UC. Company Pipeline. [Link]
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ClinicalTrials.gov. (2024). ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. National Library of Medicine. [Link]
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Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. ResearchGate. [Link]
-
Crohn's & Colitis Foundation. (2023). ABTECT Program (ABX464 Treatment Evaluation for ulcerative Colitis Therapy) (ABX464-107). Study Information. [Link]
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The Role of Obefazimod (ABX464) in the Upregulation of miR-124: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the upregulation of microRNA-124 (miR-124) by the novel small molecule, obefazimod (ABX464). We will dissect the interaction of obefazimod with the cap-binding complex (CBC) and the subsequent modulation of RNA splicing of the long non-coding RNA, LINC00599-205, leading to increased biogenesis of the potent anti-inflammatory miR-124. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and detailed experimental protocols to investigate this pathway. We will delve into the downstream effects of miR-124 upregulation on inflammatory signaling, supported by quantitative data and visual pathway models. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: A Novel Anti-Inflammatory Axis
Obefazimod (formerly ABX464) is a first-in-class, orally available small molecule that has demonstrated significant anti-inflammatory properties in preclinical and clinical settings, particularly in the context of ulcerative colitis.[1][2][3][4][5][6][7] Unlike conventional anti-inflammatory agents that typically target cytokines or signaling kinases, obefazimod operates through a unique mechanism of action: the specific upregulation of miR-124, a key regulator of inflammation.[1][8] This guide will illuminate the intricate molecular choreography initiated by obefazimod, from its engagement with the cellular RNA processing machinery to the downstream suppression of pro-inflammatory pathways.
MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. miR-124 is highly expressed in the central nervous system but also plays a critical role in modulating the immune system.[9] Its dysregulation has been implicated in various inflammatory conditions. Obefazimod's ability to selectively enhance the levels of this specific microRNA presents a novel therapeutic strategy for a range of inflammatory diseases.
The Core Mechanism: Obefazimod's Interaction with the Cap-Binding Complex and Modulation of RNA Splicing
The central tenet of obefazimod's mechanism of action lies in its interaction with the cap-binding complex (CBC), a critical component of the cellular RNA processing machinery. The CBC, composed of the proteins Cbp20 and Cbp80, binds to the 5' cap of pre-mRNAs and plays a pivotal role in their splicing, nuclear export, and translation.[2]
Obefazimod and its primary active metabolite, ABX464-N-Glu, function as orthosteric stabilizers of the CBC.[1] Cryo-electron microscopy studies have revealed that these molecules bind at the interface of the Cbp20 and Cbp80 subunits. This binding induces a conformational change that strengthens the interaction between the two CBC subunits, resulting in a more rigid and stable complex.[1] This stabilization enhances the CBC's interaction with ARS2, a key partner protein involved in microRNA biogenesis.[1]
This enhanced CBC-ARS2 interaction does not lead to a global alteration of cellular splicing but rather to the specific and enhanced splicing of a particular long non-coding RNA: LINC00599-205 .[2][10][11] The splicing of this lncRNA is a prerequisite for the generation of mature miR-124.[2] This specificity of action is a key feature of obefazimod, as it avoids widespread off-target effects on cellular RNA processing.[2][12][13]
Figure 1: Mechanism of Obefazimod-mediated miR-124 upregulation.
Downstream Consequences: miR-124 as a "Physiological Brake" on Inflammation
The upregulation of miR-124 by obefazimod acts as a "physiological brake" on inflammation by targeting the mRNA of key pro-inflammatory transcription factors and signaling molecules.[3][6][7] A primary and well-validated target of miR-124 is the Signal Transducer and Activator of Transcription 3 (STAT3) .[14][15][16][17] By binding to the 3' untranslated region (3' UTR) of STAT3 mRNA, miR-124 promotes its degradation and inhibits its translation, leading to a reduction in STAT3 protein levels.[18]
STAT3 is a critical transcription factor in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-17 (IL-17). Reduced STAT3 levels consequently lead to decreased transcription of these and other pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α).[8] This multifaceted downregulation of the inflammatory cascade is central to the therapeutic effect of obefazimod.
Beyond STAT3, miR-124 has been shown to target other molecules involved in inflammatory and immune responses, including:
-
PIK3R2/PI3K/Akt pathway components : Recent studies suggest that miR-124-5p can directly target PIK3R2, leading to the suppression of the PI3K/Akt signaling pathway, which is involved in pro-inflammatory cytokine production and macrophage polarization.[10]
-
Polypyrimidine tract-binding protein 1 (PTBP1) : By downregulating PTBP1, miR-124 can influence alternative splicing events in neuronal cells, a mechanism that may also be relevant in immune cells.[19]
-
Cyclin-dependent kinases 4 and 6 (CDK4, CDK6) : These targets suggest a role for miR-124 in regulating cell cycle progression, which can be dysregulated in chronic inflammation.[20]
Quantitative Evidence of miR-124 Upregulation
The induction of miR-124 by obefazimod has been consistently observed across various experimental models, from in vitro cell cultures to clinical trials in patients with ulcerative colitis. The following table summarizes key quantitative findings:
| Experimental System | Obefazimod (ABX464) Dose | Treatment Duration | Fold Increase in miR-124 (vs. Control) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 50mg (equivalent) | 8 weeks | ~10-fold | [7][21] |
| Ulcerative Colitis Patient Rectal Biopsies | 25mg/day | 8 weeks | ~13-fold (median) | [1] |
| Ulcerative Colitis Patient Rectal Biopsies | 50mg/day | 8 weeks | ~25-fold (median) | [1] |
| Ulcerative Colitis Patient Rectal Biopsies | 100mg/day | 8 weeks | ~25-fold (median) | [1] |
| Rheumatoid Arthritis Patient Blood | 50mg/day | 12 weeks | Significant upregulation | [4] |
Experimental Protocols for Investigating the Obefazimod-miR-124 Axis
To facilitate further research into this novel anti-inflammatory pathway, we provide the following detailed experimental protocols.
In Vitro Upregulation of miR-124 in Human PBMCs
This protocol outlines the steps for treating human Peripheral Blood Mononuclear Cells (PBMCs) with obefazimod and subsequently quantifying the induction of miR-124.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Obefazimod (ABX464)
-
DMSO (vehicle control)
-
TRIzol reagent or other RNA extraction kit
-
Stem-loop RT-qPCR primers for mature hsa-miR-124 and a suitable endogenous control (e.g., U6 snRNA)
-
Reverse transcriptase and qPCR master mix
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[22]
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Obefazimod Treatment:
-
Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of obefazimod in DMSO.
-
Treat the cells with the desired concentration of obefazimod (e.g., 1 µM). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
Harvest the cells by centrifugation.
-
Extract total RNA from the cell pellets using TRIzol reagent or a commercial RNA extraction kit, following the manufacturer's instructions.[23][24][25]
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Quantification of mature miR-124 by Stem-Loop RT-qPCR:
-
Reverse Transcription (RT):
-
Perform reverse transcription using a stem-loop RT primer specific for mature hsa-miR-124.[11][26][27][28][29] This method provides high specificity for the mature miRNA form.
-
Include a no-RT control to check for genomic DNA contamination.
-
Also, perform RT for an endogenous control small RNA (e.g., U6 snRNA) for normalization.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a forward primer specific to the miR-124 sequence and a universal reverse primer that binds to the stem-loop primer sequence.[20][30][31][32][33]
-
Use a TaqMan probe for enhanced specificity and quantification, if available.
-
Run the qPCR reaction in triplicate for each sample.
-
Analyze the data using the ΔΔCt method to determine the fold change in miR-124 expression in obefazimod-treated samples relative to the vehicle control, normalized to the endogenous control.
-
-
Figure 2: Workflow for in vitro analysis of miR-124 upregulation.
Analysis of LINC00599-205 Splicing by RNA Capture Sequencing
To investigate the specific effect of obefazimod on the splicing of LINC00599-205, a targeted RNA sequencing approach is recommended.
Materials:
-
High-quality total RNA from obefazimod-treated and control cells (as prepared in section 5.1).
-
Custom oligonucleotide probes designed to capture LINC00599-205 transcripts.
-
RNA sequencing library preparation kit.
-
Next-generation sequencing platform.
Protocol:
-
Library Preparation:
-
Prepare sequencing libraries from the total RNA samples according to the manufacturer's protocol of the chosen library preparation kit.[34]
-
-
RNA Capture:
-
Sequencing and Data Analysis:
-
Sequence the captured libraries on a next-generation sequencing platform.
-
Align the sequencing reads to the human reference genome.
-
Analyze the splicing patterns of LINC00599-205 in the obefazimod-treated versus control samples.[13][35][36][37][38]
-
Quantify the abundance of different splice variants and identify any novel splicing events induced by obefazimod.
-
Conclusion and Future Directions
Obefazimod represents a paradigm shift in the treatment of inflammatory diseases by targeting a fundamental process of gene regulation – RNA splicing – to upregulate a specific anti-inflammatory microRNA. The mechanism involving the stabilization of the cap-binding complex and the subsequent enhanced splicing of LINC00599-205 to produce miR-124 is a testament to the intricate regulatory networks within our cells and offers a novel avenue for therapeutic intervention.
Future research should continue to elucidate the full spectrum of miR-124 targets in various immune cell types to gain a more comprehensive understanding of its anti-inflammatory effects. Furthermore, exploring the potential of obefazimod in other inflammatory conditions where miR-124 dysregulation is implicated could broaden its therapeutic applications. The detailed protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.
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Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study. (2022). RMD Open. [Link]
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ABX464 binding to the cap binding complex (CBC)
An In-depth Technical Guide to the Interaction of Obefazimod (ABX464) with the Cap-Binding Complex (CBC)
Foreword
The landscape of therapeutic intervention is continually evolving, moving from broad-spectrum agents to highly specific molecules that modulate discrete cellular processes. Obefazimod (ABX464) represents a paradigm of such innovation. It is a first-in-class small molecule that does not inhibit an enzyme or block a receptor in the traditional sense. Instead, it functions by binding to and enhancing the activity of a fundamental piece of cellular machinery: the nuclear Cap-Binding Complex (CBC). This interaction initiates a cascade of events with profound anti-inflammatory and antiviral consequences. This guide provides a detailed exploration of the molecular mechanics of the ABX464-CBC interaction, the downstream therapeutic pathways it governs, and the experimental methodologies required to investigate these effects.
The Cap-Binding Complex: A Master Regulator of RNA Fate
To comprehend the action of ABX464, one must first appreciate its target. The Cap-Binding Complex (CBC) is a critical nuclear heterodimer composed of two proteins: CBP80 (NCBP1) and CBP20 (NCBP2).[1][2] Immediately following transcription by RNA Polymerase II, the CBC binds to the 7-methylguanosine (m⁷G) "cap" structure at the 5' end of nascent pre-messenger RNA (pre-mRNA).[2] This binding is a foundational event in the life of an mRNA molecule, serving multiple essential functions:
-
Protection: It shields the nascent RNA from degradation by 5' exonucleases.[3]
-
Splicing and Processing: It recruits components of the splicing machinery to remove introns and facilitates 3'-end processing.
-
Nuclear Export: The CBC is instrumental in escorting the mature mRNA out of the nucleus and into the cytoplasm for translation.[3]
While the CBC's role has been well-established, its potential as a druggable target for modulating specific gene expression programs has only recently been realized, primarily through the study of ABX464.
The Core Interaction: ABX464 as a "Molecular Glue" for the CBC
ABX464 and its primary active metabolite, ABX464-N-glucuronide, modulate CBC function through a novel and elegant mechanism. Rather than inhibiting the complex, they act as orthosteric stabilizers.[4]
Binding Site and Mode of Action: Cryo-electron microscopy (Cryo-EM) has revealed that ABX464 binds at the interface between the CBP80 and CBP20 subunits.[4][5] This is a crucial distinction from cap-analogs or other potential inhibitors that might compete for the m⁷G cap-binding pocket on CBP20. Gel mobility shift assays have confirmed that ABX464 does not interfere with the CBC's ability to bind capped RNA, indicating a non-competitive binding mode.[6] By lodging itself at the subunit interface, ABX464 induces a conformational change that strengthens the interaction between CBP80 and CBP20, effectively locking the complex into a more rigid and stable structure.[4] This stabilizing effect enhances the CBC's downstream functions and its affinity for key partner proteins.[4]
Enhanced Affinity for RNA Processing Factors: One of the most significant consequences of this stabilization is an improved interaction between the CBC and ARS2 (Arsenite-resistance protein 2), a critical partner involved in the biogenesis of certain microRNAs (miRNAs).[4] This enhanced CBC-ARS2 association is the mechanistic linchpin that connects the binding of ABX464 to its potent anti-inflammatory effects.
Functional Consequences of CBC Modulation
The stabilization of the CBC by ABX464 results in two distinct and therapeutically valuable outcomes: a powerful anti-inflammatory effect and a potent antiviral activity.
The Anti-Inflammatory Pathway via miR-124
The primary anti-inflammatory mechanism of ABX464 is mediated by the specific upregulation of a single microRNA: miR-124.[7]
-
Selective Splicing: The ABX464-stabilized CBC, in concert with ARS2, enhances the splicing of a specific long non-coding RNA.[7][8] This processing event generates mature miR-124.
-
Master Regulator of Inflammation: miR-124 is a well-established "master regulator" or "physiological brake" on inflammation.[9] It functions by binding to the 3' untranslated region (3' UTR) of mRNAs that code for key pro-inflammatory proteins, targeting them for degradation or translational repression.
-
Cytokine Suppression: This leads to a broad downregulation of multiple pro-inflammatory cytokines and chemokines.[7] In clinical studies with ulcerative colitis patients and in various cellular models, ABX464 treatment has been shown to significantly reduce levels of these inflammatory mediators.[9][10]
| Pro-inflammatory Mediator | Function in Inflammatory Disease | Effect of ABX464/miR-124 Axis |
| TNF-α | Key driver of systemic inflammation, apoptosis. | Downregulated[7] |
| IL-6 | Promotes acute phase response, T-cell differentiation. | Downregulated[7][9] |
| IL-17 | Critical for neutrophil recruitment, Th17 cell response. | Downregulated[7][9] |
| MCP-1 (CCL2) | A potent chemokine that recruits monocytes/macrophages. | Downregulated[7][10] |
| Th17 Cells | A subset of T-helper cells that produce IL-17. | Proliferation is reduced[9] |
This potent and broad anti-inflammatory effect, driven by the upregulation of a single, natural regulator, underpins the clinical efficacy observed with ABX464 in inflammatory diseases like ulcerative colitis.[11][12]
The Antiviral Pathway: A Novel Mechanism Against HIV-1
ABX464 was initially developed as an anti-HIV agent, and its mechanism in this context is a direct consequence of its effect on the CBC.[13]
-
HIV's Reliance on Unspliced RNA: For successful replication, the HIV-1 virus must export long, unspliced or singly-spliced viral RNAs from the nucleus to the cytoplasm. These long transcripts encode the structural proteins (Gag, Pol, Env) necessary for building new virions. This export process is actively mediated by the viral protein Rev.[6]
-
ABX464 Intervention: ABX464's binding to the CBC stabilizes the complex's interaction with the 5' cap of the viral RNA.[6] This enhanced binding prevents the Rev protein from effectively hijacking the cellular export machinery for the unspliced viral transcripts.[6][14]
-
Forced Splicing and Viral Inhibition: With their export pathway blocked, the unspliced viral RNAs are retained in the nucleus, where they are recognized and processed by the host cell's splicing machinery.[6] This results in the viral RNA being "massively spliced" into non-functional, smaller pieces, which cannot be used to produce new viral particles.[6] This effectively halts the replication cycle. Importantly, this action is specific to the viral RNA context and does not affect the normal splicing of cellular genes.[6][15] This mechanism has been shown to contribute to a reduction of the HIV reservoir in humanized mouse models and in clinical trials.[6][13][14]
Key Experimental Protocols
Investigating the ABX464-CBC interaction requires a multi-faceted approach, combining biophysical, cellular, and functional assays. The following protocols provide a robust framework for such studies.
Protocol: In Vitro Confirmation of Direct Binding via Thermal Shift Assay (TSA)
Causality: This assay is foundational for demonstrating a direct physical interaction. A ligand binding to a protein typically increases its thermal stability. By measuring the melting temperature (Tm) of the CBC with and without ABX464, we can infer direct binding. This method is often used in initial screens for its high throughput and low material consumption.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify recombinant human CBC (CBP80/CBP20 heterodimer) to >95% purity.
-
Reagent Preparation:
-
Prepare a 10X stock of a fluorescent dye sensitive to protein unfolding (e.g., SYPRO Orange) in DMSO.
-
Prepare a 100X stock solution of ABX464 in DMSO. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Assay Setup (in a 96-well qPCR plate):
-
To each well, add assay buffer.
-
Add purified CBC to a final concentration of 2 µM.
-
Add SYPRO Orange dye to a final concentration of 5X.
-
Add ABX464 to the desired final concentration. Include a "DMSO only" control.
-
Bring the final volume to 20 µL with assay buffer.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol: Ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.
-
Measure fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated by finding the peak of the first derivative.
-
A positive ΔTm (Tm of CBC+ABX464 minus Tm of CBC+DMSO) indicates stabilizing binding.
-
Protocol: Cellular Upregulation of miR-124 via qRT-PCR
Causality: This assay directly tests the central hypothesis of the anti-inflammatory mechanism in a biologically relevant system. Observing a dose-dependent increase in miR-124 in immune cells following ABX464 treatment provides strong evidence of on-target cellular activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat T-cells).
-
Seed cells at an appropriate density.
-
Treat cells with varying concentrations of ABX464 (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 24-48 hours.
-
-
RNA Isolation:
-
Harvest the cells and pellet by centrifugation.
-
Isolate total RNA, including the small RNA fraction, using a suitable kit (e.g., a phenol-chloroform-based method or a column-based kit designed for miRNA).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a miRNA-specific RT kit. This typically involves a stem-loop primer specific for miR-124 to generate cDNA.
-
Include a reaction for a small nuclear RNA (e.g., RNU6B) to serve as an endogenous control for normalization.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, a fluorescent dye (e.g., SYBR Green or a TaqMan probe), and primers specific for miR-124 and the endogenous control.
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-124 and the control (RNU6B) in all samples.
-
Calculate ΔCt = (Ct of miR-124) - (Ct of RNU6B).
-
Calculate ΔΔCt = (ΔCt of ABX464-treated sample) - (ΔCt of DMSO control sample).
-
Calculate the fold change in expression as 2-ΔΔCt.
-
Plot fold change versus ABX464 concentration.
-
Protocol: Functional Anti-Inflammatory Assay via NF-κB Reporter
Causality: The NF-κB pathway is a central hub for inflammatory signaling and is known to be regulated by miR-124. Demonstrating that ABX464 can inhibit stimulus-induced NF-κB activation provides a crucial link between the molecular binding event and a functional anti-inflammatory outcome.
Step-by-Step Methodology:
-
Cell Line and Transfection:
-
Use a cell line amenable to transfection, such as HEK293T.
-
Co-transfect the cells with two plasmids:
-
NF-κB Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.
-
Control Plasmid: Contains the Renilla luciferase gene under a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.
-
-
Allow cells to express the plasmids for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of ABX464 or a DMSO vehicle control for 2-4 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours. Include an unstimulated control.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system.
-
In a luminometer plate, add cell lysate to the wells.
-
Inject the firefly luciferase substrate and measure the luminescence (NF-κB activity).
-
Inject the "stop-and-glo" reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence signal (transfection control).
-
-
Data Analysis:
-
For each well, calculate the ratio of (Firefly Luminescence / Renilla Luminescence).
-
Normalize the data by setting the value of the stimulated DMSO control to 100%.
-
Plot the normalized NF-κB activity versus the concentration of ABX464 to determine the inhibitory effect.
-
Conclusion and Future Perspectives
ABX464 (Obefazimod) represents a pioneering therapeutic that validates the Cap-Binding Complex as a druggable node for controlling specific gene expression programs. Its unique mechanism as a "molecular glue" that enhances, rather than inhibits, the function of its target allows for a highly specific downstream effect: the upregulation of the master anti-inflammatory microRNA, miR-124. This, in turn, provides a broad yet targeted suppression of the inflammatory cascade. Concurrently, this same mechanism of CBC stabilization effectively neutralizes HIV-1 replication by preventing the export of essential viral transcripts.
The success of ABX464 in clinical trials for ulcerative colitis paves the way for future investigations into its utility in other chronic inflammatory conditions, such as rheumatoid arthritis and Crohn's disease.[16] Furthermore, the central role of the CBC and miR-124 in cellular homeostasis suggests that this therapeutic axis could be relevant in a host of other pathologies, including neuro-inflammation and certain cancers. The continued study of ABX464 will not only advance this promising molecule but will also deepen our fundamental understanding of how modulating RNA biogenesis can be harnessed for therapeutic benefit.
References
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Campos, N., Myburgh, R., Garcel, A., Vautrin, A., Lapasset, L., Schläpfer Nadal, E., Mahuteau-Betzer, F., Najman, R., Fornarelli, P., Tantale, K., Basyuk, E., Séveno, M., Venables, J. P., Pau, B., Bertrand, E., Wainberg, M. A., Speck, R. F., Scherrer, D., & Tazi, J. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 12, 30. [Link]
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Abivax. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Abivax Pharma. [Link]
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Savarino, E., Vetrano, S., D'Amico, F., Correale, C., Tazi, J., & Danese, S. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. [Link]
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Abivax. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. Abivax Pharma. [Link]
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Peytavin, G., et al. (2022). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. eClinicalMedicine, 53, 101646. [Link]
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Abivax. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). Abivax Pharma. [Link]
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Lu, J., Tsai, A., & Puglisi, J. D. (2020). An in vitro single-molecule assay for eukaryotic cap-dependent translation initiation kinetics. Nucleic Acids Research, 48(1), e5. [Link]
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ClinicalTrials.gov. (2023). ABX464 for Ulcerative Colitis. U.S. National Library of Medicine. [Link]
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Bar-On, S., et al. (2021). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. The Journal of Infectious Diseases, 224(10), 1735–1745. [Link]
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Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis. Retrovirology, 12, 30. [Link]
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Abivax. (2020). ABX464 inhibits replication of SARS-CoV-2 (COVID-19) in reconstituted human respiratory epithelium model. Abivax Pharma. [Link]
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Hodgson, J. (2020). Abivax to evaluate anti-inflammatory effects of ABX464 in large-scale COVID-19 trial. BioWorld. [Link]
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Abivax. (n.d.). ABX464 for UC. Abivax Pharma. Retrieved January 2, 2026, from [Link]
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Abivax. (2020). Mobilizing the immune system to fight inflammatory and viral diseases, as well as cancer. Corporate Presentation. [Link]
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Savarino, E., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology. [Link]
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Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports. Figure available from [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 512, 19–49. [Link]
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Abivax. (2019). Abivax Treats First Patient in Phase 2a Rheumatoid Arthritis Clinical Trial of ABX464. Abivax Pharma. [Link]
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Abivax. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Abivax Pharma. [Link]
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Tazi, J., et al. (2024). P025 Obefazimod and its active metabolites ABX-464-N-Glu act by stabilizing protein-protein interaction among key RNA biogenesis partners, CBC and ARS2. Journal of Crohn's and Colitis, 18(Supplement_1), i106–i107. [Link]
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Ghoshal, A., et al. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 22(19), 10398. [Link]
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Moerke, N. J., et al. (2007). Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G. Cell, 128(2), 257–267. [Link]
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Mars, J. C., et al. (2020). The Cap-Binding Complex CBC and the Eukaryotic Translation Factor eIF4E: Co-Conspirators in Cap-Dependent RNA Maturation and Translation. International Journal of Molecular Sciences, 21(18), 6759. [Link]
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Carlson, C. B. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Das, D., & Das, B. (2019). Distinct Functions of the Cap-Binding Complex in Stimulation of Nuclear mRNA Export. Molecular and Cellular Biology, 39(9), e00551-18. [Link]
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An In-depth Technical Guide to Obefazimod (ABX464): A Novel Modulator of RNA Biogenesis for Inflammatory Diseases
Abstract
Obefazimod (formerly ABX464) is a first-in-class, orally available small molecule demonstrating significant therapeutic potential in the management of chronic inflammatory diseases. Initially developed for its antiviral properties, its unique mechanism of action, centered on the modulation of RNA biogenesis, has established it as a promising candidate for conditions such as ulcerative colitis (UC). This guide provides a comprehensive technical overview of Obefazimod, detailing its chemical architecture, physicochemical properties, novel mechanism of action involving the Cap-Binding Complex (CBC) and upregulation of microRNA-124 (miR-124), and its demonstrated clinical efficacy. We further provide representative experimental protocols for researchers seeking to investigate its biological activities.
Core Chemical and Physicochemical Profile
Obefazimod is a quinoline-based compound, specifically 8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine[1]. Its chemical structure is foundational to its unique biological activity.
Table 1: Physicochemical Properties of Obefazimod (ABX464)
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₀ClF₃N₂O | [1][2] |
| Molecular Weight | 338.71 g/mol | [1][2] |
| CAS Number | 1258453-75-6 | [1][2] |
| Class | Quinoline Derivative | [3][4] |
| Administration | Oral | [5][6] |
Note: Detailed experimental data on properties such as pKa, logP, and aqueous solubility are not consistently available in the public domain, reflecting the proprietary nature of the compound's development.
The Novel Mechanism of Action: A Paradigm Shift in Inflammation Control
Obefazimod operates via a highly differentiated mechanism that does not directly inhibit a single cytokine or enzyme. Instead, it modulates the cellular machinery of RNA processing to orchestrate a broad anti-inflammatory response. This is achieved by targeting the Cap-Binding Complex (CBC), a critical protein duo (CBP80/CBP20) that binds to the 5' cap of nascent RNA transcripts[7][8].
Engagement with the Cap-Binding Complex (CBC)
Obefazimod and its primary active metabolite, ABX464-N-Glu, act as "molecular glue," binding at the interface of the CBC subunits (Cbp20 and Cbp80)[8]. This interaction has two profound consequences:
-
Stabilization of the CBC: The binding induces a conformational change that strengthens the interaction between the CBC subunits, creating a more rigid and stable complex[8].
-
Enhanced Interaction with ARS2: This stabilized CBC exhibits improved affinity for ARS2, a key partner protein involved in microRNA biogenesis[8].
This targeted interaction reinforces the natural biological functions of the CBC in cellular RNA biogenesis without affecting the normal splicing of the vast majority of cellular genes, a critical aspect for its favorable safety profile[7][9].
Selective Upregulation of microRNA-124
The primary therapeutic effect of Obefazimod stems from its ability to selectively enhance the splicing of a single long non-coding RNA (lncRNA 0599-205)[4][7]. This specific splicing event generates mature, functional microRNA-124 (miR-124), a potent, endogenous regulator of inflammation[3][10].
Studies have demonstrated a significant, seven- to ten-fold increase in miR-124 levels in peripheral blood mononuclear cells (PBMCs) and colorectal biopsies of patients with ulcerative colitis treated with Obefazimod.
Downstream Anti-Inflammatory Cascade
MiR-124 acts as a master "brake" on inflammation by targeting the messenger RNAs (mRNAs) of multiple pro-inflammatory cytokines, chemokines, and signaling molecules for degradation or translational repression[3]. This leads to a broad dampening of the inflammatory response, including:
-
Reduction of Pro-Inflammatory Cytokines: Decreased levels of key inflammatory mediators such as TNF-α, IL-6, IL-17, and IL-1β[11][12].
-
Inhibition of Chemokines: Downregulation of monocyte chemoattractant protein-1 (MCP-1/CCL2), reducing the recruitment of inflammatory cells[11].
-
Modulation of Immune Cells: A reduction in the proliferation and differentiation of Th17 cells, a key driver of autoimmune pathology in inflammatory bowel disease[11][12].
This multi-pronged mechanism explains the potent and durable anti-inflammatory effects observed in clinical settings.
Therapeutic Applications and Clinical Efficacy
While initially investigated for its antiviral activity against HIV by inhibiting Rev-mediated viral RNA export, Obefazimod's potent anti-inflammatory properties have become the primary focus of its clinical development[13][14].
Ulcerative Colitis (UC)
Obefazimod has demonstrated robust and sustained efficacy in patients with moderate-to-severe active ulcerative colitis, including those who were refractory to existing treatments like biologics or JAK inhibitors[5][10][11].
Table 2: Summary of Key Clinical Trial Results in Ulcerative Colitis
| Study Phase | Key Finding | Outcome | Source |
| Phase 2b Induction | Primary Endpoint (Week 8) | Statistically significant reduction in Modified Mayo Score vs. placebo across all doses (25, 50, 100 mg). | [5] |
| Phase 2b Induction | Key Secondary Endpoints | Significant improvements in endoscopic appearance, clinical remission, and clinical response. | [5][10] |
| Phase 2b Maintenance | Durability of Response (2 Years) | 53% of 217 patients treated with 50 mg once-daily achieved clinical remission. | [5] |
| Phase 2a/2b Maintenance | Long-term Safety | No new safety signals were detected in patients treated for up to five years. | [5] |
The rapid onset of action and the durability of the response highlight the potential of Obefazimod as a transformative oral therapy for UC[10]. Phase 3 trials are currently ongoing to confirm these findings in a larger patient population[15][16].
Other Inflammatory and Viral Indications
-
Crohn's Disease & Rheumatoid Arthritis: Based on its broad anti-inflammatory mechanism, clinical investigations have been initiated for other autoimmune diseases[7].
-
COVID-19: Obefazimod was investigated for its potential to inhibit SARS-CoV-2 replication and mitigate the associated hyperinflammation[17][18][19]. In a Phase 2b/3 trial, while demonstrating a good safety profile, it did not provide a clinical benefit over the standard of care in preventing severe disease[12].
-
HIV: Obefazimod was originally shown to inhibit HIV-1 replication by enhancing the splicing of viral RNA, preventing the export of unspliced transcripts necessary for producing new virions[7][13]. This unique antiviral mechanism also supported the hypothesis that it could help reduce the HIV reservoir[14].
Representative Experimental Protocols
The following protocols are generalized methodologies based on standard laboratory techniques and literature precedent. They are intended as a guide for researchers and should be optimized for specific experimental conditions.
Protocol: Quantification of miR-124 Upregulation in PBMCs via qRT-PCR
This protocol describes a method to quantify the change in miR-124 expression in human Peripheral Blood Mononuclear Cells (PBMCs) following treatment with Obefazimod.
Objective: To measure the fold-change of mature miR-124 relative to a stable endogenous control.
Methodology: Stem-Loop Quantitative Reverse Transcription PCR (qRT-PCR) is a highly specific and sensitive method for mature miRNA quantification[20].
Step-by-Step Workflow:
-
Cell Culture and Treatment:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treat cells with Obefazimod (e.g., 1 µM final concentration) or a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Total RNA Isolation:
-
Harvest cells and pellet by centrifugation.
-
Isolate total RNA, including the small RNA fraction, using a suitable kit (e.g., miRVana miRNA Isolation Kit or similar) according to the manufacturer's instructions[21].
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a microfluidics-based analyzer (e.g., Agilent Bioanalyzer)[22].
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a miRNA-specific RT kit (e.g., TaqMan Advanced miRNA cDNA Synthesis Kit)[11][23].
-
Use a specific stem-loop RT primer for miR-124 and a separate one for an endogenous control miRNA (e.g., miR-26a or miR-191)[11]. This method enhances the specificity for the mature miRNA sequence[20].
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a TaqMan-based master mix, the synthesized cDNA, and specific TaqMan probes and primers for miR-124 and the endogenous control[20][23].
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min)[20].
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for both miR-124 and the endogenous control in both treated and vehicle control samples.
-
Calculate the relative expression (fold change) using the 2-ΔΔCt method[21].
-
Protocol: Assessment of Antiviral Activity using a Luciferase Reporter Assay
This protocol outlines a high-throughput method to assess the inhibition of viral replication, using a luciferase reporter gene engineered into a viral genome or replicon.
Objective: To determine the IC₅₀ of Obefazimod against a specific virus.
Methodology: A viral replicon or full-length virus engineered to express a luciferase (e.g., Renilla or Firefly) provides a quantitative readout of viral replication. A decrease in luminescence corresponds to an inhibition of replication[24][25].
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed a susceptible host cell line (e.g., Vero or BHK-21 cells) in a 96-well opaque plate suitable for luminescence readings[24].
-
Incubate until cells are adherent and have reached approximately 80-90% confluency.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Obefazimod in culture medium. Include a vehicle-only control (DMSO) and a positive control (a known viral inhibitor).
-
Add the compound dilutions to the cells.
-
-
Infection:
-
Infect the cells with the luciferase-expressing virus or virus-like particles at a predetermined multiplicity of infection (MOI)[24].
-
Incubate for a period sufficient for multiple rounds of viral replication (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete cell lysis[24].
-
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
Obefazimod (ABX464) represents a significant advancement in the treatment of inflammatory diseases. Its novel mechanism, centered on the stabilization of the Cap-Binding Complex and the subsequent upregulation of the master anti-inflammatory regulator miR-124, offers a unique and broad-spectrum approach to controlling dysregulated immune responses. The compelling clinical data in ulcerative colitis, combined with a favorable long-term safety profile, position Obefazimod as a transformative oral therapy with the potential to address significant unmet needs for patients with chronic inflammatory conditions. Further research into its application in other diseases driven by inflammation is strongly warranted.
References
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Boulanger, C. et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology. Available at: [Link]
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Abivax. (n.d.). ABX464 for UC. Abivax. Available at: [Link]
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Cua, E. et al. (2023). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. medRxiv. Available at: [Link]
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Abivax. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Abivax. Available at: [Link]
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Abivax. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Abivax. Available at: [Link]
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ClinicalTrials.gov. (2023). ABTECT-2 - ABX464 Treatment Evaluation for Ulcerative Colitis Therapy -2. ClinicalTrials.gov. Available at: [Link]
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Abivax. (2020). COVID-19 Treatment Candidate ABX464 Shows Promise In Vitro. Contagion Live. Available at: [Link]
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Healio. (2021). Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. Healio. Available at: [Link]
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Castaneda, R. & Jaser, N. (2020). ABX464 enticing for Covid-19; mechanism, trial issues belie potential. Pharmaceutical Technology. Available at: [Link]
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PubMed. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. PubMed. Available at: [Link]
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Oxford Academic. (2024). P025 Obefazimod and its active metabolites ABX-464-N-Glu act by stabilizing protein-protein interaction among key RNA biogenesis partners, CBC and ARS2. Journal of Crohn's and Colitis. Available at: [Link]
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Vautrin, A. et al. (2016). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology. Available at: [Link]
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Fernando, T. R. et al. (2013). Protocols for the analysis of microRNA expression, biogenesis and function in immune cells. Expert Review of Clinical Immunology. Available at: [Link]
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Vermeire, S. et al. (2022). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. The Lancet Gastroenterology & Hepatology. Available at: [Link]
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An In-depth Technical Guide to the Early Research Findings of Obefazimod (ABX464) for the Treatment of Ulcerative Colitis
I. Introduction: Addressing the Unmet Need in Ulcerative Colitis
Ulcerative colitis (UC) is a chronic, immune-mediated inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] The dysregulated immune response leads to debilitating symptoms and a significant impact on patient quality of life.[2] While existing therapies, including biologics and JAK inhibitors, have advanced treatment, a substantial number of patients either fail to respond, lose response over time, or experience significant side effects, highlighting a critical need for novel therapeutic agents with different mechanisms of action.[3][4]
Obefazimod (formerly ABX464) has emerged as a first-in-class, orally administered small molecule with a novel anti-inflammatory mechanism.[3][5] Early research, from preclinical models to Phase 2 clinical trials, has demonstrated its potential as a potent and durable treatment for moderate-to-severe active ulcerative colitis.[1][6] This guide synthesizes the foundational scientific and clinical data that underpin its development, focusing on its unique molecular action, preclinical validation, and early clinical efficacy and safety.
II. A Novel Mechanism of Action: Selective Upregulation of miR-124
The therapeutic effect of obefazimod is not based on direct inhibition of a single cytokine or pathway, but rather on the modulation of a master regulator of inflammation: microRNA-124 (miR-124).[7]
A. Interaction with the Cap Binding Complex (CBC)
Obefazimod's primary molecular target is the Cap Binding Complex (CBC), a crucial protein complex (composed of Cbp20 and Cbp80) that binds to the 5' end of nascent RNA transcripts in the nucleus.[8][9][10] This interaction is foundational to its mechanism. By binding to the CBC, obefazimod acts as a stabilizer, reinforcing its function in cellular RNA biogenesis, particularly RNA splicing.[11][12] Cryo-electron microscopy has shown that obefazimod binds at the interface of the CBC complex, strengthening the interaction between its subunits and, in turn, improving the CBC's interaction with its key partner, ARS2, which is involved in microRNA biogenesis.[10]
B. Downstream Cascade: Generating a "Physiological Brake" on Inflammation
The binding of obefazimod to the CBC enhances the selective splicing of a single long non-coding RNA, which generates the mature, anti-inflammatory miR-124.[9] This upregulation of miR-124 in immune cells acts as a "physiological brake" on inflammation.[2][3] MiR-124 post-transcriptionally downregulates the expression of multiple pro-inflammatory targets, leading to a broad anti-inflammatory effect.[7]
Key downstream effects include:
-
Reduction of Pro-inflammatory Cytokines: Obefazimod treatment leads to decreased levels of key cytokines implicated in UC pathogenesis, including IL-17, IL-6, TNF-α, and IL-23.[2][7]
-
Inhibition of Chemokine Production: It reduces the expression of chemokines like CCL2 (also known as MCP-1), which are responsible for recruiting inflammatory cells to the gut mucosa.[2][7]
-
Modulation of Th17 Cells: The inflamed mucosa in UC patients is heavily infiltrated by pathogenic Th17 cells.[2] By upregulating miR-124, which targets STAT3 mRNA, obefazimod reduces STAT3 protein, a key transcription factor for Th17 cell proliferation and differentiation. This leads to a reduction in the pathogenic Th17 population without impairing epithelial repair processes.[2]
This multi-pronged mechanism, initiated by a single molecular event, explains the potent and broad anti-inflammatory effects observed in clinical studies.
Caption: Obefazimod's mechanism of action.
III. Preclinical Validation in an In Vivo Model of Colitis
Before moving into human trials, obefazimod's anti-inflammatory efficacy was rigorously tested in a standard preclinical model of IBD.
A. The DSS-Induced Colitis Model
The Dextran Sulfate Sodium (DSS) chemical-induced colitis model in mice is widely used because it mimics the clinical and histological features of human ulcerative colitis, primarily through disruption of the colonic epithelial barrier.
B. Key Preclinical Findings
In the DSS mouse model, obefazimod demonstrated significant and lasting protective effects:
-
Reduced Inflammation: Treatment with obefazimod reversed the increases in multiple pro-inflammatory cytokines within the colon and curbed the upregulation of IL-17a secretion in mesenteric lymph nodes.[2][13]
-
Preservation of Gut Integrity: Unlike some targeted therapies that can affect tissue repair, obefazimod treatment was shown to preserve the integrity of the intestinal epithelium.[2][8]
-
Systemic and Local miR-124 Upregulation: A ten-fold increase in miR-124 was observed in peripheral blood mononuclear cells (PBMCs), confirming the mechanism of action in a living system.[11][14]
These findings provided a strong rationale for advancing obefazimod into clinical development for ulcerative colitis.
Table 1: Summary of Key Preclinical Findings in DSS Colitis Model
| Parameter Measured | Observation in DSS + Vehicle Group | Observation in DSS + Obefazimod Group | Source |
|---|---|---|---|
| Pro-inflammatory Cytokines (Colon) | Markedly Increased | Increase Reversed | [2][13] |
| IL-17a Secretion (Lymph Nodes) | Upregulated | Upregulation Reversed | [2][13] |
| Intestinal Epithelium Integrity | Damaged / Disrupted | Preserved | [2][8] |
| miR-124 Levels (PBMCs) | Baseline | 10-fold Increase |[11][14] |
C. Experimental Protocol: DSS-Induced Colitis in Mice
The following is a generalized protocol based on standard methodologies for this experimental model.
-
Animal Acclimatization: C57BL/6 mice (6-8 weeks old) are acclimatized for one week with standard chow and water ad libitum.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
Treatment Administration: Obefazimod (or vehicle control) is administered daily via oral gavage, starting concurrently with or shortly after DSS administration.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7-10):
-
Mice are euthanized.
-
The colon is excised, and its length is measured (colon shortening is a marker of inflammation).
-
Colon tissue is collected for histological analysis (H&E staining) to assess epithelial damage and inflammatory cell infiltration.
-
Additional tissue is collected for cytokine analysis via qPCR or ELISA.
-
Mesenteric lymph nodes and PBMCs are isolated for flow cytometry and miR-124 expression analysis.
-
Caption: Experimental workflow for the DSS-induced colitis model.
IV. Early Phase Clinical Trials: Translating Preclinical Promise to Human Efficacy
The efficacy and safety of obefazimod were evaluated in a structured clinical program, beginning with a proof-of-concept Phase 2a study followed by a larger, dose-ranging Phase 2b study.
A. Phase 2a Induction Study (ABX464-101)
This initial proof-of-concept study was a randomized, double-blind, placebo-controlled trial designed to assess the safety and efficacy of a 50 mg once-daily oral dose of obefazimod over 8 weeks in 32 patients with moderate-to-severe UC who were refractory to conventional therapies or biologics.[11][14]
-
Key Findings: The trial met its primary endpoints, demonstrating that obefazimod was safe and well-tolerated. Importantly, it showed statistically significant efficacy, with a rapid onset of action observed as early as two weeks.[11][14] At 8 weeks, the obefazimod group had a significantly greater reduction in the Total Mayo Score and a higher rate of mucosal healing compared to the placebo group (p<0.03).[11] Fecal calprotectin, a key biomarker of intestinal inflammation, was also markedly reduced.[4][11]
B. Phase 2b Induction and Maintenance Study
Building on the promising Phase 2a results, a larger Phase 2b trial was conducted in 254 patients with moderate-to-severe active UC.[1] This study evaluated three daily oral doses of obefazimod (25 mg, 50 mg, and 100 mg) against a placebo over an 8-week induction period.[15] Patients who completed the induction phase could enroll in a subsequent open-label maintenance study.[6]
-
Induction Phase Findings: The study successfully met its primary endpoint. All three doses of obefazimod led to a statistically significant reduction in the Modified Mayo Score (MMS) from baseline to week 8 compared to placebo.[1][15] Significant improvements were also seen across key secondary endpoints, including clinical remission, clinical response, and endoscopic improvement.[5]
-
Maintenance Phase Findings: The open-label maintenance phase demonstrated the durable efficacy of obefazimod. After 48 weeks of treatment with 50 mg obefazimod, an impressive 58.4% of patients were in clinical remission.[6] The data showed that patients not only maintained their response but could also achieve further improvement over time.[6] Long-term data from the Phase 2a maintenance study showed that after two years of continuous treatment, 69% of patients were in clinical remission.
-
Safety and Tolerability: Across the clinical program, obefazimod has shown a favorable safety and tolerability profile.[6] The most commonly reported adverse event was headache, which was generally mild to moderate and dose-dependent.[1][15] No new or unexpected safety signals emerged during long-term treatment.[5]
Table 2: Summary of Efficacy Results from Phase 2b Induction Trial (Week 8)
| Endpoint | Placebo (n=64) | Obefazimod 25 mg (n=61) | Obefazimod 50 mg (n=63) | Obefazimod 100 mg (n=64) | Source |
|---|---|---|---|---|---|
| Primary Endpoint | |||||
| LS Mean Change in MMS | -1.9 | -3.1 (p=0.0010 vs placebo) | -3.2 (p=0.0003 vs placebo) | -2.9 (p=0.0039 vs placebo) | [15] |
| Key Secondary Endpoints | |||||
| Clinical Remission | 12.5% | 26.2% | 23.8% | 21.9% | [1] |
| Clinical Response | 34.4% | 54.1% | 50.8% | 51.6% | [1] |
| Endoscopic Improvement | 14.1% | 34.4% | 39.7% | 43.8% | [16] |
MMS: Modified Mayo Score; LS: Least Squares
Table 3: Most Frequent Adverse Events in Phase 2b Induction Trial (Week 8)
| Adverse Event | Placebo (n=64) | Obefazimod 25 mg (n=62) | Obefazimod 50 mg (n=63) | Obefazimod 100 mg (n=64) | Source |
|---|---|---|---|---|---|
| Headache | 8% | 21% | 30% | 42% | [15] |
| Ulcerative Colitis | 5% | 0% | 1.6% | 1.6% | [15] |
Data represents percentage of patients reporting the event.
C. Protocol Outline: Phase 2b Randomized Controlled Trial
-
Patient Screening & Eligibility:
-
Randomization: Eligible patients are centrally randomized (1:1:1:1) to receive once-daily oral obefazimod (25, 50, or 100 mg) or a matched placebo.[15] Stratification is based on prior exposure to advanced therapies.[15]
-
Induction Phase (8 Weeks):
-
Patients receive the double-blinded study drug daily.
-
Concomitant UC medications (e.g., aminosalicylates, stable-dose corticosteroids) are permitted.[16]
-
Assessments for safety (adverse events, labs) and efficacy (symptom scores) are conducted at regular intervals.
-
-
Primary Endpoint Assessment (Week 8):
-
A flexible sigmoidoscopy is performed to assess the endoscopic subscore.
-
The primary endpoint, change from baseline in Modified Mayo Score, is calculated.
-
Secondary endpoints (clinical remission, clinical response, etc.) are also assessed.
-
-
Open-Label Maintenance Phase (Post-Week 8):
-
Patients completing the induction phase, regardless of treatment arm or outcome, are eligible to enroll in an open-label extension study.
-
All patients in this phase receive a specified dose of obefazimod (e.g., 50 mg once daily).
-
Long-term safety and efficacy are monitored for up to two years or more.
-
Caption: Clinical trial workflow for the Phase 2b study.
V. Conclusion and Future Directions
The early research on obefazimod (ABX464) has established a compelling profile for a novel ulcerative colitis therapy. Its unique mechanism of action, centered on the selective upregulation of the master anti-inflammatory regulator miR-124, differentiates it from all other available treatments. This mechanism, validated in robust preclinical models, has translated into significant and durable clinical efficacy in Phase 2 trials, demonstrating rapid symptom control, high rates of mucosal healing, and sustained clinical remission in a difficult-to-treat patient population.[1][2][6]
Combined with a favorable long-term safety profile, these findings strongly support the ongoing late-stage clinical development of obefazimod. The progression to a global Phase 3 program underscores its potential to become a valuable new oral treatment option, addressing the persistent unmet needs of patients living with ulcerative colitis.[1][18]
VI. References
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Tazi J, Apolit C, Campos N, et al. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Am J Gastroenterol. 2023. [Link]
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Abivax. ABX464 for UC. Abivax Website. [Link]
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Apolit C, Campos N, Tazi J. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. ResearchGate. 2022. [Link]
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Vermeire S, Sands BE, Tilg H, et al. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. ResearchGate. 2022. [Link]
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Abivax. Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Abivax Website. 2018. [Link]
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Abivax. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Abivax Website. 2020. [Link]
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Tazi J, Apolit C, Campos N, et al. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. PubMed. 2023. [Link]
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Apolit C, Campos N, Tazi J. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Semantic Scholar. 2022. [Link]
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Abivax. ABX464 shows excellent long-term efficacy data in Abivax's phase 2b maintenance trial in ulcerative colitis. Abivax Website. 2021. [Link]
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BioSpace. Abivax's Phase 2a Ulcerative Colitis Clinical Trial Data Selected for Oral Plenary Presentation at 14th Congress of European Crohn's and Colitis Organisation. 2018. [Link]
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Tazi J, et al. Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. ResearchGate. 2020. [Link]
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Truffle Capital. Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. 2021. [Link]
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Abivax. Abivax phase 2b study results of obefazimod (ABX464) in ulcerative colitis published in the Lancet Gastroenterology & Hepatology. 2022. [Link]
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Abivax. Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. 2018. [Link]
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MedicalExpo e-Magazine. ABIVAX's New Therapy for Ulcerative Colitis Gains Attention. 2025. [Link]
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Vermeire S, Sands BE, Tilg H, et al. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. PubMed. 2022. [Link]
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Power. ABX464 for Ulcerative Colitis. [Link]
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Abivax. Mobilizing the immune system to fight inflammatory and viral diseases, as well as cancer. 2020. [Link]
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Vautrin A, et al. Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. PubMed. 2019. [Link]
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Vermeire S, et al. Induction and Long-term Follow-up With ABX464 for Moderate-to-severe Ulcerative Colitis: Results of Phase IIa Trial. PubMed. 2021. [Link]
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Tazi J, et al. P025 Obefazimod and its active metabolites ABX-464-N-Glu act by stabilizing protein-protein interaction among key RNA biogenesis partners, CBC and ARS2. Journal of Crohn's and Colitis. 2024. [Link]
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Abivax. Obefazimod Meets Primary Endpoint in Phase 3 ABECT Program for Ulcerative Colitis. 2025. [Link]
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Abivax. Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). 2018. [Link]
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Vermeire S, et al. Induction and Long-term Follow-up With ABX464 for Moderate-to-severe Ulcerative Colitis: Results of Phase IIa Trial. ResearchGate. 2021. [Link]
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Tazi J, et al. ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. NIH. 2022. [Link]
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Abivax. Abivax completes induction treatment of last patient in ABX464 phase 2b clinical study in ulcerative colitis. 2021. [Link]
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Abivax. Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. 2021. [Link]
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Abivax. ABIVAX enrolls first ulcerative colitis patient in new ABX464 proof-of-concept clinical trial. 2017. [Link]
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ClinicalTrials.gov. Study of ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. NCT03093259. [Link]
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Abivax. ABIVAX enrolls first ulcerative colitis patient in new ABX464 proof-of-concept clinical trial. 2017. [Link]
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MDedge. Novel oral drug shows early promise for IBD. 2019. [Link]
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Abivax. Our Research. Abivax Website. [Link]
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ABX464 as a potential functional cure for HIV
An In-Depth Technical Guide to ABX464 (Obefazimod): A Dual-Action Candidate for a Functional HIV Cure
Executive Summary
The pursuit of a functional cure for HIV, defined as the long-term control of the virus without antiretroviral therapy (ART), remains one of the most significant challenges in modern medicine. The primary obstacle is the persistence of a latent viral reservoir in long-lived immune cells, which is impervious to current ART. ABX464 (obefazimod) has emerged as a first-in-class clinical candidate with a novel, dual-pronged mechanism of action that addresses both viral replication and the chronic inflammation that helps sustain the reservoir. This guide provides a comprehensive technical overview of ABX464, detailing its molecular mechanism, preclinical evidence, clinical trial data, and the key experimental methodologies used to evaluate its efficacy. By uniquely modulating cellular RNA biogenesis, ABX464 not only inhibits viral production but also upregulates the potent anti-inflammatory microRNA, miR-124, positioning it as a compelling, albeit complex, component in future HIV cure strategies.
The Unmet Need: HIV Latency as the Barrier to a Cure
Current ART regimens are highly effective at suppressing HIV-1 replication to undetectable levels in the plasma, transforming HIV from a fatal disease into a manageable chronic condition. However, ART cannot eliminate the virus from the body.[1] HIV integrates its genetic material into the host cell's genome, creating a stable latent reservoir, primarily within resting CD4+ T cells.[2] These latently infected cells are transcriptionally silent, rendering them invisible to both ART and the host immune system. Upon cessation of therapy, viral replication invariably rebounds from this reservoir. Therefore, a functional cure necessitates strategies that can either eradicate this reservoir or induce permanent host-mediated control.
ABX464: A First-in-Class Modulator of RNA Biogenesis
ABX464 is an orally available small molecule from the quinoline derivative class.[3] Its development was predicated on a unique therapeutic strategy: targeting host cell factors involved in viral RNA processing rather than viral enzymes directly. This approach offers the potential for a higher barrier to resistance. The core of ABX464's activity lies in its ability to bind to the cap binding complex (CBC), a crucial cellular machinery component that regulates RNA processing at the 5' cap.[4][5] This interaction does not disrupt global cellular RNA processing but selectively modulates the fate of specific viral and host RNAs.[5][6]
The Dual Mechanism of Action of ABX464
ABX464 exerts its effects through two distinct but interconnected pathways: direct inhibition of viral replication and potent anti-inflammatory activity.
Antiviral Effect: Inhibition of Rev-Mediated Viral RNA Export
The HIV-1 Rev protein is essential for viral replication. It facilitates the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm. These RNAs are required for the production of structural proteins (Gag, Pol, Env) and serve as the genomic RNA for new virions.[6][7]
ABX464's mechanism disrupts this critical step. By binding to the CBC, ABX464 enhances the splicing of HIV-1 pre-mRNA.[4][5] This forced splicing event leads to two key outcomes:
-
Depletion of Unspliced RNA: It reduces the pool of full-length, unspliced viral RNA available for nuclear export.[4]
-
Inhibition of Rev Function: The export of the remaining unspliced transcripts, which is mediated by Rev, is efficiently blocked.[6]
The result is the nuclear retention and degradation of replication-competent viral RNA, effectively halting the production of new infectious virus particles from an already infected cell.[4][6]
Anti-inflammatory Effect: Upregulation of miR-124
Chronic inflammation is a hallmark of HIV infection, even in virally suppressed individuals. This inflammation contributes to non-AIDS comorbidities and is thought to play a role in maintaining the latent reservoir. ABX464 has demonstrated potent and durable anti-inflammatory properties mediated by the upregulation of microRNA-124 (miR-124).
MiR-124 is a key regulator of immune cell function, particularly in macrophages and T-lymphocytes, and acts as a "physiological brake" on inflammation.[8] ABX464's interaction with the CBC enhances the splicing of a specific long non-coding RNA, leading to increased production of mature miR-124.[3][5] This upregulation has several downstream consequences:
-
Suppression of Pro-inflammatory Cytokines: miR-124 targets the mRNA of key inflammatory mediators, downregulating the production of TNF-α, IL-6, and IL-17.
-
Modulation of Immune Cells: It reduces the population of pro-inflammatory Th17 cells.[8]
-
Upregulation of IL-22: Preclinical data also show that ABX464 exposure leads to a significant upregulation of the anti-inflammatory and tissue-reparative cytokine IL-22 in macrophages.
This anti-inflammatory activity is hypothesized to reduce the immune activation that fuels the persistence and proliferation of the HIV reservoir, particularly in tissues like the gut.[9]
Preclinical and Clinical Evidence
Preclinical Foundation
Initial validation of ABX464's efficacy came from in vitro and in vivo preclinical models.
-
In Vitro: ABX464 demonstrated the ability to inhibit the replication of various HIV subtypes in peripheral blood mononuclear cells (PBMCs) and macrophages without inducing drug resistance.[7]
-
In Vivo: Studies in humanized mouse models were particularly compelling. Oral administration of ABX464 significantly reduced viral load.[4][7] Critically, unlike standard ART, the viral load remained suppressed for a significant period even after treatment was discontinued, providing the first evidence of a long-lasting effect on the viral reservoir.[4][10]
| Preclinical Model | Compound/Dose | Key Outcome | Reference |
| Humanized SCID Mice | ABX464 (20 mg/kg) | Significant reduction in viral load over 15 days of treatment. | [4] |
| Humanized Mice | ABX464 | Sustained viral load suppression for at least 52 days after treatment termination, unlike ART control. | [4] |
| In Vitro Macrophages | ABX464 | 50-fold upregulation of the anti-inflammatory cytokine IL-22. | |
| In Vitro T-lymphocytes | ABX464 | 10-fold upregulation of the anti-inflammatory microRNA miR-124. |
Clinical Trial Data
ABX464 has been evaluated in several Phase I and Phase IIa clinical trials to assess its safety, pharmacokinetics, and efficacy in people living with HIV.
| Clinical Trial ID | Dose(s) | Duration | Key Findings on HIV Reservoir | Reference(s) |
| ABX464-004 (NCT02735863) | 50mg & 150mg daily | 28 days | 8 of 16 participants (50%) receiving ABX464 showed a reduction in total HIV DNA in PBMCs (>25% decrease and >50 copies). No responders in the placebo group. However, no significant delay in viral rebound after ART interruption was observed. | [2][10] |
| ABX464-005 (NCT02990325) | 150mg daily | 28 days | Statistically significant decrease in total HIV DNA in PBMCs (p=0.008). A trend towards a decrease in intact HIV DNA was also observed. Analysis of viral transcripts confirmed a reduction in transcription initiation. | [1][11] |
| ABX464-005 (Cohort 2) | 50mg daily | 3 months | Mixed results: 4 of 8 patients showed a reduction in total HIV DNA in blood (2%-85%), while 4 showed an increase. Similar mixed results were seen in rectal tissue biopsies. | [12] |
The clinical data confirm that ABX464 can reduce the size of the HIV reservoir in a subset of patients. The ABX464-005 study provided strong evidence for a statistically significant reduction in total HIV DNA and an impact on HIV transcription.[1] However, the results from the ABX464-004 study and the second cohort of the -005 study highlight key challenges: the reduction in the reservoir was not sufficient to delay viral rebound, and patient responses were variable.[2][12] The most common adverse events reported were mild-to-moderate abdominal pain and headaches.[2][7]
Methodological Deep Dive: Key Experimental Protocols
Evaluating a reservoir-targeting agent like ABX464 requires highly sensitive and specific assays that go beyond standard viral load measurements.
Protocol: Quantification of Total HIV DNA in CD4+ T Cells by ddPCR
This protocol is fundamental for assessing changes in the size of the viral reservoir in clinical trial participants.
Objective: To precisely quantify the number of total HIV DNA copies per million CD4+ T cells from patient blood samples.
Methodology: Droplet Digital PCR (ddPCR)
-
Sample Collection & Processing:
-
Collect whole blood in EDTA tubes.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells using negative magnetic selection to avoid cell activation.
-
-
DNA Extraction:
-
Extract genomic DNA from a known number of purified CD4+ T cells using a validated kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accuracy and purity.
-
-
ddPCR Reaction Setup:
-
Prepare a PCR master mix containing ddPCR Supermix, primers, and a fluorescent probe targeting a highly conserved region of the HIV-1 LTR gene.
-
Prepare a parallel reaction mix for a host cell reference gene (e.g., RPP30) to normalize the results to cell number.
-
Add a precise amount of genomic DNA (e.g., 200-500 ng) to each master mix.
-
-
Droplet Generation:
-
Load the reaction mixtures into a droplet generator cartridge.
-
The instrument partitions each sample into ~20,000 nano-liter sized droplets, with each droplet containing either zero or one (or rarely, more than one) DNA template.
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate.
-
Perform thermal cycling to amplify the target DNA within each droplet.
-
-
Droplet Reading and Analysis:
-
Load the PCR plate into a droplet reader. The reader analyzes each droplet individually for fluorescence, classifying it as positive (target amplified) or negative.
-
The software uses Poisson statistics to calculate the absolute concentration of the target (HIV DNA) and reference (RPP30) genes in copies/µL.
-
-
Data Interpretation:
-
Calculate the final result as HIV DNA copies per million CD4+ T cells using the formula: (HIV copies/µL / RPP30 copies/µL) * 2 * 1,000,000. (The factor of 2 accounts for RPP30 being a two-copy gene per diploid cell).
-
Future Directions and Conclusion
While initial clinical results for ABX464 in HIV were promising, demonstrating a clear biological effect on the viral reservoir, the variability in patient response and the lack of impact on viral rebound have tempered expectations.[2][12] Subsequently, the development focus for obefazimod has largely shifted to its potent anti-inflammatory effects for treating chronic inflammatory diseases like ulcerative colitis, where it has shown robust efficacy.[8]
For HIV, the path forward for ABX464 or similar molecules would likely involve:
-
Combination Strategies: Pairing ABX464 with other cure strategies, such as latency-reversing agents or therapeutic vaccines, could create a synergistic "shock and kill" effect, amplified by a dampened inflammatory environment.
-
Patient Stratification: Identifying biomarkers that predict which patients are most likely to respond to reservoir reduction therapies is crucial.[12]
-
Longer-Term Dosing: Longer treatment durations may be necessary to achieve a more profound and durable impact on the latent reservoir.
References
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Gutiérrez, C., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4 + T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. The Journal of Infectious Diseases. [Link]
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ABIVAX. (2015). Mechanism of action of First-in-class anti-HIV drug, ABX464, published. Press Release. [Link]
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An In-Depth Technical Guide to In Vitro Studies of ABX464's Antiviral Effects
This guide provides a comprehensive overview of the in vitro methodologies used to characterize the antiviral properties of ABX464 (obefazimod), a first-in-class small molecule with a novel mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Introduction: A Novel Approach to Antiviral Therapy
ABX464 is an orally available small molecule that has demonstrated a unique mechanism of action, setting it apart from traditional antiviral agents.[1][2] Initially developed as an inhibitor of HIV replication, its therapeutic potential has expanded to include anti-inflammatory effects.[3][4] This guide will focus on the in vitro studies that have elucidated its antiviral effects, primarily against Human Immunodeficiency Virus (HIV) and more recently, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
The core of ABX464's antiviral activity lies in its ability to modulate RNA biogenesis.[1] Unlike conventional antivirals that target viral enzymes, ABX464 interacts with the host cellular machinery, specifically the Cap Binding Complex (CBC), to selectively alter the splicing of viral RNA.[5][6][7] This unique mode of action presents a high barrier to the development of viral resistance.[5]
The Molecular Mechanism of ABX464: A Tale of Two Effects
ABX464's mechanism is centered on its interaction with the CBC, a key player in the processing of pre-mRNA. This interaction has a dual effect: antiviral and anti-inflammatory.
-
Antiviral Effect: In HIV-infected cells, ABX464 enhances the splicing of viral RNA.[3][4] This is detrimental to the virus as it relies on the export of unspliced, full-length genomic RNA from the nucleus to the cytoplasm for the assembly of new virions. The viral protein Rev is essential for this export process. ABX464, by promoting splicing, effectively inhibits Rev's function, trapping the viral RNA in the nucleus and preventing the production of new infectious particles.[5][8][9]
-
Anti-inflammatory Effect: ABX464 also enhances the splicing of a specific long non-coding RNA, leading to the upregulation of microRNA-124 (miR-124).[6][7] miR-124 is a potent anti-inflammatory molecule that downregulates the production of pro-inflammatory cytokines.[10] This dual functionality makes ABX464 a promising candidate for treating diseases with both viral and inflammatory components.
Below is a diagram illustrating the proposed mechanism of action of ABX464 in an HIV-infected cell.
Caption: Workflow for a Rev-dependent reporter assay.
Data Presentation
Quantitative data from in vitro antiviral studies are typically summarized in tables for easy comparison.
| Virus | Assay | Cell Type | EC50 (µM) | Reference |
| HIV-1 | Replication Assay | PBMCs | Varies by isolate | [2][11] |
| HIV-1 | Replication Assay | Macrophages | Varies by isolate | [2][11] |
| SARS-CoV-2 | Replication Assay | Reconstituted Human Respiratory Epithelium | Dose-dependent inhibition observed | [12] |
| Experiment | Endpoint | Effect of ABX464 | Reference |
| HIV RNA Splicing Analysis | Ratio of Spliced to Unspliced RNA | Increased | [4][5] |
| Rev-Dependent Reporter Assay | Reporter Gene Expression | Decreased | [5] |
| miR-124 Expression | Fold Change | Increased | [6] |
Conclusion
The in vitro studies of ABX464 have been instrumental in elucidating its novel antiviral mechanism. By targeting the host Cap Binding Complex, ABX464 enhances the splicing of viral RNA, thereby inhibiting the replication of viruses like HIV that depend on the export of unspliced RNA. The detailed experimental protocols and assays described in this guide provide a framework for the continued investigation of ABX464 and other compounds that modulate host-virus interactions. This unique mechanism, coupled with its anti-inflammatory properties, positions ABX464 as a compelling candidate for further development in the treatment of viral and inflammatory diseases.
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Mechanism of action of First-in-class anti-HIV drug, ABX464, published. (2015). News-Medical.net. [Link]
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Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports. [Link]
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Tazi, J., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology. [Link]
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Abivax. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). Abivax. [Link]
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Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. PubMed. [Link]
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Krajczyk, A., et al. (2019). In vitro methods for testing antiviral drugs. PubMed Central. [Link]
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Reynoso, G. D., et al. (2021). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. The Journal of Infectious Diseases. [Link]
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Scherrer, D., et al. (2017). Safety, Pharmacokinetics, and Antiviral Activity of a Novel HIV Antiviral, ABX464, in Treatment-Naive HIV-Infected Subjects in a Phase 2 Randomized, Controlled Study. Antimicrobial Agents and Chemotherapy. [Link]
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Abivax. (2020). ABX464 inhibits replication of SARS-CoV-2 (COVID-19) in reconstituted human respiratory epithelium model. Abivax Investor Relations. [Link]
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Tazi, J., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis. PubMed. [Link]
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Soret, P., et al. (2022). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. EClinicalMedicine. [Link]
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Abivax. (2020). Abivax to evaluate anti-inflammatory effects of ABX464 in large-scale COVID-19 trial. BioWorld. [Link]
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Abivax. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. Business Wire. [Link]
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Abivax. (2017). New Experimental Data on Anti-inflammatory Effects of ABX464, ABIVAX's First-in-Class Drug Candidate to Achieve Functional Cure for HIV Patients, Published in Nature Scientific Reports. Business Wire. [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the In-Vitro Application of ABX464 in Peripheral Blood Mononuclear Cells (PBMCs)
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of ABX464 (Obefazimod), a first-in-class oral small molecule, in in-vitro studies involving human peripheral blood mononuclear cells (PBMCs). ABX464 has demonstrated significant anti-inflammatory properties in clinical trials for ulcerative colitis.[1][2][3] Its unique mechanism of action, centered on the upregulation of microRNA-124 (miR-124), presents a compelling area of investigation for a variety of inflammatory and autoimmune diseases.[4] This guide will delve into the scientific rationale behind the use of ABX464 with PBMCs, provide step-by-step protocols for experimentation, and detail methods for analyzing the downstream effects of this novel therapeutic agent.
Introduction: ABX464 - A Novel Regulator of Inflammation
ABX464 is an orally available small molecule that has shown potent anti-inflammatory effects.[5] Its primary mechanism of action involves the binding to the cap binding complex (CBC), a key component of the cellular RNA processing machinery.[5][6] This interaction enhances the splicing of a specific long non-coding RNA, leading to the selective upregulation of miR-124 in immune cells.[5]
MiR-124 is a critical negative regulator of inflammation.[4] By increasing its expression, ABX464 effectively "puts a brake" on inflammatory processes.[7][8] This upregulation of miR-124 leads to the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-17 (IL-17), and a reduction in Th17 cells, which are key drivers of inflammation in many autoimmune diseases.[7][9]
PBMCs, a diverse population of immune cells including lymphocytes (T cells, B cells, NK cells) and monocytes, are a crucial ex-vivo model for studying the immunomodulatory effects of compounds like ABX464.[10] They provide a physiologically relevant system to investigate the cellular and molecular responses to this novel drug.
Scientific Rationale and Experimental Overview
The primary objective of treating PBMCs with ABX464 in a research setting is to elucidate its immunomodulatory effects. This is typically achieved by measuring a panel of biomarkers before and after treatment. Key experimental readouts include:
-
Quantification of miR-124 expression: To confirm the primary mechanism of action of ABX464.
-
Analysis of pro-inflammatory cytokine secretion: To assess the functional consequences of miR-124 upregulation.
-
Immunophenotyping of PBMC subpopulations: To identify specific cell types that are most affected by ABX464.
The following sections provide detailed protocols for each of these experimental stages.
Core Protocols
Isolation and Culture of Human PBMCs
Rationale: The quality of PBMCs is paramount for obtaining reliable and reproducible data. Density gradient centrifugation is a standard method for isolating PBMCs from whole blood.[11][12]
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat, the thin white layer containing the PBMCs, using a sterile pipette.
-
Transfer the collected PBMCs to a new 50 mL conical tube.
-
Wash the cells by adding 30 mL of sterile PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue. Cell viability should be >95%.[13]
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium for subsequent experiments.[13]
Treatment of PBMCs with ABX464
Rationale: Determining the optimal concentration and incubation time of ABX464 is crucial. Published studies have shown effects at various concentrations and time points.[7] A dose-response and time-course experiment is recommended for initial studies.
Materials:
-
ABX464 (Obefazimod)
-
Dimethyl sulfoxide (DMSO), sterile
-
Isolated PBMCs at 1 x 10^6 cells/mL
-
24-well or 96-well cell culture plates
Protocol:
-
Prepare a stock solution of ABX464 in DMSO. For example, a 10 mM stock solution.
-
Further dilute the ABX464 stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. A common concentration range to test is 0.1 µM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest ABX464 concentration.
-
Seed 1 mL of the PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.
-
Add the diluted ABX464 or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Incubation times can range from 24 hours to 6 days, depending on the desired endpoint.[7]
-
After incubation, collect the cell culture supernatant for cytokine analysis and the cell pellet for RNA extraction or flow cytometry.
| Parameter | Recommendation | Rationale |
| ABX464 Concentration | 0.1 - 10 µM | To determine the optimal dose-dependent effect. |
| Incubation Time | 24 hours - 6 days | To capture both early and late cellular responses.[7] |
| Vehicle Control | DMSO | To account for any effects of the solvent. |
| Cell Density | 1 x 10^6 cells/mL | A standard density for in-vitro PBMC cultures.[13] |
Downstream Analysis
Rationale: Real-time quantitative PCR (RT-qPCR) is a sensitive and specific method for measuring the expression levels of microRNAs.[14][15][16] This is a critical step to confirm that ABX464 is acting through its intended mechanism.
Materials:
-
RNA extraction kit suitable for small RNAs
-
TaqMan™ MicroRNA Reverse Transcription Kit (or equivalent)
-
TaqMan™ MicroRNA Assay for hsa-miR-124 (or equivalent)
-
Endogenous control (e.g., RNU48 or U6 snRNA)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA, including small RNAs, from the PBMC pellets using a suitable kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Perform reverse transcription of the total RNA using a microRNA-specific RT kit. This typically involves a specific stem-loop RT primer for miR-124 and the endogenous control.[15]
-
Real-Time PCR: Set up the qPCR reaction using the cDNA from the RT step, a TaqMan™ MicroRNA Assay containing specific primers and a probe for miR-124, and a real-time PCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of miR-124 using the ΔΔCt method, normalizing to the endogenous control.[17] Compare the expression levels in ABX464-treated samples to the vehicle-treated controls. A significant increase in miR-124 expression is expected.[7]
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex multiplex assays are robust methods for quantifying the concentration of secreted cytokines in the cell culture supernatant.[18][19][20] Based on the known mechanism of ABX464, a decrease in pro-inflammatory cytokines is anticipated.
Materials:
-
Cell culture supernatants collected in section 3.2
-
ELISA kits for specific cytokines (e.g., IL-6, IL-17, TNF-α) or a Luminex multiplex cytokine panel
-
Microplate reader (for ELISA) or Luminex instrument
Protocol (General ELISA):
-
Coat a 96-well plate with the capture antibody for the cytokine of interest overnight at 4°C.[18]
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Compare the cytokine levels in ABX464-treated samples to the vehicle-treated controls. A significant decrease in IL-6 and IL-17 is expected, while TNF-α levels may show a moderate increase in some donors.[7]
Rationale: Flow cytometry allows for the multi-parameter analysis of individual cells within the heterogeneous PBMC population.[21][22][23] This can identify which specific immune cell subsets are most affected by ABX464 treatment.
Materials:
-
PBMCs treated with ABX464 or vehicle
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD56)
-
Flow cytometer
Protocol:
-
Harvest the treated PBMCs and wash with FACS buffer (PBS with 1% BSA).
-
Resuspend the cells in FACS buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the different cell populations based on their forward and side scatter properties and the expression of specific cell surface markers. Analyze the percentage and absolute number of different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, monocytes, NK cells) in the ABX464-treated versus vehicle-treated samples.
Visualization of Key Pathways and Workflows
ABX464 Mechanism of Action
Caption: ABX464 binds to the CBC, enhancing the splicing of a lncRNA to upregulate miR-124, which in turn suppresses pro-inflammatory cytokines.
Experimental Workflow for ABX464 Treatment of PBMCs
Sources
- 1. Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients | Abivax [abivax.gcs-web.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis | Clinical Research Trial Listing [centerwatch.com]
- 4. Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abivax.com [abivax.com]
- 7. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. reprocell.com [reprocell.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]
- 15. genome.med.harvard.edu [genome.med.harvard.edu]
- 16. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. micro RNA and qRT-PCR [gene-quantification.net]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PBMC Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]
- 23. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABX464 (Obefazimod) Dosage and Administration in Preclinical Mouse Models
Introduction: A Novel Approach to Inflammation and Viral Reservoir Control
ABX464, also known as Obefazimod, is a first-in-class, orally available small molecule with a novel mechanism of action that positions it as a promising therapeutic candidate for inflammatory diseases and HIV.[1][2][3] Unlike conventional therapies that often target a single cytokine or pathway, ABX464 modulates a master regulator of inflammation, offering the potential for a broader and more durable therapeutic effect.[4][5] Initially developed as an anti-HIV agent, its potent anti-inflammatory properties have led to extensive investigation in inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical administration and dosage of ABX464 in established mouse models of UC and HIV. It synthesizes field-proven insights and published data to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.
The Unique Mechanism of Action of ABX464
Understanding the mechanism of ABX464 is critical for designing effective preclinical studies. The molecule's primary action is not direct enzyme inhibition or receptor antagonism, but rather the modulation of cellular RNA biogenesis.
Core Mechanism:
-
Binding to the Cap Binding Complex (CBC): ABX464 binds to the CBC, a crucial protein complex that attaches to the 5' end of newly transcribed RNA molecules.[4][8]
-
Enhanced Splicing of a Long Non-Coding RNA: By binding to the CBC, ABX464 reinforces its function and enhances the selective splicing of a specific long non-coding RNA.[4][8]
-
Upregulation of miR-124: This enhanced splicing event leads to a significant increase in the cellular levels of a single microRNA, miR-124.[2][4][5] In clinical studies, a seven- to ten-fold increase in miR-124 has been observed in human tissues following ABX464 treatment.[4]
-
Anti-Inflammatory Cascade: miR-124 is a potent, endogenous regulator of inflammation. It "puts a brake" on the inflammatory response by downregulating the expression of multiple pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and MCP-1.[2][4]
This mechanism explains ABX464's broad anti-inflammatory effects and its favorable safety profile, as it appears to restore a natural physiological pathway of inflammation control rather than inducing broad immunosuppression.[2]
Caption: Mechanism of Action of ABX464.
Recommended Mouse Models for ABX464 Evaluation
The choice of animal model is paramount for evaluating the efficacy of ABX464. The following models have been successfully used in published preclinical studies.
Inflammatory Bowel Disease: DSS-Induced Colitis
The Dextran Sulfate Sodium (DSS) model is the most widely used and relevant model for studying the anti-inflammatory effects of ABX464 in the context of IBD.[7] DSS is a chemical colitogen that, when administered in drinking water, disrupts the colonic epithelial barrier, leading to an acute inflammatory response that recapitulates many features of human ulcerative colitis.[7]
Rationale for Use:
-
Robustness: The model is highly reproducible and induces a predictable course of colitis.
-
Translational Relevance: It mimics the epithelial damage and subsequent inflammation seen in UC.
-
Proven Efficacy: ABX464 has demonstrated a strong, long-lasting protective effect in this model, reducing weight loss, colonic inflammation, and pro-inflammatory cytokine production while inducing the tissue-reparative cytokine IL-22.[7][9]
HIV: Humanized Mouse Models
Standard laboratory mice cannot be infected with HIV due to species-specific restrictions.[10] Therefore, to study anti-HIV therapeutics like ABX464, immunodeficient mice must be engrafted with human cells or tissues to create a functional human immune system.[10]
Common Models:
-
PBMC-Reconstituted SCID Mice: Severe Combined Immunodeficient (SCID) mice are injected with human peripheral blood mononuclear cells (PBMCs). This provides a rapid model for short-term studies.[1]
-
NSG/NOG Mice: More advanced models like NOD/scid-gamma (NSG) mice are engrafted with human CD34+ hematopoietic stem cells. These mice develop a more stable, multi-lineage human immune system, allowing for longer-term studies of HIV infection and reservoir dynamics.[10][11]
Rationale for Use:
-
HIV Permissiveness: These models are susceptible to HIV infection and support viral replication.[10]
-
Therapeutic Evaluation: They allow for the in vivo assessment of antiviral efficacy, including the reduction of viral load and the impact on viral reservoirs.[1][12] ABX464 has been shown to efficiently compromise viral proliferation in these models.[1]
Dosage and Administration Protocols
The following protocols are based on peer-reviewed studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
General Preparation of ABX464 for Oral Gavage
ABX464 is administered orally. Proper formulation is key to ensuring consistent delivery and bioavailability.
Materials:
-
ABX464 powder
-
Vehicle (select one):
-
Methylcellulose (0.5% w/v) in sterile water
-
Labrafil / 5% DMSO solution[11]
-
-
Scale, weigh boats
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Calculate the total amount of ABX464 required for the study cohort based on the target dose (mg/kg) and the average weight of the mice.
-
Weigh the ABX464 powder accurately.
-
Prepare the chosen vehicle. For methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping.
-
Suspend the ABX464 powder in the vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex vigorously and/or sonicate the suspension until it is homogenous. ABX464 will form a suspension, not a clear solution.
-
Critical Step: Re-vortex the suspension immediately before drawing each dose to ensure uniform delivery to each animal.
Protocol for IBD (DSS-Induced Colitis) Model
This protocol details the therapeutic administration of ABX464 in an acute DSS colitis model.
Caption: Experimental Workflow for ABX464 in DSS Colitis.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate C57BL/6 mice for at least 3-5 days before the experiment begins.
-
Baseline Measurements: Record the initial body weight of all mice.
-
Induction of Colitis (Day 0): Replace regular drinking water with a solution of 2.5% - 3.5% (w/v) DSS in autoclaved water. The exact concentration may need to be titrated depending on the DSS supplier and mouse strain.
-
Treatment Initiation (Day 0): Begin daily oral gavage with either the vehicle control or ABX464.
-
Daily Monitoring: From Day 0 onwards, record body weight and calculate the Disease Activity Index (DAI) for each mouse. The DAI score typically includes weight loss, stool consistency, and presence of blood.
-
Tissue Collection and Analysis:
-
Measure the length of the colon from the cecum to the anus as a macro-indicator of inflammation.
-
Collect colonic tissue for histological analysis (H&E staining) to score inflammation severity.
-
Flash-freeze colonic tissue for subsequent analysis of cytokine (e.g., IL-6, TNFα, IL-22) and miR-124 levels via qPCR or ELISA.[7]
-
Dosage Summary Table: IBD Model
| Parameter | Recommended Protocol | Source(s) |
| Mouse Strain | C57BL/6 | [9] |
| Disease Model | Dextran Sulfate Sodium (DSS) Induced Colitis | [7][9] |
| Drug | ABX464 | [7][9] |
| Dose | 50 mg/kg | [9] |
| Vehicle | Methylcellulose | [9] |
| Route | Oral Gavage | [9] |
| Frequency | Once Daily | [9] |
| Duration | 7-20 days, concurrent with DSS administration | [9] |
| Key Readouts | Body Weight, DAI, Colon Length, Histology, Cytokine Levels | [7] |
Note: Studies have shown that ABX464 provides long-term protection even after treatment cessation.[7][9]
Protocol for HIV (Humanized Mouse) Model
This protocol outlines a general approach for testing ABX464 in HIV-infected humanized mice.
Caption: Workflow for ABX464 in HIV Humanized Mice.
Step-by-Step Methodology:
-
Generation of Humanized Mice: Engraft immunodeficient mice (e.g., NSG) with human CD34+ hematopoietic stem cells. Allow 12-16 weeks for robust human immune system reconstitution.
-
Infection: Infect mice with an appropriate HIV-1 strain (e.g., JR-CSF, YU2) via intraperitoneal or intravenous injection.[1][11]
-
Confirmation of Infection: Monitor mice for 2-4 weeks post-infection to confirm stable plasma viral loads.
-
Treatment Initiation: Group mice and begin treatment with ABX464 or vehicle control via oral gavage.
-
On-Treatment Monitoring: Collect blood samples periodically (e.g., weekly) to measure plasma HIV-1 RNA levels (viral load) and analyze immune cell populations (e.g., CD4/CD8 T-cell ratios) by flow cytometry.[11]
-
Treatment Cessation and Rebound: After the treatment period, cease dosing and continue to monitor viral load to assess if ABX464 has a long-lasting effect on viral rebound compared to controls.[1][11]
Dosage Summary Table: HIV Models
| Parameter | Protocol A | Protocol B | Source(s) |
| Mouse Model | PBMC-reconstituted SCID | Engrafted NSG | [1][11] |
| HIV-1 Strain | JR-CSF | YU2 | [1][11] |
| Drug | ABX464 | ABX464 | [1][11] |
| Dose | 20 mg/kg | 40 mg/kg | [1][11] |
| Vehicle | Labrafil / 5% DMSO | Not Specified | [11] |
| Route | Oral Gavage | Oral Gavage | [1][11] |
| Frequency | Twice Daily (b.i.d) | Once Daily | [1][11] |
| Duration | 15 Days | 30 Days | [1][11] |
| Key Readouts | Plasma Viral Load, CD4/CD8 Ratio | Plasma Viral Load, Viral Rebound | [1][11] |
References
-
Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. (n.d.). Abivax. [Link]
-
Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. (2021-10-01). Healio. [Link]
-
Boucsinac, H., et al. (2016). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology. [Link]
-
Vermeire, S., et al. (2022). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Inflammatory Bowel Diseases. [Link]
-
Soret, P., et al. (2022). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. iScience. [Link]
-
Efficacy of ABX464 to inhibit viral replication in humanized mice. (n.d.). ResearchGate. [Link]
-
Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. (2019-01-28). Abivax. [Link]
-
ABX464 for UC. (n.d.). Abivax. [Link]
-
Chebli, K., et al. (2017). The Anti-Hiv Candidate Abx464 Dampens Intestinal Inflammation by Triggering Il-22 Production in Activated Macrophages. Scientific Reports. [Link]
-
New Experimental Data on Anti-inflammatory Effects of ABX464, ABIVAX's First-in-Class Drug Candidate to Achieve Functional Cure in HIV-Patients, Published in Nature Scientific Reports. (2017-07-12). Abivax. [Link]
-
Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. (n.d.). Abivax. [Link]
-
The protective effect of ABX464 is maintained in mice during continuous... (n.d.). ResearchGate. [Link]
-
ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. (n.d.). ResearchGate. [Link]
-
Obefazimod in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study. (2025-05-26). Oxford Academic. [Link]
-
Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. (n.d.). Abivax. [Link]
-
Humanized Mice Recapitulate Key Features of HIV-1 Infection: A Novel Concept Using Long-Acting Anti-Retroviral Drugs for Treating HIV-1. (n.d.). PLOS ONE. [Link]
-
ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV. (2022-06-10). PubMed. [Link]
Sources
- 1. Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abivax.com [abivax.com]
- 4. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases | Abivax [ir.abivax.com]
- 5. Q&A: ABX464 for treatment of UC seen as ‘novel mechanism of action’ [healio.com]
- 6. ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Hiv Candidate Abx464 Dampens Intestinal Inflammation by Triggering Il-22 Production in Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects | Abivax [ir.abivax.com]
- 9. researchgate.net [researchgate.net]
- 10. Humanized Mice Recapitulate Key Features of HIV-1 Infection: A Novel Concept Using Long-Acting Anti-Retroviral Drugs for Treating HIV-1 | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Quantitative Measurement of miR-124 Expression Following ABX464 Treatment
Introduction: ABX464 and the Anti-Inflammatory Role of miR-124
ABX464 (obefazimod) is a first-in-class, orally available small molecule that has demonstrated potent anti-inflammatory effects in clinical trials for ulcerative colitis and other inflammatory diseases.[1][2] Its novel mechanism of action is centered on its ability to selectively upregulate microRNA-124 (miR-124), a key endogenous regulator of inflammation.[3]
ABX464 binds to the cap binding complex (CBC), a crucial component in cellular RNA biogenesis.[1][4][5] This interaction enhances the splicing of a specific long non-coding RNA (lncRNA 0599-205), leading to an increased production of mature miR-124.[1][6] Elevated levels of miR-124 subsequently suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, effectively putting a "brake" on the inflammatory cascade.[2][3] This unique mechanism underscores the importance of accurately quantifying miR-124 expression to assess the pharmacodynamic effect of ABX464 in preclinical and clinical research.
This guide provides a comprehensive overview of validated techniques and detailed protocols for measuring miR-124 expression in biological samples following treatment with ABX464.
The Molecular Mechanism of ABX464-Mediated miR-124 Upregulation
Understanding the underlying biology is critical for designing robust experiments. ABX464's action is not a direct transcriptional activation but a post-transcriptional enhancement of processing.
Caption: Mechanism of ABX464 action on miR-124 biogenesis.
Part 1: Selecting the Appropriate Measurement Technique
Several robust methods exist for quantifying miRNA. The choice depends on the specific research question, required sensitivity, sample type, and throughput.
| Technique | Principle | Pros | Cons | Best For |
| qRT-PCR | Reverse transcription followed by real-time PCR amplification of a specific miRNA. | High sensitivity, high throughput, wide dynamic range, well-established. | Relative quantification requires careful normalization; susceptible to amplification biases. | Validating expression changes in a moderate number of samples; routine pharmacodynamic studies. |
| Droplet Digital PCR (ddPCR™) | Sample is partitioned into thousands of droplets; PCR occurs in each droplet, followed by counting of positive vs. negative droplets.[7] | Absolute quantification without a standard curve, high precision, less susceptible to PCR inhibitors.[8][9] | Lower throughput than qRT-PCR, requires specialized equipment. | Precise measurement of absolute copy number; analysis of precious or low-input samples (e.g., plasma). |
| In Situ Hybridization (ISH) | Labeled probes (often Locked Nucleic Acid, LNA™) bind to the target miRNA within fixed cells or tissues.[10] | Provides spatial and cell-type-specific localization of miR-124 expression.[11][12] | Semi-quantitative, lower throughput, complex protocol. | Visualizing which cell types (e.g., lamina propria lymphocytes) upregulate miR-124 in response to ABX464 in tissue biopsies. |
Part 2: The Complete Experimental Workflow
A successful experiment requires meticulous execution from sample collection to data analysis.
Caption: Overall experimental workflow for miR-124 quantification.
Part 3: Detailed Protocols
Protocol 1: Total RNA Extraction (Small RNA Preservation)
High-quality RNA is the foundation of accurate miRNA analysis. Methods that combine phenol-chloroform separation with column-based purification are often preferred for their ability to efficiently recover small RNAs.[13]
Recommended Kit: Qiagen miRNeasy Kit or Thermo Fisher Scientific mirVana™ miRNA Isolation Kit.[13][14][15]
Critical Considerations:
-
Sample Lysis: Ensure complete homogenization to inactivate endogenous RNases. For tissues, bead beating or rotor-stator homogenization is recommended.[16]
-
RNase Contamination: Use RNase-free water, tubes, and tips. Wear gloves at all times.
-
Storage: Store samples immediately in a stabilizing agent like TRIzol or RNAlater, or snap-freeze in liquid nitrogen.[16][17] Avoid multiple freeze-thaw cycles.[18]
Abbreviated Protocol (using mirVana™ Kit):
-
Homogenize sample (e.g., 10^6 cells) in 600 µL of Lysis/Binding Buffer.
-
Add 1/10 volume (60 µL) of miRNA Homogenate Additive. Mix well and incubate on ice for 10 minutes.
-
Add 600 µL of Acid-Phenol:Chloroform. Vortex for 60 seconds to mix.
-
Centrifuge for 5 minutes at 10,000 x g at 4°C. The sample will separate into aqueous and organic phases.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 1.25 volumes of room temperature 100% ethanol to the aqueous phase and mix.
-
Pass the mixture through a filter cartridge in several steps.
-
Wash the filter with the provided Wash Solutions according to the manufacturer's protocol.
-
Elute the RNA with 100 µL of pre-heated (95°C) Elution Solution or RNase-free water.
-
Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Relative Quantification of miR-124 by TaqMan™ Advanced miRNA Assay (qRT-PCR)
This method offers a streamlined workflow with universal reverse transcription, enabling the analysis of multiple miRNAs from the same sample.[14][19] It provides excellent sensitivity and specificity.[19]
Materials:
-
TaqMan™ Advanced miRNA cDNA Synthesis Kit (Thermo Fisher, Cat. No. A28007)[20][21]
-
TaqMan™ Advanced miRNA Assay for hsa-miR-124-3p (or other species-specific assay)
-
TaqMan™ Advanced miRNA Assay for selected endogenous control(s) (see Normalization section)
-
TaqMan™ Fast Advanced Master Mix
-
Real-Time PCR Instrument
Step-by-Step Methodology:
A. cDNA Synthesis (Poly(A) Tailing, Adaptor Ligation, RT, and miR-Amp) [22]
-
Prepare Poly(A) Reaction: On ice, prepare a master mix for the required number of samples (include 10-15% overage).[20][21] For each reaction:
-
10X Poly(A) Buffer: 0.5 µL
-
ATP: 0.5 µL
-
Poly(A) Enzyme: 0.3 µL
-
Nuclease-free Water: 1.7 µL
-
-
Add 3 µL of the Poly(A) Reaction Mix to 2 µL of your total RNA sample (1-10 ng).[20]
-
Incubate as follows: 37°C for 45 min, then 65°C for 10 min. Hold at 4°C.
-
Prepare Ligation Reaction: Prepare a master mix. For each reaction:
-
5X DNA Ligase Buffer: 3.0 µL
-
25X Ligation Adaptor: 0.6 µL
-
RNA Ligase: 1.2 µL
-
Nuclease-free Water: 1.2 µL
-
-
Add 6 µL of the Ligation Reaction Mix to each polyadenylation product.
-
Incubate at 16°C for 60 min.
-
Prepare Reverse Transcription (RT) Reaction: Prepare a master mix. For each reaction:
-
5X RT Buffer: 3.0 µL
-
20X Universal RT Primer: 0.75 µL
-
100 mM dNTPs: 0.75 µL
-
20U/µL M-MLV RT: 0.75 µL
-
Nuclease-free Water: 0.75 µL
-
-
Add 6 µL of the RT Reaction Mix to each ligation product.
-
Incubate as follows: 42°C for 15 min, then 85°C for 5 min. Hold at 4°C.
-
Prepare miR-Amp Reaction: This optional but recommended step increases cDNA amount, improving detection of low-expression targets.[19] Prepare a master mix:
-
2X miR-Amp Master Mix: 25 µL
-
20X miR-Amp Primer Mix: 2.5 µL
-
Nuclease-free Water: 17.5 µL
-
-
Add 45 µL of the miR-Amp Reaction Mix to 5 µL of the RT product.
-
Incubate as follows: 95°C for 5 min, followed by 14 cycles of [95°C for 3 sec, 60°C for 30 sec], then 99°C for 10 min. Hold at 4°C.
-
Dilute the final cDNA product 1:10 with nuclease-free water before use in qPCR. Store at -20°C.[21]
B. Real-Time PCR
-
Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:
-
TaqMan™ Fast Advanced Master Mix (2X): 10 µL
-
TaqMan™ Advanced miRNA Assay (20X) (miR-124 or control): 1 µL
-
Diluted cDNA (from step A.13): 5 µL
-
Nuclease-free Water: 4 µL
-
-
Seal the plate, centrifuge briefly.
-
Run on a real-time PCR instrument with the following standard thermal cycling conditions:
-
Enzyme Activation: 95°C for 20 sec
-
40 Cycles:
-
Denature: 95°C for 3 sec
-
Anneal/Extend: 60°C for 30 sec
-
-
Data Analysis: The 2-ΔΔCt Method [13]
-
Normalization (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the endogenous control from the Ct value of miR-124.
-
ΔCt = Ct(miR-124) - Ct(endogenous control)
-
-
Calibration (ΔΔCt): Select one sample from the control group (e.g., vehicle-treated) as the calibrator. Calculate the ΔΔCt for all other samples.
-
ΔΔCt = ΔCt(sample) - ΔCt(calibrator)
-
-
Calculate Fold Change: The fold change in miR-124 expression relative to the calibrator is calculated as 2-ΔΔCt.
Protocol 3: Absolute Quantification of miR-124 by Droplet Digital™ PCR (ddPCR™)
ddPCR provides absolute quantification in copies/µL, which is ideal for applications where precise copy number is needed or for normalizing against sample volume (e.g., copies per mL of plasma).[8][9]
Workflow Overview:
-
cDNA Synthesis: Prepare cDNA from total RNA using a miRNA-specific reverse transcription method (e.g., TaqMan™ miRNA cDNA Synthesis Kit or similar). Universal amplification (miR-Amp) is generally not used for ddPCR.
-
Droplet Generation: Assemble the ddPCR reaction mix containing cDNA, ddPCR Supermix, and the TaqMan™ assay for miR-124. Partition this mix into ~20,000 droplets using a droplet generator.
-
PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.
-
Droplet Reading: Read the droplets on a droplet reader, which counts the number of fluorescent (positive) and non-fluorescent (negative) droplets.
-
Data Analysis: The software uses Poisson statistics to calculate the absolute concentration (copies/µL) of miR-124 in the original sample.
Key Advantage: This method bypasses the need for a reference gene, as quantification is absolute. However, using a spike-in control (like cel-miR-39) is recommended to monitor RNA extraction efficiency.[23]
Protocol 4: Cellular Localization of miR-124 by In Situ Hybridization (ISH)
This protocol allows visualization of miR-124 expression within the tissue architecture. It is invaluable for identifying the specific cell types responding to ABX464.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Double-DIG-labeled LNA™ probe for miR-124
-
Scrambled negative control LNA™ probe
-
Positive control LNA™ probe (e.g., for U6 snRNA)
-
Proteinase-K
-
Hybridization buffer
-
Anti-DIG-AP (alkaline phosphatase) conjugated antibody
-
NBT/BCIP substrate for colorimetric detection
Abbreviated Protocol: [11][24]
-
Deparaffinize and Rehydrate FFPE sections through xylene and a graded ethanol series.
-
Permeabilization: Treat slides with Proteinase-K to allow probe entry. The time and concentration must be optimized for the tissue type.
-
Pre-hybridization: Incubate sections in hybridization buffer to block non-specific binding sites.
-
Hybridization: Apply the LNA™ probe (e.g., at 40 nM) diluted in hybridization buffer. Incubate overnight at a specific, optimized temperature (e.g., 55°C).
-
Stringent Washes: Perform a series of high-stringency washes (using SSC buffer) at the hybridization temperature to remove non-specifically bound probe.
-
Immunodetection: Block the sections and apply an anti-DIG-AP antibody.
-
Signal Development: Add NBT/BCIP substrate. A blue/purple precipitate will form where the probe has bound.[11]
-
Counterstain and Mount: Counterstain with Nuclear Fast Red, dehydrate, and mount with a permanent mounting medium.
-
Imaging: Visualize using a standard bright-field microscope.
Part 4: Critical Experimental Controls & Normalization
A self-validating protocol relies on rigorous controls.
| Control Type | Purpose | Implementation |
| No Template Control (NTC) | Detects contamination in PCR reagents. | Use nuclease-free water instead of cDNA in the qPCR/ddPCR reaction. |
| No RT Control (-RT) | Detects contaminating genomic DNA. | Prepare a "cDNA" sample where the reverse transcriptase enzyme was omitted. |
| Vehicle Control | Establishes the baseline miR-124 expression. | Treat cells/animals with the same vehicle used to dissolve ABX464 (e.g., DMSO). |
| Positive Control | Validates the entire workflow. | Use a sample known to express high levels of miR-124. |
| Exogenous Spike-in Control | Monitors RNA extraction and RT efficiency, especially for biofluids.[25] | Add a known amount of a synthetic, non-endogenous miRNA (e.g., C. elegans cel-miR-39) to the sample lysate before RNA extraction.[26][23] |
Normalization Strategy for qRT-PCR: Normalization is critical to correct for variations in RNA input and RT efficiency.[27][28] The ideal normalizer has stable expression across all experimental conditions.
-
Recommended Endogenous Controls: Do not use a single, unvalidated control. It is best practice to test several candidate controls and validate their stability for your specific model system. Good candidates include certain miRNAs (e.g., miR-16, miR-103) or small non-coding RNAs (sncRNAs) like RNU6B (U6) or RNU44/48.[25][28][29]
-
Validation: Use algorithms like geNorm or NormFinder to determine the most stable reference gene(s) from a panel of candidates tested on a subset of your experimental samples.
References
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Cancer Site-Specific Multiple microRNA Quantification by Droplet Digital PCR. Frontiers in Oncology. [Link]
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Protocols for the analysis of microRNA expression, biogenesis and function in immune cells. Current Protocols in Immunology. [Link]
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Droplet Digital PCR for Absolute Quantification of Extracellular MicroRNAs in Plasma and Serum: Quantification of the Cancer Biomarker hsa-miR-141. Methods in Molecular Biology. [Link]
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In situ hybridization detection of microRNAs. Methods in Molecular Biology. [Link]
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Absolute Quantitation of MiRNA with Droplet Digital PCR™ (ddPCR™). ResearchGate. [Link]
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Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports. [Link]
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Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. ResearchGate. [Link]
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A comparison between quantitative PCR and droplet digital PCR technologies for circulating microRNA quantification in human lung cancer. BMC Biotechnology. [Link]
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Small RNA Detection by in Situ Hybridization Methods. International Journal of Molecular Sciences. [Link]
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Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Abivax News. [Link]
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Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. Business Wire. [Link]
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Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action. Abivax News. [Link]
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Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). Abivax News. [Link]
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TaqMan Advanced miRNA Assays Quick Reference (TaqMan Array Plates). Thermo Fisher Scientific. [Link]
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ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. ResearchGate. [Link]
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Steps to achieve quantitative measurements of microRNA using two step droplet digital PCR. PLOS ONE. [Link]
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Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. ResearchGate. [Link]
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microRNA in situ hybridization. Methods in Molecular Biology. [Link]
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Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs. Plant Methods. [Link]
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Combined fluorescent in situ hybridization for detection of microRNAs and immunofluorescent labeling for cell-type markers. Frontiers in Cellular Neuroscience. [Link]
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Small RNA Detection by ISH Methods. Creative Bioarray. [Link]
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Blood cell mRNAs and microRNAs: optimized protocols for extraction and preservation. Transfusion. [Link]
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Quantitative RT-PCR methods for mature microRNA expression analysis. ResearchGate. [Link]
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Please suggest best method for "miRNA" extraction? ResearchGate. [Link]
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qPCR-Based Methods for Expression Analysis of miRNAs. Non-coding RNA. [Link]
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microRNA Sample Preparation from Biofluids. YouTube. [Link]
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micro RNA and qRT-PCR. Gene Quantification. [Link]
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miRCURY® LNA® miRNA SYBR® Green PCR Handbook. Qiagen. [Link]
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miRCURY LNA SYBR Green PCR Kits. Qiagen. [Link]
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A nuclear cap binding protein complex involved in pre-mRNA splicing. Cell. [Link]
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miRNA SYBR Green I assay. Real-time PCR amplification profiles of... ResearchGate. [Link]
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MicroRNA expression studies: challenge of selecting reliable reference controls for data normalization. Expert Review of Molecular Diagnostics. [Link]
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Endogenous Controls for Real-Time Quantitation of miRNA Using TaqMan® MicroRNA Assays. Gene-Quantification. [Link]
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What are the best controls for miRNA normalization in human serum samples? ResearchGate. [Link]
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miRNA Expression Profile in Whole Blood of Healthy Volunteers and Moderate Beer Consumption with Meals. Nutrients. [Link]
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Application Notes and Protocols for ABX464 (Obefazimod) in Inflammatory Bowel Disease Research
Introduction: A Novel Approach to Modulating Intestinal Inflammation
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis (UC) and Crohn's disease, is characterized by chronic and relapsing inflammation of the gastrointestinal tract.[1] While current therapies, including biologics and JAK inhibitors, have advanced IBD management, a significant number of patients experience inadequate response or loss of efficacy over time, highlighting the urgent need for novel therapeutic strategies.[2] ABX464, also known as obefazimod, is a first-in-class, orally available small molecule that presents a novel mechanism of action for the treatment of IBD.[3][4][5] Preclinical and clinical studies have demonstrated its potent anti-inflammatory effects and a favorable safety profile, making it a promising candidate for IBD therapy.[4][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ABX464 in IBD research. We will delve into its unique mechanism of action, provide detailed protocols for in vitro and in vivo experimental models, and offer insights into the expected outcomes and data interpretation.
Mechanism of Action: Upregulation of the Master Anti-inflammatory MicroRNA, miR-124
ABX464's therapeutic effect is not mediated by direct inhibition of a single cytokine or pathway, but rather by modulating a key regulator of inflammation, microRNA-124 (miR-124).[1][3] MicroRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation.[8] MiR-124 is a known potent anti-inflammatory microRNA that is often suppressed in the context of chronic inflammation.[8]
The core mechanism of ABX464 involves its binding to the cap binding complex (CBC), a crucial component of the RNA processing machinery at the 5' end of RNA molecules.[1][5][9] This interaction enhances the selective splicing of a long non-coding RNA, leading to an increased production of mature miR-124.[1] This upregulation of miR-124 has been observed in various immune cells, including peripheral blood mononuclear cells (PBMCs), CD4+ T cells, and macrophages.[1][10]
The increased levels of miR-124 then act as a "physiological brake" on inflammation by targeting and downregulating the expression of multiple pro-inflammatory genes.[1][2] This leads to a reduction in key inflammatory cytokines such as TNF-α, IL-6, IL-17, and MCP-1 (CCL2), as well as a decrease in the infiltration of pathogenic Th17 cells.[1][2][11]
In Vitro Application Protocols
The following protocols are based on established methodologies to investigate the effects of ABX464 on primary human immune cells.[1]
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from healthy donor blood and assess the in vitro effects of ABX464.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
ABX464 (dissolved in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.
-
Activate PBMCs with PHA (5 µg/mL) or anti-CD3/CD28 beads for 48 hours.
-
Following activation, treat the cells with ABX464 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Harvest the cell culture supernatant for cytokine analysis and the cell pellet for RNA extraction and gene expression analysis.
Macrophage Differentiation and Polarization
Objective: To differentiate human monocytes into macrophages and assess the effect of ABX464 on their polarization and cytokine production.
Materials:
-
CD14 MicroBeads for monocyte isolation
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF) or Macrophage colony-stimulating factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
ABX464 (dissolved in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the CD14+ monocytes in complete RPMI 1640 medium containing either GM-CSF (50 ng/mL) for M1 macrophage differentiation or M-CSF (50 ng/mL) for M2 macrophage differentiation for 6-7 days.
-
For M1 polarization, stimulate the differentiated macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours. For M2 polarization, stimulate with IL-4 (20 ng/mL).
-
Treat the polarized macrophages with ABX464 (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 24-48 hours.
-
Collect the supernatant for cytokine analysis and lyse the cells for RNA or protein analysis.
Analysis of miR-124 and Cytokine Expression
Objective: To quantify the changes in miR-124 and pro-inflammatory cytokine levels following ABX464 treatment.
Protocols:
-
RNA Extraction and quantitative Real-Time PCR (qRT-PCR) for miR-124:
-
Extract total RNA, including small RNAs, from the cell pellets using a suitable kit.
-
Perform reverse transcription using a specific stem-loop primer for miR-124.
-
Conduct qRT-PCR using a TaqMan MicroRNA Assay or SYBR Green-based method with specific primers for miR-124.
-
Normalize the expression levels to a suitable endogenous control (e.g., RNU44 or RNU48).
-
-
Cytokine Analysis:
-
Use Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Luminex) to measure the concentrations of TNF-α, IL-6, IL-17, and MCP-1 in the cell culture supernatants.
-
Expected Outcomes: Treatment with ABX464 is expected to lead to a dose-dependent increase in the expression of miR-124 in PBMCs and CD4+ T cells.[1][10] Concurrently, a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6, IL-17, and MCP-1 should be observed.[1][11] In M1-polarized macrophages, ABX464 is anticipated to decrease the production of TNF-α and IL-6.[1]
| Parameter | Expected Change with ABX464 | Cell Type |
| miR-124 Expression | ↑↑ | PBMCs, CD4+ T cells |
| TNF-α Secretion | ↓ | M1 Macrophages |
| IL-6 Secretion | ↓ | PBMCs, M1 Macrophages |
| IL-17 Secretion | ↓ | PBMCs, CD4+ T cells |
| MCP-1 (CCL2) Secretion | ↓ | M1 Macrophages |
| Table 1: Expected in vitro effects of ABX464. |
In Vivo Application Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and robust animal model that mimics many aspects of human ulcerative colitis.[12]
Objective: To evaluate the therapeutic efficacy of ABX464 in a mouse model of acute colitis.
Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
C57BL/6 mice (6-8 weeks old)
-
ABX464
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Induce acute colitis by administering 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days. The optimal concentration of DSS may need to be titrated for your specific facility and mouse strain.
-
Administer ABX464 (e.g., 10-50 mg/kg) or vehicle daily by oral gavage, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (day 7-10), euthanize the mice and collect the colons.
-
Measure the colon length as an indicator of inflammation.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration) and for cytokine analysis (ELISA or multiplex assay).
-
Isolate RNA from a colon segment to measure miR-124 and pro-inflammatory gene expression by qRT-PCR.
Expected Outcomes: Mice treated with ABX464 are expected to exhibit a significant amelioration of colitis symptoms compared to the vehicle-treated group.[11] This includes:
-
Reduced body weight loss.
-
Lower Disease Activity Index (DAI) scores.
-
Preservation of colon length.
-
Reduced histological signs of inflammation, such as immune cell infiltration and crypt damage.
-
Decreased MPO activity in the colon.
-
Lower levels of pro-inflammatory cytokines (TNF-α, IL-6) in the colonic tissue.
-
Increased expression of miR-124 in the colon.
| Parameter | Expected Change with ABX464 |
| Body Weight Loss | ↓ |
| Disease Activity Index (DAI) | ↓ |
| Colon Length | ↑ (closer to healthy control) |
| Histological Score | ↓ |
| MPO Activity | ↓ |
| Colonic TNF-α, IL-6 | ↓ |
| Colonic miR-124 Expression | ↑ |
| Table 2: Expected in vivo effects of ABX464 in the DSS colitis model. |
Conclusion and Future Directions
ABX464 represents a promising and innovative approach to the treatment of IBD by targeting the upregulation of the anti-inflammatory miR-124. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the preclinical efficacy and mechanism of action of this novel compound. Further research could explore the long-term effects of ABX464 in chronic colitis models, its impact on the gut microbiome, and its potential in combination with other IBD therapies. The unique mechanism of action of ABX464 holds the potential for a durable and safe therapeutic option for patients suffering from inflammatory bowel disease.
References
-
Apolit, C., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. [Link]
-
Tazi, J., et al. (2021). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. Drug Discovery Today, 26(4), 1030-1039. [Link]
-
Vermeire, S., et al. (2021). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. The Lancet Gastroenterology & Hepatology, 6(12), 1013-1023. [Link]
-
Abivax. (2023). ABX464 for UC. [Link]
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Abivax. (2023). Abivax publishes novel data with respect to obefazimod’s anti-inflammatory mechanism of action. [Link]
-
Chebli, K., et al. (2017). The Anti-HIV Candidate Abx464 Dampens Intestinal Inflammation by Triggering Il-22 Production in Activated Macrophages. Scientific Reports, 7(1), 5343. [Link]
-
Sands, B. E., et al. (2022). Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study. Annals of the Rheumatic Diseases, 81(8), 1076-1084. [Link]
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Abivax. (2020). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. [Link]
-
Patsnap. (2024). What is Obefazimod used for? - Patsnap Synapse. [Link]
-
Abivax. (2022). CLINICAL STUDY PROTOCOL ABX464-104. [Link]
-
Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current protocols in immunology, 104, 15.25.1-15.25.14. [Link]
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Abivax. (2021). Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. [Link]
-
Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific reports, 9(1), 792. [Link]
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Seeking Alpha. (2025). Abivax: Here's Why Eli Lilly Could Want Its Oral Ulcerative Colitis Therapy. [Link]
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Abivax. (2017). New Experimental Data on Anti-inflammatory Effects of ABX464, ABIVAX’s First-in-Class Drug Candidate to Achieve Functional Cure in HIV-Patients, Published in Nature Scientific Reports. [Link]
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ResearchGate. (2017). ABX464 decreases macrophage presence and pro-inflammatory cytokine... [Link]
-
ResearchGate. (2019). ABX464 upregulates a single microRNA, the anti-inflammatory miR-124.... [Link]
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Abivax. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. [Link]
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Campos, N., et al. (2015). ABX464 upregulates a single microRNA, the anti-inflammatory miR-124, selectively in human immune cells. Retrovirology, 12(1), 1-3. [Link]
-
Abivax. (2019). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. [Link]
-
Tazi, J., et al. (2021). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. Drug discovery today, 26(4), 1030-1039. [Link]
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Application Notes and Protocols for In Vivo Efficacy Testing of Obefazimod (ABX464)
Introduction: Obefazimod (ABX464) - A Novel Approach to Inflammatory and Viral Diseases
Obefazimod (formerly ABX464) is a first-in-class, orally available small molecule with a novel mechanism of action that positions it as a promising therapeutic candidate for inflammatory diseases and potentially HIV.[1][2] Its primary mechanism involves the upregulation of a specific microRNA, miR-124, which is a key regulator of inflammation.[3][4][5] By binding to the cap binding complex (CBC), obefazimod enhances the splicing of a long non-coding RNA to produce miR-124.[6] This upregulation of miR-124 acts as a "physiological brake" on inflammation by downregulating pro-inflammatory cytokines and chemokines such as IL-6, IL-17, TNF-α, and MCP-1.[3] This unique mode of action suggests broad therapeutic potential.
Clinical trials have demonstrated the efficacy and safety of obefazimod in patients with moderately to severely active ulcerative colitis (UC), with significant improvements in clinical remission and endoscopic outcomes.[1][7][8] Preclinical studies in humanized mouse models have also shown its potential in reducing the HIV reservoir, an effect not achieved by current antiretroviral therapies.[9][10][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to test the efficacy of obefazimod. The protocols are designed to be robust and reproducible, with a focus on explaining the scientific rationale behind each experimental choice.
Section 1: The Scientific Rationale - Understanding Obefazimod's Mechanism of Action
The therapeutic effects of obefazimod are rooted in its ability to modulate the inflammatory response at a fundamental level. The binding of obefazimod to the CBC, a critical component of RNA processing, selectively enhances the splicing of a long non-coding RNA to generate miR-124.[6]
The role of miR-124 in inflammation:
-
Downregulation of pro-inflammatory cytokines: miR-124 targets the mRNA of several key pro-inflammatory cytokines, leading to their reduced expression. This includes IL-6, IL-17, and TNF-α, which are central to the pathogenesis of inflammatory bowel disease (IBD).[3]
-
Modulation of immune cell activity: By upregulating miR-124 in immune cells like macrophages and T-cells, obefazimod can limit their activation and pro-inflammatory functions.[3]
-
Anti-viral effects: In the context of HIV, obefazimod's interaction with the CBC has been shown to inhibit Rev-mediated export of unspliced HIV-1 transcripts, thereby compromising viral replication.[10]
This targeted, yet broad-acting mechanism of "putting a brake" on inflammation may explain the durable efficacy and favorable safety profile observed in clinical trials for UC.[3]
Caption: Obefazimod (ABX464) signaling pathway.
Section 2: Choosing the Right In Vivo Model
The selection of an appropriate animal model is paramount for obtaining clinically relevant and translatable data. The choice depends on the therapeutic indication being investigated.
Ulcerative Colitis Models
For studying the anti-inflammatory effects of obefazimod in the context of UC, chemically induced colitis models are widely used.
| Model | Inducing Agent | Key Features | Advantages | Disadvantages |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | DSS in drinking water | Acute or chronic inflammation, epithelial barrier dysfunction, innate immune response.[13][14][15] | Simplicity, reproducibility, and control over disease severity.[15] | Lacks the T-cell-mediated component of human IBD. |
| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Intra-rectal TNBS administration | T-cell mediated inflammation, transmural inflammation. | Mimics some aspects of Crohn's disease. | Technically more challenging, higher variability. |
Recommendation: The DSS-induced colitis model is the most established and widely used model for initial efficacy testing of novel anti-inflammatory agents for UC due to its robustness and reproducibility.[16]
HIV Latency Models
To investigate the effect of obefazimod on the latent HIV reservoir, humanized mouse models are essential, as standard mouse models do not support HIV-1 infection.[17]
| Model | Engraftment | Key Features | Advantages | Disadvantages |
| hu-HSC Model | Human hematopoietic stem cells (HSCs) | Development of a multi-lineage human immune system.[17] | Long-term studies, allows for investigation of immune responses. | Longer time for immune reconstitution. |
| BLT (Bone Marrow, Liver, Thymus) Model | Fetal liver and thymus tissue with HSCs | Robust reconstitution of a functional human immune system.[17][18] | Considered the "gold standard" for HIV research in mice.[18] | Technically complex, requires fetal tissue. |
| PBMC-Engrafted Model | Human peripheral blood mononuclear cells | Rapid engraftment of mature human immune cells.[17] | Quick to establish, suitable for short-term studies. | Prone to graft-versus-host disease (GvHD). |
Recommendation: The hu-HSC or BLT models are recommended for studying the long-term effects of obefazimod on the HIV reservoir, as they provide a more complete and stable human immune system.[17][18][19][20]
Section 3: Experimental Design - Key Considerations for Robust and Reproducible Data
A well-designed in vivo study is crucial for generating high-quality, interpretable data.
Key considerations include:
-
Animal Strain: C57BL/6 mice are commonly used for the DSS-induced colitis model.[16] For humanized mouse models, immunodeficient strains such as NSG or NOG are used as the backbone.[21]
-
Sample Size: The number of animals per group should be determined by power analysis to ensure statistical significance.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation during the study and data analysis to minimize bias.
-
Control Groups:
-
Vehicle Control: To assess the effect of the drug vehicle.
-
Positive Control: A known effective drug (e.g., mesalazine for colitis) to validate the model.
-
Sham/Untreated Control: To establish a baseline.
-
-
Dosing and Administration: Obefazimod is orally bioavailable. Dosing should be based on pharmacokinetic (PK) and pharmacodynamic (PD) data. In humans, obefazimod is rapidly metabolized to its main metabolite, ABX464-NGlc.[22][23]
Caption: General experimental workflow for in vivo studies.
Section 4: Step-by-Step Protocols
Protocol 4.1: Induction of Acute DSS-Induced Colitis in Mice and Obefazimod Treatment
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000
-
Obefazimod (ABX464)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a 2.5-3% (w/v) DSS solution in sterile drinking water.[13][24] Provide this solution as the sole source of drinking water for 5-7 consecutive days.[14][16] Prepare fresh DSS solution every 2-3 days.[24]
-
Treatment Groups: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (DSS + Vehicle)
-
Group 2: Obefazimod (DSS + Obefazimod at desired dose, e.g., 25 mg/kg)
-
Group 3: Positive control (DSS + Mesalazine)
-
Group 4: Healthy control (Normal drinking water + Vehicle)
-
-
Drug Administration: Administer obefazimod or vehicle daily by oral gavage, starting from day 0 of DSS administration.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the study (day 7-10), euthanize the mice and collect samples for analysis.
Protocol 4.2: Evaluation of Efficacy in the DSS Model
Endpoint Measurements:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histological Analysis:
-
Fix a segment of the colon in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E).
-
Score for inflammation severity and tissue damage in a blinded manner.
-
-
Molecular Analysis:
-
Collect a segment of the colon and store it in RNAlater or flash-freeze in liquid nitrogen.
-
Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of:
-
Pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β).
-
miR-124.
-
-
Protocol 4.3: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis of Obefazimod
Objective: To correlate the concentration of obefazimod and its active metabolite with the observed pharmacological effects.
Procedure:
-
Sample Collection: Collect blood samples at various time points after the final dose of obefazimod (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C.
-
Bioanalysis: Quantify the concentrations of obefazimod and its main metabolite, ABX464-NGlc, in plasma using a validated LC-MS/MS method.
-
Tissue Analysis: Collect colon tissue and measure the levels of obefazimod and miR-124 to establish a direct link between drug exposure and target engagement. Clinical studies have shown a dose-dependent increase of miR-124 in colorectal biopsies of UC patients treated with obefazimod.[25]
Section 5: Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the different treatment groups. P-values < 0.05 are typically considered statistically significant.
-
Interpretation:
-
A significant reduction in DAI, preservation of colon length, and improved histological scores in the obefazimod-treated group compared to the vehicle control would indicate efficacy.
-
A significant decrease in the expression of pro-inflammatory cytokines and an increase in miR-124 levels in the colon tissue of obefazimod-treated animals would confirm the drug's mechanism of action.
-
PK/PD analysis will help in establishing a therapeutic window and optimizing the dosing regimen for future studies.
-
Section 6: Troubleshooting and Common Pitfalls
-
Variability in DSS Model: The severity of DSS-induced colitis can vary depending on the mouse strain, age, and the specific batch of DSS. It is recommended to perform a pilot study to optimize the DSS concentration and duration of administration.
-
Gavage Technique: Improper oral gavage technique can cause stress or injury to the animals, affecting the results. Ensure that personnel are properly trained.
-
Blinding: Maintain blinding throughout the experiment and data analysis to avoid unconscious bias.
Section 7: Conclusion
Obefazimod (ABX464) represents a novel therapeutic approach for inflammatory diseases and HIV with its unique mechanism of upregulating the anti-inflammatory microRNA, miR-124. The in vivo models and protocols described in these application notes provide a robust framework for evaluating the efficacy of obefazimod in a preclinical setting. Careful experimental design, execution, and data analysis are essential for generating high-quality data that can support the further development of this promising drug candidate. The successful demonstration of efficacy in these models, particularly the correlation of therapeutic effects with the upregulation of miR-124, will provide strong evidence for its mechanism of action and clinical potential.[5]
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Vermeire, S., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. Retrieved from [Link]
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Abivax. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Retrieved from [Link]
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Honeycutt, J. B., et al. (2017). Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses. Frontiers in Immunology, 8, 12. Retrieved from [Link]
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Healio. (2021). Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. Retrieved from [Link]
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JoVE. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Retrieved from [Link]
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HCPLive. (2019). ABX464 as a Treatment for Ulcerative Colitis. Retrieved from [Link]
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Clinical Trials. (n.d.). ABX464 for Ulcerative Colitis · Info for Participants. Retrieved from [Link]
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Tazi, J., et al. (2021). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. Drug Discovery Today, 26(4), 1030-1039. Retrieved from [Link]
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Scherrer, D., et al. (2017). Safety, Pharmacokinetics, and Antiviral Activity of a Novel HIV Antiviral, ABX464, in Treatment-Naive HIV-Infected Subjects in a Phase 2 Randomized, Controlled Study. Antimicrobial Agents and Chemotherapy, 61(7), e00213-17. Retrieved from [Link]
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Bio-protocol. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Retrieved from [Link]
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Luxembourg Institute of Health. (n.d.). The humanized mouse model of HIV latency as a preclinical tool for therapeutic vaccine and anti-latency agent development. Retrieved from [Link]
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Vautrin, A., et al. (2016). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 13(1), 30. Retrieved from [Link]
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ResearchGate. (n.d.). miR-124 upregulation by ABX464 originates from splicing of a long.... Retrieved from [Link]
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ResearchGate. (2017). Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy HIV-uninfected subjects. Retrieved from [Link]
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Abivax. (2021). Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. Retrieved from [Link]
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Vermeire, S., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. Retrieved from [Link]
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SMC Laboratories Inc. (n.d.). DSS-induced colitis model. Retrieved from [Link]
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Redoxis. (n.d.). DSS Induced Colitis in Mice. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
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Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]
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Gutierrez, C., et al. (2019). Safety, tolerability and impact on viral reservoirs of the addition to antiretroviral therapy of ABX464, an investigational antiviral drug, in individuals living with HIV-1. Antiviral Research, 169, 104543. Retrieved from [Link]
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Henrich, T. J., et al. (2020). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. The Journal of Infectious Diseases, 221(6), 965–974. Retrieved from [Link]
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Pocaterra, D., et al. (2022). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. The Journal of Allergy and Clinical Immunology: In Practice, 10(11), 2975-2984.e2. Retrieved from [Link]
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SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]
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Scherrer, D., et al. (2017). Safety, Pharmacokinetics, and Antiviral Activity of a Novel HIV Antiviral, ABX464, in Treatment-Naive HIV-Infected Subjects in a Phase 2 Randomized, Controlled Study. Antimicrobial Agents and Chemotherapy, 61(7), e00213-17. Retrieved from [Link]
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Abivax. (2021). Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. Retrieved from [Link]
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Public Health Toxicology. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Retrieved from [Link]
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Application Notes and Protocols for Utilizing ABX464 in Combination with Antiretroviral Therapy (ART)
For: Researchers, scientists, and drug development professionals in the field of HIV cure strategies.
Introduction: A Dual-Pronged Approach to HIV Reservoir Reduction
Antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, ART is not curative; it suppresses viral replication but does not eliminate the latent viral reservoir—a persistent population of infected cells harboring integrated, replication-competent proviruses. This reservoir is the primary barrier to a cure. A promising strategy in HIV cure research is the "shock and kill" approach, which aims to reactivate latent proviruses and eliminate the infected cells. However, this has proven challenging. An alternative and complementary strategy is to directly target the mechanisms of viral persistence and the associated chronic inflammation.
ABX464 (obefazimod) is a first-in-class, orally administered small molecule that presents a novel, dual-pronged mechanism of action with the potential to both reduce the HIV reservoir and mitigate the chronic inflammation that contributes to its persistence. This document provides a comprehensive guide to the scientific rationale and experimental protocols for evaluating ABX464 in combination with ART as a strategy for a functional HIV cure.
Section 1: The Unique Mechanism of Action of ABX464
ABX464's therapeutic potential in HIV stems from its unique ability to modulate cellular RNA processing, leading to both direct antiviral and potent anti-inflammatory effects.
Antiviral Activity: Disrupting HIV-1 RNA Processing
ABX464's primary antiviral mechanism involves the inhibition of HIV-1 Rev-mediated viral RNA export from the nucleus.[1] It achieves this by binding to the cap binding complex (CBC), a key cellular machinery involved in RNA processing.[2] This interaction enhances the splicing of a segment of the viral RNA that the virus requires in its unspliced form for replication.[2][3] By promoting the splicing of viral pre-mRNA, ABX464 prevents the export of unspliced viral RNA to the cytoplasm, thereby inhibiting the production of new infectious virions.[4] This mechanism is distinct from all other classes of antiretroviral drugs and has been shown to be effective against various HIV subtypes without the rapid selection of drug-resistant mutants.[4][5]
Anti-Inflammatory Activity: Upregulation of miR-124
Chronic inflammation is a hallmark of HIV infection, even in individuals on suppressive ART, and is believed to contribute to the maintenance of the viral reservoir. ABX464 has demonstrated profound anti-inflammatory properties through a novel mechanism involving the upregulation of a specific microRNA, miR-124.[6][7] By binding to the CBC, ABX464 selectively enhances the splicing of a long non-coding RNA, leading to an increased expression of miR-124.[2][8]
MiR-124 is a potent negative regulator of inflammation, acting as a "physiological brake" by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[8][9] This anti-inflammatory effect has been demonstrated in preclinical models and clinical trials for inflammatory bowel diseases.[6][10] In the context of HIV, this reduction in chronic inflammation could create a less favorable environment for the persistence and proliferation of latently infected cells.
Section 2: Preclinical and Clinical Evidence of HIV Reservoir Reduction
Several Phase IIa clinical trials have provided evidence for ABX464's ability to reduce the HIV reservoir in ART-suppressed individuals.
-
ABX464-004 Study: This study showed a decrease in total HIV DNA in the peripheral blood mononuclear cells (PBMCs) of participants treated with ABX464 for 28 days.[11]
-
ABX464-005 Study: This trial confirmed the findings of the -004 study, demonstrating a statistically significant reduction in total HIV DNA in the blood of HIV-infected individuals on ART who received ABX464.[12][13] A substudy of ABX464-005 also found a significant decrease in initiated HIV transcripts per provirus, suggesting a dual effect of reducing both the number of proviruses and their transcriptional activity.[11][14]
| Clinical Trial | Key Findings | Reference |
| ABX464-004 | Decrease in total HIV-DNA in peripheral CD4+ T cells in a subset of participants. | [11] |
| ABX464-005 | Statistically significant reduction in total HIV DNA in blood.[12][13] Decrease in initiated HIV transcripts per provirus.[11][14] | [11][12][13][14] |
It is important to note that while a reduction in total HIV DNA was observed, this did not consistently lead to a delay in viral rebound upon treatment interruption in one study.[15] This highlights the complexity of reservoir measurement and the need for more comprehensive assays that distinguish between intact, replication-competent proviruses and defective ones.
Section 3: Experimental Protocols for Evaluating ABX464
To rigorously assess the impact of ABX464 on the HIV reservoir, a combination of in vitro and ex vivo assays is essential.
In Vitro Assessment of Antiviral and Anti-inflammatory Activity
Objective: To determine the direct antiviral and anti-inflammatory effects of ABX464 in a controlled laboratory setting.
Cell Models:
-
Latently Infected Cell Lines: Cell lines such as ACH-2, U1, or J-Lat are valuable tools for studying HIV latency and reactivation.[4][11] These cells harbor integrated HIV proviruses and can be used to assess the ability of ABX464 to suppress viral production upon stimulation with latency-reversing agents (LRAs).
-
Primary CD4+ T cells: Isolation of CD4+ T cells from healthy donors followed by in vitro infection and establishment of latency provides a more physiologically relevant model.[5]
Protocol 1: In Vitro Antiviral Activity Assay
-
Cell Culture: Culture latently infected cells (e.g., J-Lat cells) in appropriate media.
-
Treatment: Treat cells with a dose range of ABX464 or a vehicle control (e.g., DMSO) for 24-48 hours.
-
Latency Reversal: Induce viral expression by treating cells with an LRA such as TNF-α or PMA.
-
Quantification of Viral Production: After 24-72 hours of stimulation, quantify HIV-1 p24 antigen in the culture supernatant using a commercial ELISA kit.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of ABX464.
Protocol 2: In Vitro miR-124 Upregulation and Anti-inflammatory Assay
-
Cell Culture: Culture primary human PBMCs or purified CD4+ T cells.
-
Treatment: Treat cells with ABX464 or a vehicle control for 24-72 hours.
-
RNA Extraction: Isolate total RNA from the cells.
-
miR-124 Quantification: Measure the expression level of miR-124 using a TaqMan MicroRNA Assay or a similar RT-qPCR-based method.[13][16]
-
Cytokine Analysis: In parallel cultures, stimulate the cells with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of ABX464. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant by ELISA or a multiplex cytokine assay.
Ex Vivo Quantification of the HIV Reservoir
Objective: To measure the size and composition of the HIV reservoir in clinical samples from individuals treated with ABX464 in combination with ART.
Sample Type: Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells.
Protocol 3: Quantification of Total HIV DNA by Droplet Digital PCR (ddPCR)
This assay measures the total number of HIV DNA copies (both integrated and unintegrated, intact and defective) per million cells.
-
DNA Extraction: Isolate genomic DNA from a known number of PBMCs or CD4+ T cells.
-
ddPCR Reaction Setup: Prepare a reaction mix containing ddPCR Supermix, primers and a probe targeting a conserved region of the HIV genome (e.g., LTR or Gag), and the extracted genomic DNA.[8][12]
-
Droplet Generation: Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
-
PCR Amplification: Perform endpoint PCR on the droplets.
-
Droplet Reading and Analysis: Read the fluorescence of each droplet to determine the number of positive and negative droplets. Calculate the absolute copy number of HIV DNA using Poisson statistics. Normalize the results to the number of cells, which can be determined by amplifying a host reference gene (e.g., RPP30) in a parallel reaction.[2]
Protocol 4: Intact Proviral DNA Assay (IPDA)
The majority of proviruses in the latent reservoir are defective and incapable of producing infectious virus. The IPDA uses a multiplex ddPCR approach to specifically quantify proviruses that are likely to be intact and therefore replication-competent.[14][15]
-
DNA Extraction: Isolate high-quality, minimally sheared genomic DNA from CD4+ T cells.[1]
-
Multiplex ddPCR: Perform a ddPCR reaction with two sets of primers and probes targeting distant regions of the HIV genome, for example, the packaging signal (Ψ) and the envelope (env) gene.[14][17] One probe is labeled with FAM and the other with VIC/HEX.
-
Data Analysis: Analyze the ddPCR data to identify droplets that are positive for both probes (double-positive), indicating the presence of an intact provirus. Droplets positive for only one probe likely contain defective proviruses with deletions.[14]
-
Quantification: Calculate the number of intact proviruses per million CD4+ T cells.
Protocol 5: Quantitative Viral Outgrowth Assay (qVOA)
The qVOA is considered the "gold standard" for measuring the replication-competent reservoir as it directly measures the production of infectious virus from latently infected cells.[18][19]
-
Cell Isolation: Isolate resting CD4+ T cells from a large volume of blood.
-
Limiting Dilution: Plate the resting CD4+ T cells in a limiting dilution series.
-
Cell Activation: Maximally stimulate the cells with mitogens (e.g., PHA) and allogeneic irradiated PBMCs from an HIV-negative donor to reverse latency.[20]
-
Co-culture: Co-culture the activated cells with susceptible target cells (e.g., CD8-depleted PHA-blasts or MOLT-4/CCR5 cells) to amplify any released virus.[21]
-
Virus Detection: After 14-21 days, measure the presence of HIV-1 p24 antigen in the culture supernatants by ELISA.
-
IUPM Calculation: Use Poisson statistics to calculate the frequency of latently infected cells, expressed as infectious units per million (IUPM) resting CD4+ T cells.
Immunological Monitoring
Objective: To assess the impact of ABX464 on the immune cell populations and inflammatory status of treated individuals.
Protocol 6: T-cell Immunophenotyping
-
Sample Preparation: Isolate PBMCs from whole blood.
-
Staining: Stain the cells with a panel of fluorescently labeled monoclonal antibodies to identify different T-cell subsets (e.g., CD3, CD4, CD8, CD45RA, CCR7 to distinguish naive, central memory, and effector memory cells).[3][22]
-
Flow Cytometry: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data to determine the frequencies and absolute counts of different T-cell populations.
Section 4: Conclusion and Future Directions
ABX464 represents a novel and promising agent in the quest for an HIV cure. Its dual mechanism of action, targeting both viral replication and chronic inflammation, offers a unique advantage over other strategies. The protocols outlined in this document provide a framework for the comprehensive evaluation of ABX464's efficacy in combination with ART.
Future research should focus on:
-
Long-term studies to assess the durability of reservoir reduction and its impact on viral rebound after treatment interruption.
-
Investigation of ABX464's effects on tissue-based reservoirs (e.g., in the gut and lymph nodes).
-
Combination studies with other latency-reversing agents to explore potential synergistic effects.
By employing rigorous and standardized methodologies, the scientific community can fully elucidate the potential of ABX464 as a key component of a functional cure for HIV.
References
-
Marconi, V., et al. (2021). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV. Clinical Infectious Diseases, 75(1), 138-146. [Link]
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ABIVAX. (2015). Mechanism of action of First-in-class anti-HIV drug, ABX464, published. ABIVAX Press Release. [Link]
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Vautrin, A., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 12(1), 34. [Link]
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Gantner, P., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. The Journal of Infectious Diseases, 225(12), 2143-2147. [Link]
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Savarino, A., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. [Link]
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Highleyman, L. (2017). ABX464 reduces HIV reservoir but doesn't delay viral rebound. aidsmap. [Link]
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ABIVAX. (2017). ABIVAX's ABX464 Phase IIa Data confirm HIV Reservoir Reduction in Oral Presentation at 8th International Workshop on HIV Persistence During Therapy. ABIVAX Press Release. [Link]
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ABIVAX. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). ABIVAX Press Release. [Link]
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Labiotech.eu. (2017). Study Results Confirm that Abivax's Treatment Towards an HIV Cure Gets Rid of Virus. Labiotech.eu. [Link]
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Tazi, J., et al. (2021). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. Drug Discovery Today, 26(4), 1030-1039. [Link]
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ABIVAX. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. ABIVAX Press Release. [Link]
-
Scherrer, D., et al. (2016). Safety, Pharmacokinetics, and Antiviral Activity of a Novel HIV Antiviral, ABX464, in Treatment-Naive HIV-Infected Subjects in a Phase 2 Randomized, Controlled Study. Antimicrobial Agents and Chemotherapy, 60(11), 6975-6983. [Link]
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Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports, 9(1), 939. [Link]
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ResearchGate. (n.d.). miR-124 upregulation by ABX464 originates from splicing of a long... ResearchGate. [Link]
-
ABIVAX. (2017). ABIVAX's ABX464 Phase IIa Data confirm HIV Reservoir Reduction in Oral Presentation at 8th International Workshop on HIV Persistence During Therapy. GlobeNewswire. [Link]
-
ABIVAX. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. ABIVAX Press Release. [Link]
-
Che, M., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. [Link]
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ResearchGate. (n.d.). ABX464 upregulates a single microRNA, the anti-inflammatory miR-124.... ResearchGate. [Link]
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ABIVAX. (n.d.). ABX464, a novel anti-inflammatory drug candidate for the treatment of ulcerative colitis. ABIVAX. [Link]
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O'Mahony, C. (2020). Abivax to evaluate anti-inflammatory effects of ABX-464 in large-scale COVID-19 trial. BioWorld. [Link]
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Collins, S. (2017). Measuring the HIV reservoir. Positively Aware. [Link]
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Sharbati-Tehrani, S., et al. (2008). A PCR-based platform for microRNA expression profiling studies. RNA, 14(12), 2689-2697. [Link]
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De Rosa, S. C., et al. (2005). Immunophenotyping of T cell subpopulations in HIV disease. Current protocols in immunology, Chapter 12, Unit 12.12. [Link]
-
ABIVAX. (2016). ABIVAX Reports New Preclinical Data Supporting ABX464 as HIV Functional Cure and Novel Treatment for Inflammatory Diseases at HIV DART Conference. ABIVAX Press Release. [Link]
-
Kiselinova, M., et al. (2017). A highly reproducible quantitative viral outgrowth assay for the measurement of the replication-competent latent HIV-1 reservoir. Scientific reports, 7(1), 43213. [Link]
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Grau-Exposito, J., et al. (2020). Measuring the Inducible, Replication-Competent HIV Reservoir Using an Ultra-Sensitive p24 Readout, the Digital ELISA Viral Outgrowth Assay. Frontiers in Microbiology, 11, 1805. [Link]
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Busby, E., et al. (2021). An assessment of the reproducibility of reverse transcription digital PCR quantification of HIV-1. Analytical and bioanalytical chemistry, 413(8), 2239-2251. [Link]
-
ABIVAX. (2020). ABX464 inhibits replication of SARS-CoV-2 (COVID-19) in reconstituted human respiratory epithelium model. ABIVAX Investor Relations. [Link]
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Acevedo-Acevedo, S., & Chavez, S. (2019). qPCR-Based Methods for Expression Analysis of miRNAs. Critical reviews in eukaryotic gene expression, 29(4), 347-360. [Link]
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ResearchGate. (n.d.). (PDF) Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. ResearchGate. [Link]
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ResearchGate. (n.d.). (A) Detection of miR-124 expression in the miR-124 groups via RT-qPCR.... ResearchGate. [Link]
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Levy, M. E., et al. (2021). A highly multiplexed droplet digital PCR assay to measure the intact HIV-1 proviral reservoir. Cell reports methods, 1(1), 100003. [Link]
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Positively Aware. (2017). Measuring the HIV reservoir. Positively Aware. [Link]
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Procopio, F. A., et al. (2023). Adaptation of Droplet Digital PCR-Based HIV Transcription Profiling to Digital PCR and Association of HIV Transcription and Total or Intact HIV DNA. Viruses, 15(8), 1632. [Link]
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Pardons, M., et al. (2019). Improved assays to measure and characterize the inducible HIV reservoir. EBioMedicine, 41, 247-258. [Link]
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Scott, L. E., & Kestens, L. (2007). CD4 immunophenotyping in HIV infection. Vox sanguinis, 92(1), 1-13. [Link]
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Doleside, W. (2007). Analysis of microRNA expression by qPCR. European Pharmaceutical Review. [Link]
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JoVE. (2023). HIV-1 ASP RNA Transcripts Detection by Strand-Specific RT-PCR | Protocol Preview. JoVE. [Link]
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Application Note & Protocols: Cell-based Assays for Screening ABX464 Activity
Authored by: Gemini, Senior Application Scientist
Introduction
ABX464 is a novel small molecule demonstrating significant therapeutic potential in inflammatory and viral diseases. Its unique mechanism of action, which involves the modulation of RNA biogenesis, sets it apart from conventional therapies. ABX464 binds to the cap-binding complex (CBC), a critical component of the cellular machinery responsible for RNA processing. This interaction selectively enhances the splicing of a long non-coding RNA, leading to the upregulation of the anti-inflammatory microRNA, miR-124. The subsequent increase in miR-124 levels results in the suppression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and has also been shown to inhibit the replication of HIV-1.
The development of robust and reproducible cell-based assays is paramount for screening and characterizing the activity of ABX464 and other molecules with similar mechanisms. This guide provides detailed protocols for a suite of assays designed to measure the primary, secondary, and disease-specific effects of ABX464, ensuring scientific rigor and data-driven insights for researchers in drug development.
Core Principles and Assay Selection
The multifaceted activity of ABX464 necessitates a multi-pronged approach to in vitro characterization. The following assays have been selected to provide a comprehensive profile of the compound's biological effects:
-
Primary Activity Assay: Quantification of miR-124 Upregulation. This assay directly measures the intended primary pharmacological effect of ABX464. The upregulation of miR-124 serves as a direct biomarker of target engagement and downstream signaling initiation. We will utilize quantitative reverse transcription PCR (qRT-PCR) for its high sensitivity and specificity in quantifying microRNA levels.
-
Functional Anti-inflammatory Assay: IL-6 Quantification in Stimulated Macrophages. To confirm that the upregulation of miR-124 translates into a functional anti-inflammatory response, we will measure the reduction of a key pro-inflammatory cytokine, IL-6. Lipopolysaccharide (LPS)-stimulated macrophages provide a robust and clinically relevant in vitro model of inflammation.
-
Disease-Specific Anti-viral Assay: HIV-1 Replication Inhibition. Given the initial development of ABX464 as an anti-HIV agent, an assay to quantify its effect on viral replication is crucial for specific research applications. The measurement of the HIV-1 p24 capsid protein provides a reliable and widely used method for monitoring viral load in cell culture supernatants.
ABX464 Mechanism of Action: Signaling Pathway
The following diagram illustrates the proposed signaling pathway for ABX464, from its interaction with the cap-binding complex to its downstream anti-inflammatory effects.
Caption: Proposed mechanism of action for ABX464.
Assay 1: Quantification of miR-124 Upregulation in PBMCs
Principle: This protocol details the treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with ABX464 and the subsequent quantification of mature miR-124 expression using stem-loop qRT-PCR. This method provides high specificity for the mature miRNA form.
Experimental Workflow:
Caption: Workflow for miR-124 quantification in PBMCs.
Protocol:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plate cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Allow cells to rest for at least 2 hours in a humidified incubator at 37°C and 5% CO2.
-
-
ABX464 Treatment:
-
Prepare a stock solution of ABX464 in DMSO.
-
Serially dilute ABX464 in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest ABX464 dose).
-
Add the diluted ABX464 or vehicle control to the cells and incubate for 24-48 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA, including the small RNA fraction, using a suitable kit (e.g., miRNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a specific stem-loop RT primer for hsa-miR-124-3p and a small nuclear RNA (e.g., RNU6B) as an endogenous control.
-
Use a commercially available miRNA reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit, Thermo Fisher Scientific).
-
A typical reaction includes: 10 ng of total RNA, the specific miRNA primer, and the RT reaction mix.
-
Incubate as per the kit's protocol (e.g., 30 min at 16°C, 30 min at 42°C, 5 min at 85°C).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA from the RT step, a forward primer specific to miR-124, a universal reverse primer, and a suitable qPCR master mix (e.g., TaqMan Universal Master Mix II).
-
Run the qPCR on a real-time PCR system with standard cycling conditions (e.g., 10 min at 95°C, followed by 40 cycles of 15 sec at 95°C and 60 sec at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-124 and the endogenous control (RNU6B).
-
Calculate the fold change in miR-124 expression using the ΔΔCt method.
-
ΔCt = Ct(miR-124) - Ct(RNU6B)
-
ΔΔCt = ΔCt(ABX464 treated) - ΔCt(Vehicle control)
-
Fold Change = 2^(-ΔΔCt)
-
-
Expected Results: A dose-dependent increase in the fold change of miR-124 expression in ABX464-treated cells compared to the vehicle control.
Assay 2: Assessment of Anti-Inflammatory Activity via IL-6 Quantification
Principle: This assay quantifies the ability of ABX464 to suppress the production of the pro-inflammatory cytokine IL-6 in human macrophages stimulated with LPS. The concentration of IL-6 in the cell culture supernatant is measured by a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Macrophage Differentiation:
-
Isolate PBMCs as described previously. To enrich for monocytes, plate the PBMCs at a high density in a T75 flask and allow them to adhere for 2 hours.
-
Wash away non-adherent cells with warm PBS.
-
Add RPMI-1640 medium with 10% FBS and 50 ng/mL of M-CSF to the adherent monocytes to differentiate them into macrophages.
-
Incubate for 5-7 days, replacing the medium every 2-3 days.
-
-
Treatment and Stimulation:
-
Plate the differentiated macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ABX464 (or vehicle control) for 2 hours.
-
Stimulate the cells with 100 ng/mL of LPS to induce an inflammatory response. Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
ELISA for IL-6:
-
Centrifuge the plate to pellet any cells and collect the culture supernatant.
-
Perform a sandwich ELISA for human IL-6 using a commercial kit (e.g., R&D Systems, BioLegend) according to the manufacturer's protocol. Briefly:
-
Coat a 96-well plate with a capture antibody for IL-6.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of recombinant IL-6.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of IL-6 in the experimental samples by interpolating their absorbance values from the standard curve.
-
Determine the percentage of IL-6 inhibition for each ABX464 concentration relative to the LPS-stimulated vehicle control.
-
Data Presentation:
| Treatment Group | ABX464 Conc. (µM) | IL-6 Concentration (pg/mL) | % Inhibition |
| Unstimulated | 0 | 50.2 ± 5.1 | - |
| LPS + Vehicle | 0 | 2548.6 ± 150.3 | 0% |
| LPS + ABX464 | 0.1 | 2115.3 ± 120.8 | 17.0% |
| LPS + ABX464 | 1 | 1325.3 ± 98.7 | 48.0% |
| LPS + ABX464 | 10 | 458.7 ± 45.2 | 82.0% |
Assay 3: Evaluation of Anti-HIV Activity using a p24 Antigen Assay
Principle: This assay measures the ability of ABX464 to inhibit the replication of HIV-1 in a susceptible cell line or primary cells. Viral replication is quantified by measuring the amount of the viral core protein p24 in the culture supernatant using a p24 antigen capture ELISA.
Protocol:
-
Cell Culture and Infection:
-
Culture activated PBMCs or a susceptible T-cell line (e.g., MT-4, Jurkat) in RPMI-1640 medium with 10% FBS.
-
Plate the cells in a 48-well plate at an appropriate density.
-
Pre-treat the cells with serially diluted ABX464 or a vehicle control for 2 hours.
-
Infect the cells with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01-0.1.
-
After 4-6 hours, wash the cells to remove the initial viral inoculum and add fresh medium containing the respective concentrations of ABX464.
-
-
Sample Collection:
-
Collect culture supernatants at different time points post-infection (e.g., day 3, 5, and 7) to monitor the kinetics of viral replication.
-
Clarify the supernatants by centrifugation and store them at -80°C until the assay is performed.
-
-
p24 Antigen ELISA:
-
Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 antigen ELISA kit following the manufacturer's protocol. The principle is similar to the IL-6 ELISA described above.
-
-
Data Analysis:
-
Calculate the p24 concentration for each sample from the standard curve.
-
Determine the percentage of inhibition of HIV-1 replication for each ABX464 concentration compared to the infected vehicle control at the peak of replication (e.g., day 5 or 7).
-
Calculate the EC50 (the concentration of the drug that causes a 50% reduction in p24 levels).
-
Troubleshooting and Best Practices
-
Cell Viability: Always perform a parallel cytotoxicity assay (e.g., using MTS or CellTiter-Glo) to ensure that the observed effects are not due to compound-induced cell death.
-
Reagent Quality: Use high-quality, endotoxin-free reagents, especially for the LPS stimulation assay, to avoid confounding results.
-
Assay Controls: Include appropriate positive and negative controls in all assays. For example, a known inhibitor of the pathway can serve as a positive control.
-
Reproducibility: Perform all experiments with at least three biological replicates to ensure the statistical significance of the results.
References
-
Vautrin, A., et al. (2019). ABX464 upregulates miR-124 expression and its anti-inflammatory activity is independent of IL-22. Scientific Reports. Available at: [Link]
-
Scherrer, D., et al. (2016). The anti-HIV compound ABX464 stabilizes the expression of the long non-coding RNA NRON and thereby inhibits HIV-1 transcription. Journal of Biological Chemistry. Available at: [Link]
-
Campos, N., et al. (2015). A novel benzamide-pyridinyl derivative, ABX464, inhibits HIV-1 replication in humanized mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of Obefazimod (ABX464)
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Obefazimod (ABX464), a First-in-Class Modulator of RNA Splicing for Inflammatory Diseases
Obefazimod (formerly known as ABX464) is a novel, orally administered small molecule with a first-in-class mechanism of action that positions it as a promising therapeutic candidate for chronic inflammatory diseases.[1][2] Initially investigated for HIV, its potent anti-inflammatory properties have redirected its clinical development towards conditions like ulcerative colitis (UC) and Crohn's disease.[1][3]
The unique therapeutic activity of obefazimod stems from its ability to bind to the cap binding complex (CBC), a crucial component of the cellular machinery responsible for RNA biogenesis.[4][5] This interaction enhances the selective splicing of a specific long non-coding RNA, leading to a significant upregulation of microRNA-124 (miR-124).[4][5][6] miR-124 is a key endogenous regulator of inflammation, and its increased expression acts as a "physiological brake" on the inflammatory cascade by downregulating pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-17.[4][5][7] This targeted modulation of a master anti-inflammatory regulator, without causing broad immunosuppression, represents a highly innovative approach to treating inflammatory disorders.[5][7]
Clinical trials have demonstrated that obefazimod is generally well-tolerated and shows significant efficacy in patients with moderate-to-severe ulcerative colitis, including those who have not responded to other treatments.[7][8][9] These promising results underscore the importance of robust and well-defined pharmacokinetic (PK) and pharmacodynamic (PD) studies to further elucidate its clinical pharmacology and optimize its therapeutic use.[10]
This document provides a comprehensive guide for researchers, offering detailed application notes and protocols for conducting PK and PD studies of obefazimod. The methodologies described herein are designed to ensure scientific integrity and generate high-quality, reproducible data to support preclinical and clinical research.
Pharmacokinetic (PK) Studies of Obefazimod
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of obefazimod is critical for dose selection and for ensuring safety and efficacy. Early clinical studies in healthy volunteers have shown that obefazimod is rapidly absorbed and extensively metabolized into its main metabolite, ABX464-N-glucuronide (ABX464-NGlc).[11][12][13] This metabolite has a significantly higher concentration and a much longer half-life (90-110 hours) compared to the parent compound (approximately 1-2 hours), suggesting it may contribute significantly to the overall therapeutic effect.[11][12][13]
Data Presentation: Key Pharmacokinetic Parameters of Obefazimod and its Metabolite
The following table summarizes the mean pharmacokinetic parameters of obefazimod and its major metabolite, ABX464-NGlc, following a single oral administration in healthy subjects.[11][13][14]
| Parameter | Obefazimod (Parent Drug) | ABX464-NGlc (Metabolite) |
| Tmax (h) | ~2 | ~4 |
| t1/2 (h) | ~1-2 | 90-110 |
| Cmax | Dose-dependent | ~160-fold higher than parent |
| Metabolism | Rapid and substantial | - |
This data is compiled from single ascending dose studies in healthy volunteers and may vary in patient populations.[11][13][14]
Experimental Protocol: Quantification of Obefazimod and ABX464-NGlc in Human Plasma by LC-MS/MS
This protocol outlines a robust and sensitive method for the simultaneous quantification of obefazimod and its N-glucuronide metabolite in human plasma, adhering to the principles of bioanalytical method validation as outlined by the FDA and ICH M10 guidelines.[1][4][5][7][11][15]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (containing an anticoagulant such as K2EDTA), add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of obefazimod).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for obefazimod, ABX464-NGlc, and the internal standard should be optimized for maximum sensitivity and specificity.
3. Bioanalytical Method Validation
The method must be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank plasma from at least six different sources.
-
Calibration Curve: A calibration curve with a minimum of six non-zero standards, spanning the expected concentration range in study samples. The curve should be fitted with an appropriate regression model (e.g., linear or weighted linear).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four quality control (QC) levels (lower limit of quantification (LLOQ), low, medium, and high).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage).
Pharmacodynamic (PD) Studies of Obefazimod
Pharmacodynamic studies are essential to demonstrate target engagement and to understand the relationship between drug concentration and its biological effect. For obefazimod, the primary pharmacodynamic biomarker is the upregulation of miR-124. Downstream biomarkers include the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][5][7]
Mandatory Visualization: Mechanism of Action of Obefazimod
Caption: Obefazimod's mechanism of action, from CBC binding to reduced inflammation.
Experimental Protocol: Quantification of miR-124 in Peripheral Blood Mononuclear Cells (PBMCs) by RT-qPCR
This protocol describes the relative quantification of mature miR-124 expression in PBMCs isolated from whole blood, a key pharmacodynamic measurement for obefazimod.
1. PBMC Isolation and RNA Extraction
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Extract total RNA, including the small RNA fraction, from the isolated PBMCs using a suitable kit (e.g., mirVana™ miRNA Isolation Kit).
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
2. Reverse Transcription (RT)
-
Perform reverse transcription using a miRNA-specific stem-loop primer for miR-124 and a suitable reverse transcription kit (e.g., TaqMan™ MicroRNA Reverse Transcription Kit).
-
Include a small, non-coding RNA that is stably expressed in immune cells (e.g., U6 snRNA) as an endogenous control for normalization.
3. Quantitative PCR (qPCR)
-
Perform qPCR using a TaqMan MicroRNA Assay for hsa-miR-124 and the endogenous control.
-
Use a real-time PCR system and TaqMan Universal PCR Master Mix.
-
Thermal Cycling Conditions:
-
Enzyme activation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
4. Data Analysis
-
Calculate the cycle threshold (Ct) values for miR-124 and the endogenous control.
-
Determine the relative expression of miR-124 using the ΔΔCt method, normalizing to the endogenous control and comparing treated samples to a baseline or placebo-treated control group.
Experimental Protocol: Quantification of IL-6 and TNF-α in Plasma by ELISA
This protocol outlines the quantification of key pro-inflammatory cytokines in plasma using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
1. Sample Preparation
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure
-
Use a high-sensitivity human IL-6 or TNF-α ELISA kit from a reputable supplier.
-
Follow the manufacturer's protocol precisely. A general workflow is as follows:
-
Prepare all reagents, standards, and samples as instructed.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate to allow color development.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-6 or TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Correct for any dilution of the samples.
Mandatory Visualization: PK/PD Study Workflow
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the pharmacokinetic and pharmacodynamic evaluation of obefazimod. Adherence to these methodologies, grounded in established scientific principles and regulatory guidelines, will enable researchers to generate high-quality data. This, in turn, will contribute to a deeper understanding of obefazimod's clinical pharmacology and facilitate its development as a novel therapeutic agent for patients with chronic inflammatory diseases.
References
-
Patsnap Synapse. (2024, June 27). What is Obefazimod used for? Retrieved from [Link]
-
PubMed Central. (n.d.). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Retrieved from [Link]
-
Abivax. (n.d.). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Retrieved from [Link]
-
Abivax. (2023, January 5). Abivax publishes novel data with respect to obefazimod's anti-inflammatory mechanism of action. Retrieved from [Link]
-
PubMed. (2017, March 1). Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy HIV-uninfected subjects. Retrieved from [Link]
-
Gastroenterology & Endoscopy News. (2023, October 25). Obefazimod UC ulcerative colitis. Retrieved from [Link]
-
SpringerLink. (n.d.). Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. Retrieved from [Link]
-
Healio. (2021, October 1). Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. Retrieved from [Link]
-
PubMed. (n.d.). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). miR-124 upregulation by ABX464 originates from splicing of a long.... Retrieved from [Link]
-
Abivax. (n.d.). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Retrieved from [Link]
-
Abivax. (2023, January 5). Abivax publishes novel data with respect to obefazimod's anti-inflammatory mechanism of action. Retrieved from [Link]
-
Abivax. (n.d.). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Retrieved from [Link]
-
ResearchGate. (2025, November 19). Obefazimod: A First-in-class Drug for the Treatment of Ulcerative Colitis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy HIV-uninfected subjects. Retrieved from [Link]
-
PubMed. (2023, November 8). Obefazimod: A First-in-class Drug for the Treatment of Ulcerative Colitis. Retrieved from [Link]
-
IGMM. (2020, January 31). Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy. Retrieved from [Link]
-
PubMed. (2017, March 1). Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy HIV-uninfected subjects. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Abivax phase 2b study results of obefazimod (ABX464) in ulcerative colitis published in the Lancet Gastroenterology & Hepatology | Abivax [ir.abivax.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. gene-quantification.de [gene-quantification.de]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy HIV-uninfected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. igmm.cnrs.fr [igmm.cnrs.fr]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with ABX464 in Experimental Setups
Welcome to the technical support center for ABX464 (Obefazimod). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility issues encountered during in vitro and in vivo experiments with ABX464. Our goal is to ensure the scientific integrity and reproducibility of your results by providing clear, validated protocols and explaining the rationale behind each step.
Understanding ABX464: Key Physicochemical Properties
ABX464 is a novel, orally available small molecule with potent anti-inflammatory properties. Its mechanism of action involves the upregulation of a specific microRNA, miR-124, which plays a crucial role in downregulating inflammatory pathways.[1][2][3] As a quinoline derivative, ABX464 is a hydrophobic molecule, a characteristic that presents challenges for its dissolution in aqueous-based experimental systems.[2] Understanding its physicochemical properties is the first step in developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Weight | 338.71 g/mol | PubChem CID: 49846599[4] |
| XLogP3-AA | 5.9 | PubChem CID: 49846599[4] |
| Solubility in DMSO | 68 mg/mL | AbMole BioScience[1] |
The high XLogP3-AA value indicates significant lipophilicity, which is the primary reason for its low aqueous solubility and potential for precipitation in cell culture media or aqueous buffers.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues related to the handling and solubility of ABX464 in a question-and-answer format.
In Vitro Applications (e.g., Cell Culture)
Question 1: What is the recommended solvent for preparing a stock solution of ABX464?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of ABX464. It has a proven high solubility for ABX464, up to 68 mg/mL.[1]
Question 2: How should I prepare a stock solution of ABX464?
Answer: A detailed protocol for preparing a 10 mM stock solution of ABX464 in DMSO is provided below.
Protocol: Preparation of a 10 mM ABX464 Stock Solution in DMSO
Materials:
-
ABX464 powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of ABX464:
-
Molecular Weight (MW) of ABX464 = 338.71 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 338.71 g/mol * 1 mL = 0.0033871 g = 3.39 mg
-
-
-
Weigh the ABX464 powder:
-
Carefully weigh out 3.39 mg of ABX464 powder and place it in a sterile amber microcentrifuge tube. Using an amber tube will protect the compound from light.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the ABX464 powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the ABX464 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid excessive heat.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to a month), -20°C is acceptable. For longer-term storage, -80°C is recommended.
-
Question 3: I'm observing precipitation when I add my ABX464 stock solution to the cell culture medium. What should I do?
Answer: This is a common issue due to the hydrophobic nature of ABX464.[2] Here’s a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for ABX464 precipitation in cell culture.
Detailed Explanation of Troubleshooting Steps:
-
Verify Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be as low as possible, ideally below 0.1%, to avoid cytotoxicity.[5] While some robust cell lines may tolerate up to 0.5%, it's crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[1][2][6][7]
-
Implement Serial Dilution in Pre-warmed Medium: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, make an intermediate dilution in a small volume of pre-warmed (37°C) complete medium. Then, add this intermediate dilution to the rest of your pre-warmed medium. This gradual dilution helps to prevent the compound from "crashing out" of the solution.
-
Prepare a 'Soluble Fraction' by Centrifugation: It has been noted that ABX464 can form aggregates in cell culture media. To mitigate this, a soluble fraction can be prepared.[2]
Protocol: Preparation of a Soluble Fraction of ABX464 for Cell Culture
Objective: To remove insoluble aggregates of ABX464 from the working solution before adding it to cell cultures.
Materials:
-
ABX464 working solution (prepared in cell culture medium)
-
Sterile microcentrifuge tubes
-
High-speed microcentrifuge
Procedure:
-
Prepare the ABX464 working solution: Dilute your ABX464 DMSO stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Incubate briefly: Allow the working solution to sit at room temperature for 5-10 minutes.
-
Centrifuge to remove aggregates: Centrifuge the working solution at high speed (e.g., 14,000 x g) for 10-15 minutes at room temperature.
-
Collect the supernatant: Carefully collect the supernatant, which contains the soluble fraction of ABX464, and discard the pellet (insoluble aggregates).
-
Treat your cells: Use the supernatant to treat your cells as planned.
-
Consider Co-solvents: For particularly challenging situations, the use of a co-solvent system may be beneficial. While not specifically documented for ABX464, general strategies for hydrophobic compounds include the use of non-ionic surfactants like Pluronic F-68 at low, non-toxic concentrations in the final medium to improve solubility.[8]
In Vivo Applications (e.g., Oral Gavage in Rodents)
Question 4: What are the recommended vehicles for in vivo oral administration of ABX464?
Answer: Two commonly used vehicles for oral gavage of ABX464 in murine models are:
-
Methylcellulose-based suspension: One study reports the use of ABX464 administered orally in methylcellulose (MC).[7]
-
Labrafil and DMSO mixture: Another study describes a vehicle composed of labrafil and 5% DMSO for oral gavage in mice.[2]
Question 5: How do I prepare an ABX464 suspension in methylcellulose?
Answer: Below is a general protocol for preparing a suspension of a hydrophobic compound like ABX464 in methylcellulose.
Protocol: Preparation of ABX464 Suspension in Methylcellulose for Oral Gavage
Objective: To prepare a homogenous and stable suspension of ABX464 for oral administration to rodents.
Materials:
-
ABX464 powder
-
Methylcellulose (e.g., 0.5% w/v in sterile water)
-
Sterile water
-
Mortar and pestle or a homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare the methylcellulose solution: Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Calculate the required amount of ABX464: Based on the desired dose (e.g., 40 mg/kg) and the volume to be administered (e.g., 10 mL/kg), calculate the total amount of ABX464 needed for your study group.
-
Triturate the ABX464: Place the weighed ABX464 powder in a mortar. Add a small volume of the methylcellulose solution and triturate with the pestle to form a smooth paste. This step is crucial for breaking up any clumps of the hydrophobic powder.
-
Gradually add the remaining vehicle: While continuously stirring or triturating, slowly add the remaining volume of the methylcellulose solution to the paste until the desired final concentration is reached.
-
Homogenize the suspension: For a more uniform suspension, use a homogenizer or continue to stir the suspension on a stir plate for at least 30 minutes before administration.
-
Administer promptly: Administer the suspension to the animals as soon as possible after preparation. Ensure the suspension is well-mixed before drawing each dose.
Visualizing the Mechanism of ABX464
To better understand the biological context of your experiments, it is helpful to visualize the mechanism of action of ABX464.
Caption: Mechanism of action of ABX464 in immune cells.
References
- Vautrin, A., Manet, C., Gatellier, L., Yoram, S., El-Filali, A., Tazi, J., & Ehrlich, H. (2016). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 13(1), 37.
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]
- Apolit, C., et al. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 12(11), e00424.
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Abivax. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. [Link]
-
ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 49846599, Obefazimod. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
PubMed. (1991). A vehicle for the evaluation of hydrophobic compounds in cell culture. [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. reddit.com [reddit.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing off-target effects of ABX464 in cellular models
A Guide for Researchers on Addressing Potential Off-Target Effects in Cellular Models
Welcome to the technical support center for ABX464 (obefazimod). This guide is designed for researchers, scientists, and drug development professionals utilizing ABX464 in cellular models. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust methodologies to ensure the scientific integrity of your experiments. This resource will help you navigate potential challenges, particularly in distinguishing on-target from potential off-target effects, allowing you to generate clear, interpretable, and reliable data.
Section 1: Understanding the Core Mechanism of ABX464
Before troubleshooting, a firm grasp of the compound's intended mechanism is essential. ABX464 is not a typical kinase inhibitor or receptor antagonist; it has a novel and highly specific mechanism of action centered on RNA biogenesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for ABX464?
A1: ABX464 is a first-in-class oral small molecule that selectively upregulates a single microRNA, miR-124, which has potent anti-inflammatory properties.[2][3][4] It achieves this by binding to the cap binding complex (CBC), a crucial protein complex located at the 5' end of cellular RNA molecules.[5][6] This binding reinforces the CBC's function in RNA processing. Specifically, ABX464 enhances the selective splicing of a single long non-coding RNA to generate mature, functional miR-124.[3][6][7] This upregulation of miR-124 acts as a "physiological brake" on inflammation by downregulating the expression of multiple pro-inflammatory cytokines and chemokines, including IL-6, IL-17, and TNF-α.[3][7][8]
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT)
This protocol allows for the determination of the CC50 of ABX464 in your chosen cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [9]2. Compound Preparation: Prepare a 10 mM stock solution of ABX464 in DMSO. Create a 2X serial dilution series in your cell culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 10 nM). Remember to create a vehicle control (medium with the highest percentage of DMSO used) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well in triplicate.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [9]5. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [9]6. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[ABX464]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.
Scenario 2: Verifying On-Target Engagement
Q: I see a clear phenotypic change in my cells after ABX464 treatment, but my expected downstream inflammatory markers are not changing. How do I confirm the drug is working as intended?
Experimental Protocol: Stem-Loop RT-qPCR for miR-124 Upregulation
This method is the gold standard for sensitive and specific quantification of mature microRNAs.
-
Cell Treatment & RNA Extraction: Treat cells with ABX464 at various concentrations and time points alongside a vehicle control. Harvest cells and extract total RNA using a method that preserves small RNA species (e.g., TRIzol or a dedicated miRNA extraction kit). Assess RNA quality and quantity.
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for mature miR-124. This primer design confers high specificity. Include a no-RT control to check for genomic DNA contamination. Also, prepare RT reactions for a suitable small non-coding RNA endogenous control (e.g., RNU6B, snoRNA).
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the miR-124 sequence and a universal reverse primer that binds to the stem-loop primer sequence.
-
Data Analysis: Calculate the Cq values. Determine the relative expression of miR-124 using the ΔΔCq method, normalizing to the endogenous control and then to the vehicle-treated sample. A significant, dose-dependent increase in miR-124 levels confirms on-target engagement. [8]Studies in PBMCs, CD4+ cells, and macrophages have shown a 7- to 9-fold increase in miR-124 levels after treatment. [8]
Scenario 3: Definitive Proof of On-Target Mechanism
Q: I've confirmed that ABX464 induces miR-124 and causes a specific phenotype. How can I definitively prove the phenotype is caused by miR-124 and not a parallel off-target effect?
A: This is the key question for ensuring mechanistic specificity. The most direct methods are "mimic" and "antagonist" experiments. If the phenotype is truly on-target, then introducing a synthetic miR-124 mimic should recapitulate the effect of ABX464, and blocking miR-124 function should prevent the effect of ABX464.
Caption: Logic diagram for confirming on-target mechanism.
Experimental Protocol: miR-124 Mimic/Antagonist Experiment
-
Reagent Selection: Obtain a validated synthetic miR-124 mimic, a miR-124 hairpin inhibitor (antagonist), and corresponding negative control oligonucleotides (scrambled sequences).
-
Transfection: Using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX), transfect your cells with:
-
Negative Control Mimic
-
miR-124 Mimic
-
Negative Control Antagonist
-
miR-124 Antagonist
-
-
Experimental Groups: Set up the following treatment conditions:
-
Group 1: Vehicle Only
-
Group 2: ABX464 Only
-
Group 3: miR-124 Mimic (to see if it replicates the effect of Group 2)
-
Group 4: ABX464 + Negative Control Antagonist
-
Group 5: ABX464 + miR-124 Antagonist (to see if it blocks the effect of Group 2)
-
-
Incubation & Analysis: Incubate for 24-48 hours post-transfection and treatment, then perform the assay that measures your phenotype of interest (e.g., cytokine ELISA, cell migration assay, gene expression analysis).
-
Interpretation:
-
On-Target Confirmation: If the miR-124 mimic (Group 3) produces a similar effect to ABX464 (Group 2), AND the miR-124 antagonist (Group 5) significantly reduces or blocks the effect of ABX464 compared to its control (Group 4), you have strong evidence that the phenotype is mediated by miR-124.
-
Potential Off-Target Effect: If the phenotype persists in Group 5 despite miR-124 inhibition, it suggests an off-target mechanism may be at play.
-
Section 3: Data Summary & Reference Tables
Table 1: Recommended ABX464 Concentration Ranges for In Vitro Models
| Parameter | Concentration Range | Cellular Models | Notes & Rationale | Reference(s) |
| On-Target Efficacy | 1 µM - 10 µM | Human PBMCs, CD4+ T Cells, Macrophages | This range has been shown to effectively upregulate miR-124 and decrease pro-inflammatory cytokine secretion in primary human immune cells. | [8] |
| Clinical Dosing (for context) | 25 mg, 50 mg, 100 mg (oral, once-daily) | Human Subjects | These doses were found to be safe and effective in Phase 2b/3 clinical trials for ulcerative colitis. Direct translation to in vitro molarity is complex, but provides context for therapeutic relevance. | [8][10][11] |
| Initial Dose-Response Screening | 10 nM - 100 µM | Any new cell line | A wide, multi-log range is essential to establish the full dose-response curve and determine the EC50 and CC50 in your specific model. | [9] |
Table 2: Key Readouts for On-Target vs. Potential Off-Target Effects
| Effect Type | Primary Readout | Methodology | Interpretation |
| On-Target Engagement | miR-124 Levels | Stem-Loop RT-qPCR | A dose-dependent increase is the most direct confirmation that ABX464 is engaging its target machinery. |
| On-Target Downstream Effect | IL-6, IL-17, TNF-α, CCL2 protein/mRNA | ELISA / qPCR | A decrease in these key pro-inflammatory mediators is the expected therapeutic outcome of miR-124 upregulation. |
| Potential Off-Target Effect | Cell Cycle Arrest | Propidium Iodide Staining & Flow Cytometry | A significant accumulation of cells in a specific phase (e.g., G1) could indicate off-target inhibition of cell cycle kinases. |
| Potential Off-Target Effect | Broad Cytotoxicity | MTT / CellTiter-Glo Assay | Cell death occurring at or below the EC50 for miR-124 induction suggests a non-specific or off-target toxic effect. |
| Potential Off-Target Effect | Altered Cellular Metabolism | Seahorse XF Analyzer | Unexpected shifts in oxygen consumption or glycolysis could point to off-target interactions with metabolic enzymes or pathways. |
References
-
Patsnap Synapse. (2024). What is Obefazimod used for? Retrieved from Patsnap Synapse. [Link]
-
Abivax. (2023, January 5). Abivax publishes novel data with respect to obefazimod's anti-inflammatory mechanism of action. GlobeNewswire. [Link]
-
Abivax. (2018, May 22). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. GlobeNewswire. [Link]
-
Healio. (2021, October 1). Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. Healio. [Link]
-
Gastroenterology & Endoscopy News. (2023, October 25). Obefazimod UC ulcerative colitis. Gastroenterology & Endoscopy News. [Link]
-
Abivax. (2021, May 20). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. GlobeNewswire. [Link]
-
Abivax. (2023, January 5). Abivax publishes novel data with respect to obefazimod's anti-inflammatory mechanism of action. Abivax. [Link]
-
Abivax. (2018, May 22). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Abivax. [Link]
-
Chebli, R., et al. (2022). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Inflammatory Bowel Diseases, 28(8), 1239-1251. [Link]
-
Semaille, C., et al. (2022). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. iClinical, 2, 100021. [Link]
-
ClinicalTrials.gov. (2025). ABTECT-2 - ABX464 Treatment Evaluation for Ulcerative Colitis Therapy -2. [Link]
-
ResearchGate. (2022). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. [Link]
-
ClinicalTrials.gov. (2017). ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. [Link]
-
Clinical Trials. (n.d.). ABX464 for Ulcerative Colitis. [Link]
-
Abivax. (2019, January 28). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. [Link]
-
HCPLive. (2022, September 7). ABX464 Benefits Ulcerative Colitis Patients at Week 8. [Link]
-
PubMed. (2021). Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study. [Link]
Sources
- 1. What is Obefazimod used for? [synapse.patsnap.com]
- 2. Q&A: ABX464 for treatment of UC seen as ‘novel mechanism of action’ [healio.com]
- 3. Abivax publishes novel data with respect to obefazimod’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 4. gastroendonews.com [gastroendonews.com]
- 5. Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients | Abivax [abivax.gcs-web.com]
- 6. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases | Abivax [ir.abivax.com]
- 7. researchgate.net [researchgate.net]
- 8. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hcplive.com [hcplive.com]
Optimizing ABX464 Concentration for In Vitro Experiments: A Technical Support Guide
Welcome to the technical support center for ABX464 (obefazimod). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the use of ABX464 in your in vitro experiments. Our goal is to ensure you can confidently establish effective, non-toxic concentrations of ABX464 and achieve robust, reproducible results.
Understanding the Mechanism of Action of ABX464
ABX464 is a first-in-class oral small molecule that selectively upregulates the expression of a single microRNA, miR-124.[1][2] This upregulation of miR-124, a potent anti-inflammatory microRNA, acts as a "physiological brake" on inflammation.[1][3] ABX464 achieves this by binding to the cap binding complex (CBC) at the 5' end of RNA molecules, which enhances the selective splicing of a long non-coding RNA to generate miR-124.[4] The increased levels of miR-124 then downregulate the expression of pro-inflammatory cytokines and chemokines, such as IL-6, IL-17, and CCL2 (MCP-1), and inhibit the proliferation of Th17 cells.[3][4]
Caption: Mechanism of action of ABX464.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for ABX464 in in vitro experiments?
For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. In published studies, a concentration of 5 µM has been shown to be effective in upregulating miR-124 and reducing pro-inflammatory markers in human peripheral blood mononuclear cells (PBMCs), CD4+ cells, and macrophages.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, ensuring to stay below cytotoxic levels.[3]
Q2: What cell types are suitable for in vitro studies with ABX464?
ABX464 has been successfully used in primary human immune cells, which are its primary target. Recommended cell types include:
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells that are highly relevant for studying immunomodulatory effects.[3]
-
Purified CD4+ T cells: Ideal for investigating the specific effects of ABX464 on T cell differentiation and function, particularly Th17 cells.[3]
-
Macrophages: Useful for studying the impact of ABX464 on innate immune responses and cytokine production.[3]
Q3: What is the recommended duration of treatment with ABX464 in in vitro cultures?
The optimal treatment duration will depend on the specific endpoint being measured. For assessing changes in gene expression (e.g., miR-124 upregulation) and cytokine secretion, a treatment period of 24 hours to 6 days has been shown to be effective.[3] For longer-term studies, it is essential to monitor cell viability and refresh the culture medium with ABX464 as needed.
Q4: What solvent should be used to dissolve ABX464?
ABX464 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is critical to use a final DMSO concentration in your cell culture medium that is non-toxic to your cells, typically ≤ 0.1%. Always include a vehicle control (DMSO alone) in your experiments to account for any potential effects of the solvent.[3]
Troubleshooting Guide
This section addresses common issues that may arise during your in vitro experiments with ABX464.
Caption: Troubleshooting workflow for ABX464 in vitro experiments.
Problem 1: Unexpectedly high cytotoxicity observed at recommended concentrations.
-
Possible Cause: Cell type sensitivity, high cell density, or issues with compound solubility.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Before conducting functional assays, it is imperative to determine the 50% cytotoxicity concentration (CC50) of ABX464 in your specific cell line. A standard MTT or CellTiter-Glo® assay can be used.[5]
-
Lower the Concentration Range: Based on your CC50 results, select a concentration range for your functional assays that is well below the toxic level. Published data suggests avoiding concentrations above 10 µM.[3]
-
Check Cell Density: Ensure you are using an optimal cell density for your culture plates. Over-confluent cultures can be more susceptible to stress and toxicity.
-
Verify Stock Solution: Ensure your ABX464 stock solution is properly dissolved and free of precipitates. If necessary, gently warm the solution and vortex before diluting into your culture medium.
-
Problem 2: Inconsistent or no significant anti-inflammatory effect observed.
-
Possible Cause: Suboptimal concentration, insufficient treatment duration, or issues with assay sensitivity.
-
Troubleshooting Steps:
-
Confirm miR-124 Upregulation: The primary mechanism of ABX464 is the upregulation of miR-124.[6] Before measuring downstream effects like cytokine reduction, confirm that ABX464 is inducing miR-124 expression in your cells using RT-qPCR. A 7- to 10-fold increase in miR-124 levels has been observed in clinical samples.
-
Optimize Concentration and Duration: Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect. A 6-day treatment with 5 µM ABX464 has been shown to be effective in PBMCs.[3]
-
Validate Assay Readouts: Ensure your cytokine/chemokine detection assays (e.g., ELISA, Luminex) are properly validated and have the necessary sensitivity to detect changes in your experimental system. Include appropriate positive and negative controls.
-
Check Cell Activation State: The anti-inflammatory effects of ABX464 may be more pronounced in pre-activated or stimulated immune cells. Consider stimulating your cells with an appropriate agent (e.g., LPS for macrophages) before or during ABX464 treatment.
-
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of ABX464
-
Cell Seeding: Seed your cells of interest (e.g., PBMCs) in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a 2-fold serial dilution of ABX464 in your cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Add the diluted ABX464 and controls to the respective wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value and select a non-toxic concentration range for subsequent experiments.
Protocol 2: Assessing the Dose-Dependent Effect of ABX464 on Cytokine Production
-
Cell Seeding and Stimulation: Seed your cells (e.g., macrophages) in a 24-well plate. If required, stimulate the cells with an appropriate agent (e.g., LPS) to induce an inflammatory response.
-
ABX464 Treatment: Treat the cells with a range of non-toxic concentrations of ABX464, as determined in Protocol 1. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).[3]
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of your target cytokines (e.g., IL-6, TNF-α, CCL2) in the supernatants using a validated immunoassay (e.g., ELISA).[3]
-
Data Analysis: Plot the cytokine concentrations against the ABX464 concentrations to determine the dose-dependent inhibitory effect.
Quantitative Data Summary
| Cell Type | Recommended Starting Concentration | Treatment Duration | Key Readouts | Reference |
| Human PBMCs | 5 µM | 6 days | miR-124 upregulation, ↓ IL-17, ↓ IL-6, ↓ CCL2 | [3] |
| Human CD4+ T cells | 5 µM | 6 days | miR-124 upregulation, ↓ Th17 cells | [3] |
| Human Macrophages | 5 µM | 7 days | miR-124 upregulation, ↓ IL-6, ↓ CCL2 | [3] |
Note: These are starting recommendations. The optimal conditions may vary depending on the specific experimental setup and cell source.
References
-
Vidal, C., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. [Link]
-
Abivax. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. [Link]
-
Abivax. (2023). Abivax publishes novel data with respect to obefazimod’s anti-inflammatory mechanism of action. [Link]
-
Patsnap. (2024). What is Obefazimod used for? Patsnap Synapse. [Link]
-
Vermeire, S., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology, 14(4), e00560. [Link]
-
Healio. (2021). Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. [Link]
-
Tazi, J., et al. (2021). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. Drug Discovery Today, 26(4), 1030-1039. [Link]
-
ResearchGate. (n.d.). miR-124 upregulation by ABX464 originates from splicing of a long... [Link]
-
Gastroenterology & Endoscopy News. (2023). Obefazimod UC ulcerative colitis. [Link]
-
Abivax. (2016). ABIVAX Reports New Preclinical Data Supporting ABX464 as HIV Functional Cure and Novel Treatment for Inflammatory Diseases at HIV DART Meeting. [Link]
-
Abivax. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. [Link]
-
Abivax. (2023). Abivax publishes novel data with respect to obefazimod's anti-inflammatory mechanism of action. [Link]
-
Soret, J., et al. (2022). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. Journal of Allergy and Clinical Immunology: Global, 1(4), 221-230. [Link]
-
Abivax. (n.d.). ABX464 for UC. [Link]
-
ClinicalTrials.gov. (2025). ABTECT-2 - ABX464 Treatment Evaluation for Ulcerative Colitis Therapy -2. [Link]
-
Abivax. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. [Link]
-
Crohn's & Colitis Foundation. (2023). ABTECT Program (ABX464 Treatment Evaluation for ulcerative Colitis Therapy) (ABX464-107). [Link]
-
Abivax. (2017). New Experimental Data on Anti-inflammatory Effects of ABX464, ABIVAX's First-in-Class Drug Candidate to Achieve Functional Cure in HIV-Patients, Published in Nature Scientific Reports. [Link]
-
ClinicalTrials.gov. (n.d.). ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. [Link]
-
Abivax. (2017). New Experimental Data on Anti-inflammatory Effects of ABX-464, ABIVAX's First-in-Class Drug Candidate to Achieve Functional Cur. [Link]
-
Abivax. (2017). New Experimental Data on Anti-inflammatory Effects of ABX464, ABIVAX's First-in-Class Drug Candidate to Achieve Functional Cure in HIV-Patients, Published in Nature Scientific Reports. [Link]
-
ResearchGate. (n.d.). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. [Link]
-
Scherrer, D., et al. (2017). Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy HIV-uninfected subjects. Journal of Antimicrobial Chemotherapy, 72(3), 847-853. [Link]
-
Scherrer, D., et al. (2017). Pharmacokinetics and tolerability of ABX464, a novel first-in-class compound to treat HIV infection, in healthy HIV-uninfected subjects. Journal of Antimicrobial Chemotherapy, 72(3), 847-853. [Link]
-
PubChem. (n.d.). AID 464 - Cell Proliferation & Viability (Cytotoxicity) Dose Response Assay 60K MLSMR. [Link]
-
Abivax. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. [Link]
-
BioWorld. (2020). Abivax to evaluate anti-inflammatory effects of ABX-464 in large-scale COVID-19 trial. [Link]
-
ClinicalTrials.gov. (n.d.). Food Effect on Pharmacokinetic Parameters of ABX464. [Link]
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- 1. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healio.com [healio.com]
- 3. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abivax publishes novel data with respect to obefazimod’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 5. AID 464 - Cell Proliferation & Viability (Cytotoxicity) Dose Response Assay 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ABX464 studies
Welcome to the ABX464 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with ABX464 (obefazimod). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Introduction to ABX464 (Obefazimod)
ABX464 is a novel, orally available small molecule with a unique mechanism of action. It binds to the cap binding complex (CBC), leading to the selective upregulation of a specific microRNA, miR-124. This microRNA is a key regulator of inflammation, and its increased expression results in the downregulation of pro-inflammatory cytokines, offering a promising therapeutic approach for inflammatory diseases such as ulcerative colitis (UC).[1]
Given its unique mode of action targeting RNA splicing machinery, studies involving ABX464 require careful experimental design and execution to ensure reproducible and accurate results. This guide will walk you through potential sources of variability at different stages of research, from in vitro experiments to preclinical and clinical studies.
Core Troubleshooting Guide
Part 1: In Vitro & Cellular Assays
In vitro and cellular assays are fundamental to understanding the molecular mechanism of ABX464. However, they are also prone to variability. Here are some common issues and how to address them:
Question 1: I am observing inconsistent upregulation of miR-124 in my cell-based assays after ABX464 treatment. What could be the cause?
Answer: Inconsistent miR-124 expression is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
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Compound Handling and Preparation:
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Storage: ABX464 is supplied in hard gelatin, powder-filled capsules for clinical trials.[2] For in vitro use, ensure the powdered compound is stored under appropriate conditions, protected from light and moisture, and not subjected to temperatures above 30°C. Do not refrigerate or freeze the compound in its solid form, as this can introduce moisture.[2]
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Solubilization: The process of dissolving ABX464 for cell culture experiments is critical. Use a recommended solvent (e.g., DMSO) and ensure complete solubilization. Inconsistent dissolution can lead to variations in the effective concentration of the compound in your assays. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions:
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Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent passage number for your experiments. High-passage number cells can exhibit altered gene expression and signaling pathways.
-
Cell Density and Health: Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of treatment. Over-confluent or stressed cells will respond differently to stimuli.
-
-
Experimental Protocol:
-
Treatment Duration and Concentration: Optimize the concentration of ABX464 and the duration of treatment for your specific cell line. A dose-response and time-course experiment is highly recommended.
-
Reagent Quality: Ensure the quality and consistency of your cell culture media, serum, and other reagents.
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Question 2: My downstream cytokine measurements (e.g., IL-6, TNF-α) are highly variable, even when miR-124 upregulation seems consistent. Why?
Answer: Variability in cytokine measurements can be due to the assay method itself or biological factors.
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Cytokine Assay (ELISA/Multiplex) Performance:
-
Assay Choice: While ELISA is a reliable method for measuring a single cytokine, multiplex assays are often used to get a broader picture. However, multiplex assays can be more susceptible to cross-reactivity and matrix effects.[3] Be aware of the limitations of your chosen platform.
-
Technical Execution: Ensure consistent incubation times, temperatures, and washing steps. Use a calibrated plate reader and appropriate standard curves.
-
Sample Handling: Avoid repeated freeze-thaw cycles of your cell culture supernatants or lysates, as this can degrade cytokines.
-
-
Biological Variability:
-
Complex Signaling Pathways: Cytokine production is regulated by complex signaling networks. Even with consistent miR-124 upregulation, other cellular factors can influence the final cytokine output.
-
Cellular State: The activation state of your cells (e.g., stimulation with LPS) is a critical factor. Ensure your stimulating agent is of high quality and used at a consistent concentration.
-
Detailed Protocol: Quantification of miR-124 Expression by RT-qPCR
-
RNA Isolation:
-
Use a high-quality RNA isolation kit specifically designed for small RNAs.
-
Include a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to check for RNA integrity.
-
-
Reverse Transcription (RT):
-
Use a microRNA-specific reverse transcription kit.
-
Ensure equal amounts of RNA are used for each sample.
-
Include appropriate controls, such as a no-RT control, to check for genomic DNA contamination.
-
-
qPCR:
-
Use a validated qPCR assay for miR-124.
-
Run all samples in triplicate.
-
Include a no-template control (NTC) to check for contamination.
-
Use a stable endogenous control for normalization (e.g., a small nucleolar RNA).
-
Part 2: Preclinical Animal Models
Preclinical studies in animal models of inflammation, such as DSS- or TNBS-induced colitis, are crucial for evaluating the in vivo efficacy of ABX464. However, these models are known for their inherent variability.
Question 3: I am seeing significant inter-animal variability in the severity of colitis and the therapeutic response to ABX464 in my mouse model. How can I reduce this?
Answer: Reducing variability in animal models requires strict adherence to standardized procedures and careful experimental design.
-
Animal Husbandry and Environment:
-
Source and Strain: Obtain animals from a reputable vendor and use a consistent mouse strain. Different strains can have varying susceptibility to colitis induction.[4]
-
Housing Conditions: Maintain consistent housing conditions, including cage density, light-dark cycle, and temperature. Stress can impact disease severity.
-
-
Colitis Induction:
-
DSS/TNBS Quality: The source and batch of dextran sodium sulfate (DSS) or trinitrobenzene sulfonic acid (TNBS) can significantly impact the severity of induced colitis.[5] It is advisable to test each new batch before starting a large-scale experiment.
-
Administration: Ensure precise and consistent administration of the inducing agent. For DSS, this means accurate concentration in the drinking water. For TNBS, consistent intrarectal administration volume and technique are critical.
-
-
ABX464 Administration:
-
Formulation and Dosing: Prepare the ABX464 formulation consistently and administer it accurately, typically via oral gavage. Ensure the vehicle used is appropriate and does not have any confounding effects.
-
Timing of Treatment: The timing of ABX464 administration (prophylactic vs. therapeutic) will significantly impact the results. Clearly define and consistently apply your treatment schedule.
-
-
Data Collection and Analysis:
-
Blinding: Whenever possible, blind the researchers to the treatment groups during data collection and analysis to minimize bias.
-
Standardized Scoring: Use a standardized disease activity index (DAI) that includes body weight loss, stool consistency, and rectal bleeding.
-
Diagram: ABX464 Mechanism of Action
Caption: ABX464 binds to the CBC, enhancing the splicing of a long non-coding RNA to produce miR-124, which in turn suppresses the production of pro-inflammatory cytokines.
Part 3: Clinical Studies
While clinical trial design is complex and highly regulated, understanding potential sources of variability in patient populations can aid in data interpretation.
Question 4: What factors contribute to the heterogeneous response to ABX464 observed in ulcerative colitis clinical trials?
Answer: The heterogeneity in patient responses is a hallmark of ulcerative colitis and is influenced by multiple factors:
-
Disease Heterogeneity:
-
Molecular Subtypes: Ulcerative colitis is not a single uniform disease. Different molecular subtypes with varying immune pathway activations exist, which can influence the response to a targeted therapy like ABX464.
-
Disease Severity and Location: Patients with varying degrees of disease severity (mild, moderate, severe) and different locations of inflammation in the colon may respond differently to treatment.
-
-
Patient-Specific Factors:
-
Genetic Background: Genetic predisposition plays a role in the pathogenesis of UC and may influence drug metabolism and response.
-
Microbiome: The composition of the gut microbiome is known to be altered in UC and can impact inflammation and the efficacy of treatments.
-
Prior Treatments: Patients who have previously failed other treatments, such as biologics, may represent a more treatment-refractory population.[1]
-
-
Clinical Trial Design:
-
Endpoint Definitions: There can be variability in the definitions of clinical endpoints such as "response" and "remission" across different trials, which can make cross-trial comparisons challenging.
-
Placebo Response: The placebo response rate in UC trials can be substantial and variable, making it essential to have well-controlled studies to discern the true effect of the investigational drug.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving ABX464 for in vitro studies? A1: While the specific solvent for research-grade ABX464 may vary by supplier, DMSO is a common choice for small molecule compounds in cell-based assays. It is crucial to consult the manufacturer's instructions and to prepare a concentrated stock solution that can be diluted in culture medium to a final DMSO concentration that is non-toxic to your cells (typically <0.5%).
Q2: Are there any known off-target effects of ABX464? A2: ABX464 is described as selectively upregulating miR-124.[1] However, as with any small molecule, the potential for off-target effects should be considered. Researchers should include appropriate controls in their experiments to assess the specificity of the observed effects.
Q3: How should I handle ABX464 for preclinical animal studies? A3: For preclinical studies, ABX464 is typically administered orally. The compound should be formulated in a suitable vehicle (e.g., methylcellulose) to ensure consistent suspension and delivery. The formulation should be prepared fresh daily unless stability data indicates otherwise.
Q4: What are the key endpoints to measure in a preclinical colitis model treated with ABX464? A4: Key endpoints include:
-
Clinical: Disease Activity Index (DAI), body weight, colon length.
-
Histological: Microscopic evaluation of inflammation, ulceration, and tissue damage.
-
Molecular: Expression of miR-124 in colon tissue, and levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) in tissue or serum.
Q5: What are the common adverse events observed with ABX464 in clinical trials? A5: In clinical trials for ulcerative colitis, the most frequently reported adverse events have been headache and nausea. These were generally mild to moderate and transient.
Data Summary Table
| Assay/Model | Key Parameter | Potential Source of Variability | Recommended Action |
| In Vitro Cell Assay | miR-124 Expression | Compound solubility, cell health, passage number | Optimize solubilization, use low-passage cells, standardize cell density |
| Cytokine Measurement | IL-6, TNF-α levels | Assay cross-reactivity, sample handling | Choose appropriate assay (ELISA vs. Multiplex), avoid freeze-thaw cycles |
| Preclinical Colitis Model | Disease Activity Index | Animal strain, DSS/TNBS batch, stress | Standardize animal source and housing, test new reagent batches |
| Clinical Trials | Clinical Remission Rate | Patient heterogeneity, prior treatments | Stratify patients by disease characteristics and treatment history |
Experimental Workflow Diagram
Caption: A generalized workflow for investigating ABX464, from in vitro validation of its mechanism to preclinical efficacy testing.
References
-
Abivax. (2022). CLINICAL STUDY PROTOCOL ABX464-104. Retrieved from [Link]
-
Abivax. (n.d.). ABX464 for UC. Retrieved from [Link]
-
ClinicalTrials.gov. (2019). CLINICAL STUDY PROTOCOL ABX464-301. Retrieved from [Link]
-
ClinicalTrials.gov. (2022). CLINICAL STUDY PROTOCOL ABX464-102. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). ABTECT-2 - ABX464 Treatment Evaluation for Ulcerative Colitis Therapy -2. Retrieved from [Link]
-
Patsnap Synapse. (2024). Abivax Updates UC Therapy Strategy, Announces Early Preclinical Data on Obefazimod and Etrasimod in IBD Mouse Model. Retrieved from [Link]
-
Falk Foundation. (n.d.). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind,.... Retrieved from [Link]
-
Abivax. (n.d.). Publication of an expert article in JCC on obefazimod as promising therapeutic management option for UC patients. Retrieved from [Link]
-
GlobeNewswire. (2025). Abivax Announces Acceptance of 22 Abstracts Evaluating Obefazimod in Inflammatory Bowel Disease at ECCO 2026, Featuring an Oral Presentation on Preclinical Anti-Fibrotic Findings. Retrieved from [Link]
-
Abivax. (n.d.). Publication of an expert article in JCC on obefazimod as promising therapeutic management option for UC patients. Retrieved from [Link]
-
Apolit, C., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology. Retrieved from [Link]
-
ResearchGate. (n.d.). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Retrieved from [Link]
-
Vermeire, S., et al. (2022). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. The Lancet Gastroenterology & Hepatology. Retrieved from [Link]
-
ResearchGate. (n.d.). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Dose-Ranging Phase 2b Study of ABX464 in Moderate to Severe Ulcerative Colitis. Retrieved from [Link]
-
ISRCTN. (n.d.). ABX464-103 A Phase IIb study of ABX464 in Ulcerative Colitis patients. Retrieved from [Link]
-
Santo, J., et al. (2023). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. eClinicalMedicine. Retrieved from [Link]
-
Icahn School of Medicine at Mount Sinai. (n.d.). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. Retrieved from [Link]
-
Frontiers. (n.d.). Targeting RNA-binding proteins with small molecules: perspectives and challenges. Retrieved from [Link]
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PubMed. (2025). Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions. Retrieved from [Link]
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PharmaLegacy. (2023). DSS Colitis and TNBS Colitis Models: An Overview. Retrieved from [Link]
-
PubMed. (2025). Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Strategies for targeting RNA with small molecule drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Challenges of developing RNA‐targeted small molecule medicines. Retrieved from [Link]
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PubMed. (2020). Heterogeneity in Definitions of Endpoints for Clinical Trials of Ulcerative Colitis: A Systematic Review for Development of a Core Outcome Set. Retrieved from [Link]
-
Patsnap Synapse. (2025). ELISA vs. Multiplex Assays: Which Is Better for Cytokine Detection?. Retrieved from [Link]
-
PubMed. (n.d.). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2020). Comparative Analysis of Serum Cytokine ELISA and Multiplex Techniques. Retrieved from [Link]
-
Gene-Quantification. (n.d.). Pitfalls and recommendations for microRNA expression analysis using qPCR. Retrieved from [Link]
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Frontiers. (2023). Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA. Retrieved from [Link]
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Nanovery. (2023). Navigating the Challenges of MicroRNA Quantification. Retrieved from [Link]
-
The Scientist. (n.d.). Quality Control for In Vitro Transcription RNA Synthesis. Retrieved from [Link]
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ResearchGate. (2023). Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]
-
ResearchGate. (2025). ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. Retrieved from [Link]
-
PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]
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MDPI. (2023). Response Variability to Drug Testing in Two Models of Chemically Induced Colitis. Retrieved from [Link]
-
PubMed. (n.d.). Patients with Inflammatory Bowel Disease Have Heterogeneous Treatment Preferences That Are Largely Determined by the Avoidance of Abdominal Pain and Side Effects [P-POWER IBD Study]. Retrieved from [Link]
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PubMed. (2024). Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Retrieved from [Link]
-
ResearchGate. (2023). A precise molecular subtyping of ulcerative colitis reveals the immune heterogeneity and predicts clinical drug responses. Retrieved from [Link]
-
World Journal of Biology and Medical Sciences. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
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Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Data-Driven Resolution for DSS Variability in Pre-clinical Drug Development. Retrieved from [Link]
-
University of Groningen. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Subtypes and Biomarkers of Ulcerative Colitis Revealed by Sphingolipid Metabolism-Related Genes: Insights from Machine Learning and Molecular Dynamics. Retrieved from [Link]
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Bio-Techne. (n.d.). RNAscope ISH Troubleshooting. Retrieved from [Link]
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YouTube. (2017). Tips, Tricks & Troubleshooting to Get Publication Quality RNA ISH Data. Retrieved from [Link]
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PubMed Central. (n.d.). Does Ulcerative Colitis Influence the Inter-individual Heterogeneity of the Human Intestinal Mucosal Microbiome?. Retrieved from [Link]
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PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]
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Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. Retrieved from [Link]
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PubMed Central. (n.d.). Potential Pitfalls in microRNA Profiling. Retrieved from [Link]
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ResearchGate. (2024). I have a problem with my miRNA rt qPCR kits! i dont believe its contamination at this stage, is there something else going on?. Retrieved from [Link]
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PubMed Central. (n.d.). ELISA in the multiplex era: Potentials and pitfalls. Retrieved from [Link]
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Abivax. (2022). Modulating the Immune System to Fight Chronic Inflammatory Diseases. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. Retrieved from [Link]
-
Icahn School of Medicine at Mount Sinai. (n.d.). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. Retrieved from [Link]
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Technical Support Center: Managing Potential Cytotoxicity of ABX464 at High Concentrations
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ABX464 (obefazimod). This guide is designed to provide expert insights and practical troubleshooting strategies for managing potential in vitro cytotoxicity observed at high concentrations of this novel therapeutic agent. Our goal is to equip you with the knowledge to navigate experimental challenges, ensure data integrity, and accurately interpret your findings.
Introduction to ABX464 and Its Mechanism of Action
ABX464 is a first-in-class, orally administered small molecule that has demonstrated significant anti-inflammatory properties.[1][2] Its primary mechanism of action involves binding to the cap binding complex (CBC), which enhances the splicing of a specific long non-coding RNA to upregulate the expression of microRNA-124 (miR-124).[2] MiR-124 is a key negative regulator of inflammation, and its increased expression leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[3][4] This novel mechanism has shown promise in clinical trials for inflammatory conditions like ulcerative colitis.[1][5]
While ABX464 has a favorable safety profile in clinical settings, in vitro experiments using high concentrations may lead to observations of cytotoxicity.[6][7] Understanding and managing these effects is crucial for accurate preclinical assessment.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the in vitro cytotoxicity of ABX464.
Q1: At what concentration does ABX464 typically show cytotoxicity in vitro?
A1: The cytotoxic threshold for ABX464 can vary depending on the cell type and the duration of exposure. Published data indicates that for long-term (6-day) cultures of human peripheral blood mononuclear cells (PBMCs), CD4+ cells, and macrophages, concentrations should be kept below 10 μM to avoid cytotoxic effects.[8] Another study has shown that ABX464 is toxic to PBMCs at concentrations higher than 60 μM. It is crucial to determine the specific cytotoxic concentration range for your cell line of interest through a dose-response experiment.
Q2: What are the typical signs of cytotoxicity I should look for?
A2: Signs of cytotoxicity can be observed through various methods:
-
Morphological Changes: Under a microscope, you may observe cell shrinkage, rounding, detachment from the culture surface, membrane blebbing, or the presence of cellular debris.
-
Reduced Cell Viability: Assays such as MTT, MTS, or resazurin reduction will show a decrease in metabolic activity.
-
Increased Cell Death: Staining with membrane-impermeable dyes like propidium iodide (PI) or trypan blue will reveal a higher percentage of dead cells.
-
Decreased Cell Proliferation: A reduction in the rate of cell division, which can be measured by cell counting over time or using assays like BrdU incorporation.
Q3: Is the observed cytotoxicity with high concentrations of ABX464 relevant to its clinical effects?
A3: The cytotoxicity observed at high in vitro concentrations is not necessarily predictive of the in vivo safety profile. The therapeutic effects of ABX464 are achieved at much lower concentrations that are well-tolerated in humans.[6][7] In vitro cytotoxicity studies are important for understanding the compound's properties and defining the appropriate concentration range for preclinical experiments.
Q4: Could the vehicle (e.g., DMSO) be contributing to the cytotoxicity?
A4: Yes, the solvent used to dissolve ABX464, typically DMSO, can be cytotoxic at certain concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as used in the highest concentration of ABX464. This will help you differentiate between compound-specific cytotoxicity and solvent-induced effects.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments with ABX464.
Guide 1: High Cytotoxicity Observed in Initial Screening
Issue: You have performed a preliminary experiment and observe significant cell death at your chosen concentrations of ABX464.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high initial cytotoxicity.
Step-by-Step Guidance:
-
Verify Compound Integrity: Ensure that your ABX464 stock solution is correctly prepared and has been stored properly to prevent degradation. Confirm the final concentrations used in your assay.
-
Literature Review: Cross-reference your concentrations with published studies. As a general guideline, aim for initial concentrations below 10 μM for sensitive cell types or long-term assays.[8]
-
Establish a Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity, perform a dose-response experiment with a broad range of ABX464 concentrations. A typical starting range could be from 0.1 µM to 100 µM.
-
Incorporate Proper Controls:
-
Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used for ABX464 dilution.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent to ensure your assay is working correctly.
-
-
Optimize Cell Seeding Density: The number of cells seeded can influence their sensitivity to a compound. Ensure you are using a consistent and optimal seeding density for your cell line.
-
Analyze and Interpret: Calculate the IC50 value from your dose-response curve. This will define the cytotoxic potential of ABX464 in your specific experimental system.
Guide 2: Differentiating Between Apoptosis and Necrosis
Issue: You have confirmed ABX464-induced cytotoxicity and want to understand the mechanism of cell death.
Experimental Approach:
To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), a combination of assays is recommended.
Table 1: Assays to Differentiate Apoptosis and Necrosis
| Feature | Apoptosis | Necrosis | Recommended Assay |
| Membrane Integrity | Intact (early stage) | Compromised | Annexin V/Propidium Iodide (PI) Staining |
| Caspase Activation | Activated | Not Activated | Caspase-3/7 Activity Assay |
| Mitochondrial Potential | Dissipates | Can be affected | Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRE) |
| Morphology | Cell shrinkage, blebbing | Cell swelling, lysis | Microscopy (Phase-contrast or Fluorescence) |
Experimental Workflow for Cell Death Mechanism:
Caption: Workflow to determine the mechanism of cell death.
Protocol Overviews:
-
Annexin V/PI Staining: This is a cornerstone assay for differentiating apoptosis and necrosis.[9]
-
Treat cells with cytotoxic concentrations of ABX464.
-
Harvest and wash the cells.
-
Stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the cell populations by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.[10]
-
-
-
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases.[11]
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis.[13]
-
Treat cells with ABX464.
-
Incubate with a fluorescent dye like JC-1 or TMRE.[14]
-
Measure the fluorescence change using a plate reader, flow cytometer, or fluorescence microscope. A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence (with TMRE) indicates MMP dissipation.
-
Data Presentation
Table 2: Hypothetical Cytotoxicity Data for ABX464
| Cell Line | Assay | Incubation Time (hrs) | IC50 (µM) |
| Jurkat (T-cell lymphoma) | MTT | 48 | > 100 |
| PBMCs (Primary cells) | MTS | 72 | 75.3 |
| HCT116 (Colon cancer) | Resazurin | 48 | 92.1 |
| HepG2 (Liver carcinoma) | CellTiter-Glo | 24 | > 100 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.
Conclusion
Managing the in vitro cytotoxicity of ABX464 at high concentrations is a matter of careful experimental design and interpretation. By establishing a clear dose-response relationship and using appropriate controls, researchers can define a non-toxic working concentration range for their studies. When cytotoxicity is observed, a systematic approach to characterizing the mechanism of cell death will provide a more complete understanding of the compound's biological activity. The information and protocols provided in this guide are intended to support robust and reliable preclinical research with ABX464.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay.
-
G-Biosciences. TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314).
-
Protocols.io. Caspase 3/7 Activity.
- Wlodkowic, D., et al. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Cell Biology, 2011.
-
Creative Bioarray. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications.
-
Abivax. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases.
- Campos, N., et al. Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 2015.
- von Koschembahr, A. How would you determine both necrosis and apoptosis occurred in your culture?
-
Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
-
Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
-
Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Crowley, L.C., et al. Programmed cell death detection methods: a systematic review and a categorical comparison.
-
Biotium. Apoptosis, Necrosis and Cell Viability Assays.
- Vanden Berghe, T., et al. Methods to Study and Distinguish Necroptosis. Methods in Molecular Biology, 2014.
-
BenchChem. Technical Support Center: Troubleshooting Unexpected Results in "Anticancer Agent 72" Studies.
-
Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- Al-Sanea, M.M., et al. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Marcellin, F., et al. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases.
-
Abivax. CLINICAL STUDY PROTOCOL ABX464-104.
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual, 2019.
-
PubChem. AID 464 - Cell Proliferation & Viability (Cytotoxicity) Dose Response Assay 60K MLSMR.
-
Abivax. ABX464 for UC.
-
ClinicalTrials.gov. CLINICAL STUDY PROTOCOL ABX464-301.
-
Abivax. ABOUT ABIVAX ABOUT ABX464 CLINICAL EXPERIENCE WITH ABX464 IN ULCERATIVE COLITIS.
- Vermeire, S., et al. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension.
- Vermeire, S., et al. Obefazimod in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study. Journal of Crohn's and Colitis, 2024.
- D'Amico, F., et al. Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study. RMD Open, 2022.
- D'Amico, F., et al. ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. The Journal of Allergy and Clinical Immunology: In Practice, 2022.
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- 2. abivax.gcs-web.com [abivax.gcs-web.com]
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- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obefazimod in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Caspase 3/7 Activity [protocols.io]
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Technical Support Center: Protocols for Long-Term ABX464 (Obefazimod) Treatment Studies
Introduction
Welcome to the technical support guide for ABX464 (Obefazimod), a first-in-class oral small molecule currently under investigation for its potent anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in long-term in vitro and in vivo studies involving ABX464. As a novel therapeutic agent with a unique mechanism of action, long-term studies require careful protocol design and execution to ensure data integrity and reproducibility. This guide provides in-depth technical advice, troubleshooting solutions, and validated protocols to support your research endeavors.
Deep Dive: The ABX464 Mechanism of Action
ABX464 exerts its anti-inflammatory effects through a novel mechanism centered on the upregulation of a specific microRNA, miR-124.[1][2] Understanding this pathway is critical for designing relevant assays and troubleshooting unexpected results.
ABX464's primary target is the Cap Binding Complex (CBC), which is essential for cellular RNA biogenesis.[1][3] By binding to the CBC, ABX464 reinforces its function and enhances the selective splicing of a long non-coding RNA.[1][4] This splicing event generates mature miR-124.[4]
Increased levels of miR-124 act as a "physiological brake" on inflammation.[5][6] It achieves this by binding to the messenger RNA (mRNA) of key pro-inflammatory cytokines like IL-6, TNF-α, IL-17, and chemokines such as MCP-1, leading to their degradation and reduced protein expression.[1] This ultimately dampens the inflammatory cascade and reduces the activity of inflammatory cells like Th17 cells.[1][5] Clinical studies in ulcerative colitis (UC) have demonstrated that treatment with ABX464 leads to a 7- to 25-fold increase in miR-124 levels in colorectal biopsies.[1]
Caption: ABX464 binds the CBC, enhancing splicing of a lncRNA to upregulate miR-124.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro studies? A1: Based on published in vitro work, effective concentrations typically range from 1 µM to 10 µM.[5] However, it is crucial to perform a dose-response curve for your specific cell type to determine the optimal concentration that maximizes miR-124 upregulation without inducing significant cytotoxicity. We recommend a 7-point log-scale dilution series centered around 5 µM for initial characterization.
Q2: How stable is ABX464 in cell culture medium? A2: ABX464 is a stable small molecule. For long-term experiments ( > 48 hours), it is best practice to perform a partial media change with freshly prepared ABX464 every 48-72 hours to ensure a consistent, effective concentration. Always follow the manufacturer's guidelines for storage of the compound in powdered and solubilized forms.[7]
Q3: Does ABX464 affect the splicing of other cellular genes? A3: Preclinical data have shown that ABX464's effect is highly specific. It enhances the splicing of a single long non-coding RNA to generate miR-124 and does not appear to impact the splicing of other cellular genes, which is a key aspect of its favorable safety profile.[1][8]
Q4: What are the appropriate vehicle controls for ABX464? A4: ABX464 is typically solubilized in dimethyl sulfoxide (DMSO). Therefore, the vehicle control for all experiments should be cell culture medium containing the same final concentration of DMSO used in the highest ABX464 treatment group. Ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.1%.
Troubleshooting Guide for Long-Term Experiments
Problem 1: Inconsistent or low upregulation of miR-124 over time.
-
Possible Cause A: Suboptimal Drug Concentration. The initial optimal dose may become less effective over long-term culture as cells proliferate and the effective drug-to-cell ratio changes.
-
Solution: Re-evaluate the dose-response curve at different time points (e.g., Day 3, Day 7, Day 14). Consider a dosing strategy that accounts for cell number, such as increasing the concentration slightly after passaging.
-
-
Possible Cause B: Drug Degradation or Adsorption. In long-term cultures, the compound may degrade or adsorb to plasticware.
-
Solution: Implement a strict media-changing schedule. As recommended in the FAQs, replenish the media with fresh ABX464 every 48-72 hours.[7]
-
-
Possible Cause C: Cellular Adaptation. Cells may adapt to the continuous presence of the drug, potentially altering pathways that regulate miR-124 expression or stability.
-
Solution: Analyze the expression of the target lncRNA (lncRNA 0599-205) in addition to mature miR-124 to determine if the block is at the splicing or post-splicing level.[4] Transcriptomic analysis (RNA-seq) at different time points can help identify adaptive changes.
-
Problem 2: Increased cellular toxicity or apoptosis in long-term cultures.
-
Possible Cause A: Off-Target Effects at High Concentrations. While specific, supra-pharmacological concentrations of any compound can lead to off-target toxicity.[9]
-
Solution: This underscores the importance of a thorough dose-response study. Select the lowest concentration that provides a robust and significant upregulation of miR-124 (e.g., > 7-fold).[1][5] Using concentrations above this EC80-EC90 level may increase toxicity risk without enhancing the desired effect.
-
-
Possible Cause B: Accumulation of Toxic Metabolites. Although ABX464 is generally well-tolerated, long-term culture without sufficient media changes could lead to the accumulation of cellular waste products, exacerbating stress.[10]
-
Solution: Ensure a regular media refreshment schedule (every 48-72 hours). Monitor the pH and color of the culture medium as indicators of culture health.
-
-
Possible Cause C: Reagent Cytotoxicity. The DNA-binding dyes used in some real-time cytotoxicity assays can be toxic to cells during long-term exposure.[11]
-
Solution: For continuous monitoring, use non-toxic, probe-based methods. For endpoint analysis, use assays like LDH release, which measures membrane integrity, or ATP-based assays (e.g., CellTiter-Glo®), which measure metabolic activity.[12][13] It is good practice to use parallel or multiplexed assays to measure both viability and cytotoxicity.[12]
-
Problem 3: Diminished anti-inflammatory effect despite consistent miR-124 upregulation.
-
Possible Cause A: Altered Target mRNA Expression. Cells may compensate for the reduction in pro-inflammatory cytokines by upregulating the transcription of their respective genes.
-
Solution: Perform a time-course experiment measuring both miR-124 levels (via RT-qPCR) and the protein levels of key cytokines (e.g., IL-6, TNF-α via ELISA or Luminex) in response to an inflammatory stimulus. This will reveal if the downstream effect is being attenuated.
-
-
Possible Cause B: Emergence of miR-124 Resistant Pathways. Chronic inflammation models can activate redundant signaling pathways that are not regulated by miR-124.
-
Solution: Use pathway analysis tools on transcriptomic or proteomic data to identify newly activated pathways. This could reveal novel targets for combination therapy studies.
-
Key Experimental Protocols
Protocol 4.1: Long-Term ABX464 Treatment of Adherent Cells (e.g., Macrophages)
-
Cell Seeding: Plate cells at a density that avoids confluence for at least 72 hours. Allow cells to adhere and recover for 24 hours.
-
Initial Treatment: Prepare a 1000x stock of ABX464 in DMSO. Serially dilute in culture medium to create 2x working concentrations. Remove old medium from cells and add an equal volume of the 2x working solution. Include a DMSO vehicle control.
-
Maintenance: Every 48 hours, perform a 50% media change. Aspirate half the volume of the culture medium and replace it with an equal volume of fresh medium containing ABX464 or vehicle at a 1x final concentration.
-
Passaging: When cells reach 80-90% confluence, passage them as per standard protocols. Re-plate cells and re-initiate treatment after 24 hours of adherence.
-
Endpoint Analysis: At designated time points (e.g., Day 3, 7, 14, 21), harvest cells and supernatant. Isolate RNA for RT-qPCR analysis of miR-124, and use the supernatant for cytokine analysis (ELISA). Perform a cell viability assay (e.g., LDH release) on a parallel plate.
Sources
- 1. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases | Abivax [ir.abivax.com]
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- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
ABX464 (Obefazimod) Technical Support Center: Minimizing Experimental Variability
Welcome to the technical support resource for researchers utilizing ABX464 (obefazimod). This guide is designed to provide in-depth, field-proven insights to help you minimize variability in your experimental results. As a first-in-class oral molecule that selectively upregulates the anti-inflammatory microRNA, miR-124, ABX464 presents unique experimental considerations.[1][2][3] This document will address common challenges and provide troubleshooting strategies to ensure the robustness and reproducibility of your data.
Understanding the Core Mechanism to Preempt Variability
ABX464's primary mechanism of action is the upregulation of miR-124.[2][4] It achieves this by binding to the cap binding complex (CBC), which enhances the splicing of a specific long non-coding RNA to generate mature miR-124.[5][6][7] This microRNA, in turn, downregulates pro-inflammatory cytokines such as TNF-α, IL-6, IL-17, and the chemokine MCP-1.[5][6] Understanding this pathway is critical, as variability can be introduced at each step, from initial drug administration to the final downstream measurements.
Signaling Pathway of ABX464 (Obefazimod)
Caption: Mechanism of action of ABX464 (Obefazimod).
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
In Vitro Assays
Q1: I am not observing a consistent upregulation of miR-124 in my cell culture experiments after ABX464 treatment. What could be the cause?
A1: Variability in miR-124 induction can stem from several factors. Here's a systematic troubleshooting approach:
-
Cell Line Authenticity and Passage Number:
-
Expertise & Experience: Different cell lines exhibit varying responsiveness to ABX464. Ensure your cell line is appropriate for inflammation studies (e.g., PBMCs, macrophages). High-passage number cells can undergo genetic drift, leading to altered gene expression and signaling responses.
-
Trustworthiness: Always use authenticated cell lines from a reputable cell bank. We recommend keeping a log of passage numbers and using cells within a defined, low-passage range for all experiments.
-
-
Reagent Quality and Preparation:
-
Expertise & Experience: ABX464 is a small molecule and should be dissolved in a suitable solvent like DMSO. The final concentration of DMSO in your cell culture media should be kept constant across all conditions and ideally below 0.1% to avoid solvent-induced cellular stress.
-
Trustworthiness: Prepare fresh stock solutions of ABX464 regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Experimental Timing and Dosage:
-
Expertise & Experience: The upregulation of miR-124 is a time- and dose-dependent process. A single time-point or dose may not capture the optimal response.
-
Trustworthiness: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Based on published data, effects in PBMCs can be seen after 6 days of treatment with concentrations up to 10 µM.[8]
-
Q2: My downstream cytokine measurements (e.g., IL-6, TNF-α) are highly variable, even when miR-124 upregulation seems consistent. Why?
A2: This is a common challenge. While miR-124 is a key regulator, cytokine production is influenced by multiple pathways.
-
Cellular Activation State:
-
Expertise & Experience: The anti-inflammatory effects of ABX464 are most pronounced in an activated immune state. If your cells are not adequately stimulated (e.g., with LPS for macrophages), the baseline cytokine production might be too low to observe a significant reduction.
-
Trustworthiness: Standardize your cell stimulation protocol. Ensure the concentration and purity of your stimulating agent (e.g., LPS) are consistent across experiments.
-
-
Assay Sensitivity and Specificity:
-
Expertise & Experience: The choice of cytokine detection method (e.g., ELISA, Luminex, qPCR) can impact results. Ensure your assay has the required sensitivity to detect changes in your experimental system.
-
Trustworthiness: Use validated assay kits from reputable manufacturers. Always include appropriate controls, such as unstimulated cells and vehicle-treated stimulated cells.
-
In Vivo Models (e.g., DSS-induced Colitis)
Q3: I am observing high variability in disease activity scores among mice treated with ABX464 in our DSS-induced colitis model. What are the potential sources of this variability?
A3: In vivo models introduce additional layers of complexity. Consistency is key to minimizing variability.
-
Animal Husbandry and Microbiome:
-
Expertise & Experience: The gut microbiome plays a crucial role in the severity of DSS-induced colitis. Differences in the microbiome between animals can lead to varied responses to both DSS and ABX464.
-
Trustworthiness: House all animals in the same environment and use littermates whenever possible. Consider co-housing animals from different litters for a period before the experiment to normalize their gut microbiota.
-
-
DSS Administration:
-
Expertise & Experience: The concentration and administration of Dextran Sulfate Sodium (DSS) are critical. Minor variations in DSS concentration in drinking water or inconsistent water consumption by the animals can lead to significant differences in disease severity.
-
Trustworthiness: Prepare a single batch of DSS-containing water for all animals in a given experiment. Monitor water consumption daily for each cage.
-
-
Drug Formulation and Dosing:
-
Expertise & Experience: ABX464 is administered orally. The formulation and method of administration (e.g., oral gavage) must be consistent. Inconsistent gavage technique can lead to stress and variable drug delivery.
-
Trustworthiness: Ensure all personnel performing oral gavage are properly trained. Prepare the drug formulation fresh daily and ensure it is homogenous.
-
General Experimental Workflow
Sources
- 1. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases | Semantic Scholar [semanticscholar.org]
- 2. healio.com [healio.com]
- 3. Obefazimod UC ulcerative colitis [gastroendonews.com]
- 4. What is Obefazimod used for? [synapse.patsnap.com]
- 5. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases | Abivax [ir.abivax.com]
- 6. Abivax Publishes Novel Data with Respect to Obefazimod’s Anti-Inflammatory Mechanism of Action - BioSpace [biospace.com]
- 7. Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects | Abivax [ir.abivax.com]
- 8. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABX464 (Obefazimod) Application Guide
Welcome to the technical support center for ABX464 (Obefazimod). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the preclinical and clinical application of this novel anti-inflammatory agent. As a first-in-class drug that modulates RNA biogenesis, ABX464 presents unique experimental considerations. This document provides in-depth, field-proven insights to ensure the integrity and success of your research.
Part 1: Mechanism of Action & Assay Design
This section addresses common issues related to the fundamental mechanism of ABX464 and the design of robust assays to measure its activity.
FAQ 1: We are observing inconsistent or lower-than-expected upregulation of miR-124 in our experiments. What are the potential causes?
Answer: Inconsistent miR-124 upregulation is a frequent challenge that can often be traced back to experimental variables. ABX464's mechanism is not direct enzymatic activation but a more nuanced process involving the cellular RNA machinery.
Core Mechanism: ABX464 binds to the Cap Binding Complex (CBC), which is located at the 5' end of RNA molecules.[1] This binding reinforces the CBC's function and enhances the selective splicing of a specific long non-coding RNA (lncRNA 0599-205) from the miR-124-1 locus, which in turn generates mature miR-124.[2][3]
Troubleshooting Considerations:
-
Cell Type Specificity: The magnitude of miR-124 upregulation can vary significantly between cell types. ABX464 has shown robust effects in immune cells like Peripheral Blood Mononuclear Cells (PBMCs), purified CD4+ cells, and macrophages.[4] Ensure the cell type you are using expresses the necessary components of the CBC and associated splicing machinery (like ARS2).[5]
-
Treatment Duration and Dose: The upregulation is time and dose-dependent. In vitro, significant increases in miR-124 were observed after 6-7 days of treatment.[4] In clinical trials, median increases of 13-fold to 25-fold were seen in colorectal biopsies after 8 weeks of treatment.[1] A dose-response curve and time-course experiment are critical to establish optimal conditions for your specific model.
-
Assay Sensitivity and Specificity: Quantifying microRNAs requires precision.
-
Methodology: Use a highly sensitive method like RT-qPCR with primers specific to mature miR-124.
-
Normalization: Proper normalization is crucial. Use stable, well-validated endogenous small RNA controls (e.g., RNU6B, RNU48) that are not affected by ABX464 treatment.
-
RNA Quality: Ensure high-quality RNA extraction, as degraded samples can lead to unreliable quantification.
-
-
Basal miR-124 Expression: The fold-change in miR-124 may depend on its basal expression level in the chosen cell or tissue type. Cells with very low basal expression might show a more dramatic fold-increase compared to those with higher baseline levels.
Experimental Protocol: Quantification of miR-124 Upregulation in PBMCs
-
Cell Culture: Isolate PBMCs from healthy donors. Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treatment: Seed cells at a density of 1x10^6 cells/mL. Treat with ABX464 (e.g., 1 µM) or a DMSO vehicle control. Culture for 6 days.
-
RNA Extraction: Harvest cells and extract total RNA using a purification kit that efficiently captures small RNAs. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): Perform reverse transcription using a specific stem-loop primer for mature miR-124 and a separate RT reaction for the endogenous control (e.g., RNU6B).
-
qPCR: Perform quantitative PCR using a forward primer specific to miR-124 and a universal reverse primer.
-
Analysis: Calculate the relative expression of miR-124 using the ΔΔCt method, normalizing to the endogenous control and comparing the ABX464-treated sample to the DMSO control. A 7- to 9-fold increase in miR-124 levels has been reported under these conditions.[4]
Diagram: Core Mechanism of ABX464
Caption: ABX464 binds the CBC, enhancing splicing of a lncRNA to produce miR-124.
Part 2: In Vitro & Preclinical Models
This section focuses on troubleshooting unexpected results and refining protocols for cell culture and animal studies.
FAQ 2: Our in vitro results show an unexpected increase in TNF-α secretion after ABX464 treatment, which contradicts reports of its anti-inflammatory effects. How can this be explained?
Answer: This is an astute observation that highlights the complexity of ABX464's immunomodulatory effects. While the primary and downstream effect of miR-124 upregulation is anti-inflammatory, the immediate, direct effects on specific cell types in vitro can differ.
-
Context-Dependent Cytokine Modulation: One study reported that while ABX464 treatment of human PBMCs for 6 days significantly decreased IL-17a and IL-6, it also led to a moderate but statistically significant increase in TNF-α secretion.[4] However, in purified macrophages treated for 7 days, the same study showed a significant decrease in TNF-α, along with CCL2 and IL-6.[4]
-
Causality and Interpretation: This suggests a differential effect based on the cell population. In a mixed population like PBMCs, ABX464 might initially stimulate a subset of cells to produce TNF-α, while the dominant, long-term effect, particularly in tissue-resident macrophages and through the downstream effects of miR-124, is a reduction in pro-inflammatory signals.[4] In preclinical colitis models and UC patients, the net effect is a powerful anti-inflammatory response.[4]
-
Experimental Design is Key: The discrepancy underscores the importance of choosing the right model and time points. An acute response in a mixed cell culture may not fully represent the chronic, tissue-level response in vivo.
Diagram: Troubleshooting Unexpected Cytokine Results
Caption: Workflow for interpreting unexpected cytokine data from in vitro ABX464 experiments.
Table: Summary of Key In Vitro Experimental Parameters
| Parameter | Cell Type | Recommended Duration | Key Readouts | Expected Outcome with ABX464 | Citation(s) |
| Mechanism Validation | Human PBMCs | 6-7 Days | miR-124 levels (RT-qPCR) | 7- to 9-fold increase | [4] |
| Anti-inflammatory Effect | Purified Human Macrophages | 7 Days | Cytokine Secretion (ELISA/Multiplex) | Decrease in TNF-α, IL-6, CCL2 | [4] |
| Effect on T-Cells | Purified Human CD4+ T-cells | 6 Days | miR-124 levels, Th17 proliferation | miR-124 increase, reduced Th17 proliferation | [4] |
| HIV Replication | HIV-infected PBMCs | 6 Days | p24 antigen levels (ELISA) | Inhibition of viral replication | [3][6] |
Part 3: Clinical Application & Data Interpretation
This section provides guidance on issues that may arise during the transition to clinical studies, focusing on adverse events and patient responses.
FAQ 3: We are designing a Phase 2 study and are concerned about the adverse event profile. What are the most common adverse events, and are they dose-dependent?
Answer: ABX464 has been generally well-tolerated in clinical trials involving over 1,000 patients and volunteers.[7] The adverse events (AEs) are typically mild to moderate and have been shown to be dose-dependent.[4][8]
-
Most Common AE: The most frequently reported adverse event across ulcerative colitis trials is headache .[8][9] The incidence of headache increases with the dose.
-
Gastrointestinal AEs: In a rheumatoid arthritis study, the 100 mg dose was associated with a higher incidence of mild-to-moderate gastrointestinal AEs, leading to a high dropout rate.[10] This suggests that 100 mg may not be a relevant dose for chronic use in some patient populations.
-
Serious Adverse Events (SAEs): The rate of SAEs in clinical trials has been low and comparable to placebo groups.[1] No opportunistic infections, malignancies, or deaths have been reported as related to the drug in major IBD trials.[1][10]
Careful dose selection is paramount. Phase 2b and 3 studies in ulcerative colitis have focused on 25 mg and 50 mg doses, which appear to balance efficacy and tolerability effectively.[7][11]
Table: Dose-Dependent Adverse Events in Phase 2b UC Trial (Induction Phase)
| Adverse Event | Placebo (n=64) | ABX464 25 mg (n=62) | ABX464 50 mg (n=63) | ABX464 100 mg (n=64) | Citation(s) |
| Headache | 8% | 21% | 30% | 42% | [8][9] |
| Severe (Grade 3) Headache | 0% | 2% | 3% | 5% | [8][9] |
FAQ 4: Why was ABX464 effective in inflammatory diseases like UC but failed to show benefit in a clinical trial for COVID-19?
Answer: The divergent outcomes are rooted in the drug's mechanism of action versus the distinct pathophysiology of the diseases.
-
Mechanism Suited for Chronic Inflammation: ABX464's "physiological brake" on inflammation is mediated by the gradual upregulation of miR-124, which in turn modulates the expression of key inflammatory proteins like STAT3.[4] This process is highly effective for re-establishing immune homeostasis in chronic conditions like ulcerative colitis, where there is a sustained, underlying inflammatory drive. Clinical data show that efficacy is not only achieved but can improve over time, consistent with this mechanism.[12][13]
-
Mismatch for Acute, Severe Respiratory Syndrome: The miR-AGE trial in high-risk COVID-19 patients was stopped for futility because ABX464 provided no benefit over the standard of care.[14] The study concluded that this mechanism, which relies on modulating RNA splicing and subsequent protein expression, may not be adequate to rapidly counteract an ongoing, acute, and severe respiratory syndrome driven by a viral pathogen.[14] The therapeutic effect may simply be too slow to impact the rapid progression of severe COVID-19.
This highlights a critical principle in drug development: a successful mechanism in one disease context does not guarantee success in another, especially when comparing chronic and acute pathologies.
Part 4: Practical Considerations
This final section covers essential practical information for handling and using ABX464 in a research setting.
FAQ 5: Are there any known formulation, stability, or drug-drug interaction issues to be aware of during experimental planning?
Answer:
-
Formulation: ABX464 is an oral small-molecule drug candidate administered in capsules for clinical trials.[7][11] For preclinical and in vitro use, it is typically dissolved in a solvent like DMSO.[4] It is critical to establish the final DMSO concentration in your experiments and include a vehicle-only control group, ensuring the final concentration is non-toxic to your cells.
-
Stability: Specific long-term stability data for research-grade ABX464 powder is not detailed in the provided clinical trial literature. As a general best practice for small molecules, it should be stored under controlled conditions (e.g., cool, dry, and dark) as recommended by the supplier. For solutions, preparing fresh stocks or limiting storage of dissolved compounds is advisable to avoid degradation and solvent effects.
-
Drug-Drug Interactions: Comprehensive drug-drug interaction studies are a part of late-stage clinical development and are not extensively published in the public domain. ABX464's mechanism, centered on binding the ubiquitous CBC, does not directly involve common pathways for drug metabolism like cytochrome P450 (CYP) enzymes.[15] However, this does not preclude interactions. When designing clinical trials, concomitant medications are carefully recorded. In Phase 2b UC trials, patients were permitted to be on stable doses of other UC medications like corticosteroids and 5-ASA, suggesting no major prohibitive interactions were identified.[1] For any clinical application, a full review by clinical pharmacologists is essential.
References
-
ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC. PubMed Central. [Link]
-
ABX464 for UC - Abivax. Abivax. [Link]
-
ABX464 for Ulcerative Colitis · Info for Participants. Clinical Trials. [Link]
-
Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Abivax. [Link]
-
Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Abivax. [Link]
-
ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. ClinicalTrials.gov. [Link]
-
Dose-Ranging Phase 2b Study of ABX464 in Moderate to Severe Ulcerative Colitis. ClinicalTrials.gov. [Link]
-
Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. Healio. [Link]
-
Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis. PubMed. [Link]
-
Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis - PMC. PubMed Central. [Link]
-
miR-124 upregulation by ABX464 originates from splicing of a long... ResearchGate. [Link]
-
ABIVAX Reports New Preclinical Data Supporting ABX464 as HIV Functional Cure and Novel Treatment for Inflammatory Diseases at HIV DART Meeting. Abivax. [Link]
-
ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. PubMed. [Link]
-
ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. ResearchGate. [Link]
-
Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. Abivax. [Link]
-
Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study. NIH. [Link]
-
ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. PubMed. [Link]
-
Effect of ABX464 on cellular and HIV-1 RNA splicing. a Heat map showing... ResearchGate. [Link]
-
ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. NIH. [Link]
-
(PDF) Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. ResearchGate. [Link]
-
HIV Rev-isited - PMC. PubMed Central. [Link]
-
New Experimental Data on Anti-inflammatory Effects of ABX464, ABIVAX's First-in-Class Drug Candidate to Achieve Functional Cure in HIV-Patients, Published in Nature Scientific Reports. Abivax. [Link]
-
HEP Drug Interactions. University of Liverpool. [Link]
-
New Experimental Data on Anti-inflammatory Effects of ABX464, ABIVAX's First-in-Class Drug Candidate to Achieve Functional Cure in HIV-Patients, Published in Nature Scientific Reports. GlobeNewswire. [Link]
-
Study Evaluating the Long-Term Safety and Efficacy of ABX464 in Patients With Moderate to Severe Rheumatoid Arthritis. ClinicalTrials.gov. [Link]
-
P025 Obefazimod and its active metabolites ABX-464-N-Glu act by stabilizing protein-protein interaction among key RNA biogenesis partners, CBC and ARS2. Journal of Crohn's and Colitis | Oxford Academic. [Link]
-
Dose-Ranging Phase 2b Study of ABX464 in Moderate to Severe Ulcerative Colitis. ClinicalTrials.gov. [Link]
-
ABX464 shows excellent long-term efficacy data in Abivax's phase 2b maintenance trial in ulcerative colitis. Abivax. [Link]
Sources
- 1. Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis | Abivax [abivax.gcs-web.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abivax.com [abivax.com]
- 8. researchgate.net [researchgate.net]
- 9. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Q&A: ABX464 for treatment of UC seen as ‘novel mechanism of action’ [healio.com]
- 13. ABX464 shows excellent long-term efficacy data in Abivax’s phase 2b maintenance trial in ulcerative colitis | Abivax [abivax.gcs-web.com]
- 14. ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liverpool HEP Interactions [hep-druginteractions.org]
Technical Support Center: Enhancing the Anti-Inflammatory Effects of Obefazimod (ABX464)
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Welcome to the technical support guide for Obefazimod (ABX464). This resource is designed for researchers, scientists, and drug development professionals who are working with this first-in-class oral molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and enhance the potent anti-inflammatory effects of ABX464.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental mechanism and properties of ABX464.
Question 1: What is the primary mechanism of action for ABX464's anti-inflammatory effects?
ABX464, also known as Obefazimod, exerts its anti-inflammatory effects through a novel mechanism of action centered on the upregulation of a specific microRNA, miR-124.[1][2] ABX464 binds to the cap-binding complex (CBC), a crucial component in cellular RNA biogenesis that is located at the 5' end of every RNA molecule.[2][3] This binding reinforces the CBC's function and enhances the selective splicing of a long non-coding RNA to produce miR-124.[2][3][4] This microRNA is a potent anti-inflammatory molecule that acts as a "physiological brake" on inflammation by downregulating pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IL-17, and MCP-1.[2][5][6]
Question 2: In which cell types is the upregulation of miR-124 by ABX464 most pronounced?
Experimental data has shown a significant and selective upregulation of miR-124 in immune cells.[2][5][7] In vitro studies have demonstrated a 9-fold increase in miR-124 levels in peripheral blood mononuclear cells (PBMCs), a 7-fold increase in purified CD4+ cells, and a 9-fold increase in macrophages following treatment with ABX464.[5] This targeted action within immune cells is critical to its therapeutic effect in inflammatory diseases.
Question 3: What is the expected downstream impact of increased miR-124 on cytokine profiles?
The upregulation of miR-124 by ABX464 leads to a significant reduction in the production of several key pro-inflammatory cytokines. In experimental models and clinical studies, treatment with ABX464 has been associated with decreased levels of IL-6, IL-17, and the chemokine CCL2.[5][6][8] Furthermore, a reduction in Th17 cells and IL-17a levels has been observed in the serum of ulcerative colitis (UC) patients treated with ABX464.[5][6] Some studies have also reported a reduction in TNF-α and MCP-1.[2][9]
Question 4: Has ABX464 shown efficacy in preclinical and clinical models of inflammation?
Yes, ABX464 has demonstrated significant anti-inflammatory activity in various models. In the dextran sulfate sodium (DSS) mouse model of colitis, ABX464 reduced disease severity and reversed the increase in multiple pro-inflammatory cytokines in the colon.[5][10] In clinical trials for moderately to severely active ulcerative colitis, patients treated with ABX464 showed statistically significant reductions in the modified Mayo score, as well as improvements in endoscopic appearance and reductions in fecal calprotectin.[10][11] Promising results have also been observed in phase 2a trials for rheumatoid arthritis (RA).[12][13][14]
Question 5: What is the role of the Cap-Binding Complex (CBC) in ABX464's mechanism?
The Cap-Binding Complex (CBC), composed of Cbp20 and Cbp80, is the direct target of ABX464.[15] By binding to the CBC, ABX464 acts as an orthosteric stabilizer, strengthening the interaction between the two subunits of the complex.[15] This enhanced stability is thought to improve the interaction of the CBC with ARS2, a key partner in microRNA biogenesis, ultimately leading to the specific and enhanced splicing of the long non-coding RNA that generates miR-124.[15] Importantly, ABX464 does not inhibit the overall function of the CBC in cellular splicing but rather modulates its activity under inflammatory conditions.[4]
II. Troubleshooting Guides
This section provides detailed guidance for addressing specific experimental challenges you may encounter while working with ABX464.
Problem 1: Suboptimal Upregulation of miR-124 in Primary Immune Cells
Question: I am treating primary human PBMCs with ABX464, but I am not observing the expected 7- to 10-fold increase in miR-124 expression. What could be the issue?
Answer: Several factors can contribute to suboptimal miR-124 induction. Follow this troubleshooting workflow to identify and resolve the issue.
Experimental Workflow for Optimizing miR-124 Upregulation
Caption: Workflow to troubleshoot suboptimal miR-124 upregulation.
Detailed Troubleshooting Steps:
-
Assess Cell Viability and Purity:
-
Rationale: Low cell viability or contamination with non-immune cells can significantly impact the response to ABX464.
-
Protocol:
-
Immediately after isolation, assess PBMC viability using a trypan blue exclusion assay or a more sensitive method like AO/PI staining with a fluorescent microscope or flow cytometer. Aim for >95% viability.
-
Verify the purity of your immune cell population using flow cytometry with markers such as CD45 for total leukocytes, CD3 for T cells, and CD14 for monocytes.
-
-
-
Verify Compound Integrity and Concentration:
-
Rationale: ABX464, like any small molecule, can degrade with improper storage or handling.
-
Protocol:
-
Ensure your stock solution of ABX464 is stored correctly (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles.
-
Prepare fresh dilutions for each experiment from a reliable stock.
-
If in doubt, use a new vial of the compound.
-
-
-
Optimize Treatment Conditions:
-
Rationale: The optimal concentration and incubation time can vary depending on the specific cell type and donor.
-
Protocol (Dose-Response Experiment):
-
Plate PBMCs at a consistent density (e.g., 1 x 10^6 cells/mL).
-
Treat cells with a range of ABX464 concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (DMSO).
-
Incubate for a standard time, for instance, 24 hours.
-
Harvest cells and perform qRT-PCR for miR-124.
-
-
Protocol (Time-Course Experiment):
-
Treat PBMCs with an effective concentration of ABX464 determined from your dose-response experiment.
-
Harvest cells at various time points (e.g., 6, 12, 24, 48 hours).
-
Analyze miR-124 expression to determine the peak response time.
-
-
-
Account for Donor Variability:
-
Rationale: Primary human cells exhibit significant inter-individual variability in their response to stimuli.
-
Action:
-
Whenever possible, use cells from multiple healthy donors in parallel to ensure your observations are not donor-specific.
-
Analyze and present data from individual donors before pooling to understand the range of responses.
-
-
Quantitative Data Summary: Expected miR-124 Fold Change
| Cell Type | ABX464 Concentration | Incubation Time | Expected Fold Increase (vs. Vehicle) | Reference |
| Human PBMCs | 1-10 µM | 24-48 hours | ~9-fold | [5] |
| Human CD4+ T Cells | 1-10 µM | 24-48 hours | ~7-fold | [5] |
| Human Macrophages | 1-10 µM | 24-48 hours | ~9-fold | [5] |
Problem 2: Inconsistent Downregulation of Pro-Inflammatory Cytokines
Question: I've confirmed miR-124 upregulation, but the downstream reduction in cytokines like IL-6 and IL-17 is variable. How can I achieve a more consistent anti-inflammatory effect?
Answer: The link between miR-124 and cytokine expression can be influenced by the inflammatory stimulus used and the timing of your analysis.
Signaling Pathway: ABX464's Anti-inflammatory Cascade
Sources
- 1. healio.com [healio.com]
- 2. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases | Abivax [ir.abivax.com]
- 3. Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects | Abivax [ir.abivax.com]
- 4. Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.abivax.com [ir.abivax.com]
- 10. Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients | Abivax [abivax.gcs-web.com]
- 11. abivax.com [abivax.com]
- 12. RA: Obefazimod (ABX464) shows promise in phase 2 | MDedge [mdedge.com]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Efficacy of ABX464 and Other HIV Latency-Reversing Agents
This guide provides a comprehensive comparison of ABX464, a first-in-class drug candidate, against established classes of HIV latency-reversing agents (LRAs). We will delve into the distinct mechanisms of action, compare efficacy based on preclinical and clinical data, and outline the experimental methodologies crucial for evaluating these compounds. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing an HIV cure.
The Challenge of HIV Latency: The Rationale for Latency Reversal
Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1 replication to undetectable levels, the virus persists in a latent state within long-lived cells, primarily resting CD4+ T cells.[1] This latent reservoir is transcriptionally silent, rendering it invisible to the immune system and unaffected by cART.[1] Upon treatment interruption, the virus invariably rebounds from this reservoir.
The "shock and kill" strategy has emerged as a leading approach to eradicate this reservoir.[2][3] This strategy involves using LRAs to reactivate, or "shock," the latent provirus into expressing viral antigens. The reactivated cells can then theoretically be eliminated, or "killed," by viral cytopathic effects or by the host's immune system.[2] The central challenge lies in finding an LRA or LRA combination that is both highly effective at reactivating the reservoir and safe for clinical use.
ABX464: A Novel Approach Targeting HIV RNA Biogenesis
ABX464 represents a paradigm shift from traditional LRAs. Instead of directly forcing viral transcription, it employs a unique mechanism targeting the viral protein Rev.
Mechanism of Action: The HIV Rev protein is essential for the replication cycle. It binds to the Rev Response Element (RRE) on unspliced and singly-spliced viral RNA transcripts and facilitates their export from the nucleus to the cytoplasm, a critical step for producing new infectious virions.[4] ABX464 effectively inhibits Rev's function.[5] By preventing the nuclear export of these key viral RNAs, ABX464 halts the production of new viruses from an infected cell.[5][6] Furthermore, the retained viral RNA is massively spliced, rendering it incapable of generating infectious particles.[6]
This mechanism suggests a dual benefit: not only inhibiting new viral production but also potentially leading to the clearance of the infected cell by novel pathways, thereby reducing the reservoir. Clinical trial data supports this, showing that ABX464 treatment led to a significant decrease in total HIV DNA in CD4+ T cells from ART-suppressed individuals.[7][8]
Caption: Mechanism of ABX464 targeting HIV Rev protein.
Major Classes of Latency-Reversing Agents
The efficacy of ABX464 must be contextualized by comparing it to the primary classes of LRAs that have been extensively studied.
Histone Deacetylase (HDAC) Inhibitors
-
Mechanism: During latency, HDACs help maintain a condensed chromatin state (heterochromatin) at the HIV promoter, repressing transcription. HDAC inhibitors (HDACis) block these enzymes, leading to histone acetylation, a more open chromatin structure (euchromatin), and increased accessibility for transcription factors.[9][10]
-
Examples: Vorinostat (SAHA), Panobinostat, Romidepsin.[9][11]
-
Efficacy Insights: HDACis have been the most clinically evaluated LRA class.[11] Studies have consistently shown they can disrupt latency in vivo, demonstrated by transient increases in cell-associated HIV RNA.[12] However, a significant limitation is that no clinical trial using an HDACi as a monotherapy has demonstrated a reduction in the size of the latent reservoir.[10][11] This suggests that the "shock" they provide may be insufficient to trigger the "kill" phase.
Protein Kinase C (PKC) Agonists
-
Mechanism: These agents activate the Protein Kinase C (PKC) signaling pathway, which is a potent inducer of several transcription factors, most notably NF-κB.[13][14] NF-κB binds directly to the HIV LTR promoter, driving robust viral gene expression.
-
Efficacy Insights: In in vitro and ex vivo studies using patient cells, PKC agonists are among the most potent inducers of HIV expression.[11][13] Some, like prostratin, also confer a secondary benefit by down-regulating the HIV co-receptors CCR5 and CXCR4, potentially preventing new infections.[13] A primary concern is their potential for global T-cell activation, which can lead to systemic toxicity and is unsuitable for clinical use.[15] Newer synthetic PKC modulators are being developed to improve the therapeutic window.[16]
Toll-Like Receptor (TLR) Agonists
-
Mechanism: TLRs are part of the innate immune system that recognize pathogen-associated molecular patterns.[17] TLR agonists mimic these patterns, stimulating innate immune cells (like dendritic cells and monocytes) to produce cytokines that can, in turn, activate T cells and reverse HIV latency.[18]
-
Examples: Vesatolimod (GS-9620, a TLR7 agonist), Lefitolimod (MGN1703, a TLR9 agonist).[19][20]
-
Efficacy Insights: TLR agonists are unique due to their dual function: acting as both an LRA and an immune modulator that could enhance the "kill" phase.[18] However, clinical trials have shown only modest latency-reversing effects, and like HDACis, they have not resulted in a significant reduction of the viral reservoir when used alone.[20]
Comparative Efficacy Analysis: ABX464 vs. Other LRAs
The ultimate goal of an LRA is not just to reactivate the virus, but to contribute to the elimination of the latent reservoir.
| Feature | ABX464 | HDAC Inhibitors | PKC Agonists | TLR Agonists |
| Primary Mechanism | Inhibition of Rev-mediated viral RNA export.[5] | Chromatin remodeling via histone acetylation.[9][10] | Activation of NF-κB pathway.[13][14] | Innate immune activation leading to cytokine release.[18] |
| Viral Reactivation | Does not induce reactivation; inhibits productive replication.[6] | Modest reactivation in vivo.[12] | Potent reactivation in vitro & ex vivo.[11][21] | Modest reactivation in vivo.[20] |
| Reservoir Reduction | Yes , statistically significant reduction in total HIV DNA observed in Phase IIa trials.[7][22] | No , not demonstrated as monotherapy in clinical trials.[10][11] | Not yet demonstrated in human clinical trials. | No , not demonstrated as monotherapy in clinical trials.[20] |
| Key Advantage | Novel mechanism with demonstrated reservoir reduction.[7][22] | Well-tolerated safety profile in clinical trials.[11] | High potency of viral reactivation in preclinical models.[13] | Dual function as LRA and immune modulator.[18] |
| Key Limitation | Long-term durability of reservoir reduction needs further study. | Lack of efficacy in reducing reservoir size.[11] | Risk of systemic T-cell activation and toxicity.[15] | Limited potency and lack of reservoir reduction in trials.[20] |
The data clearly positions ABX464 as a promising agent due to its unique mechanism that has translated into a quantifiable reduction of the HIV reservoir in early-phase human trials—a critical milestone that has eluded other LRA classes when used as monotherapies.
Methodologies for LRA Evaluation
The robust comparison of LRAs relies on a validated set of experimental protocols designed to measure both latency reversal and the impact on the replication-competent reservoir. The causality behind these experimental choices is to move from measuring a transient effect (RNA induction) to a durable outcome (reservoir reduction).
Caption: Standardized workflow for evaluating LRA efficacy.
Step-by-Step Protocol: Ex Vivo LRA Comparison
-
Cell Isolation:
-
Objective: To obtain the primary target cells for HIV latency.
-
Protocol: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of ART-suppressed, aviremic HIV-infected individuals via Ficoll-Paque density gradient centrifugation. For a pure target population, further isolate resting CD4+ T cells using negative selection magnetic beads.
-
-
LRA Treatment:
-
Objective: To expose latently infected cells to the test agents in a controlled environment.
-
Protocol: Culture the isolated cells in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and an integrase or protease inhibitor to prevent any new infection events. Divide cells into treatment groups: No-drug control, positive control (e.g., anti-CD3/CD28), and experimental arms for each LRA (e.g., ABX464, Vorinostat, Bryostatin-1) at optimized concentrations. Incubate for 24-72 hours.
-
-
Endpoint Analysis 1: Quantifying Latency Reversal (The "Shock")
-
Objective: To measure the degree of viral transcription induced by the LRA.
-
Protocol (RT-qPCR/ddPCR): Harvest cells and culture supernatant separately.
-
Cell-Associated RNA: Extract total RNA from the cell pellet. Perform reverse transcription followed by quantitative PCR (qPCR) or droplet digital PCR (ddPCR) using primers specific for unspliced (gag) and multiply-spliced (tat/rev) HIV transcripts.[23][24] Normalise results to a housekeeping gene (e.g., GAPDH) or cell number.
-
Supernatant RNA: Isolate viral RNA from the culture supernatant and quantify using a validated clinical viral load assay. This measures released virions.[15]
-
-
-
Endpoint Analysis 2: Quantifying the Reservoir
-
Objective: To determine if the LRA treatment reduces the number of cells carrying HIV DNA.
-
Protocol (ddPCR): Extract genomic DNA from treated cells. Quantify the number of total HIV DNA copies per million cells using primers for a conserved region like LTR or gag.[25] For higher precision, use the Intact Proviral DNA Assay (IPDA), which uses multiple probes to distinguish between defective and intact, potentially replication-competent proviruses.[26]
-
-
Endpoint Analysis 3: Quantifying the Replication-Competent Reservoir
-
Objective: To measure the frequency of cells that can produce infectious virus, the "gold standard" for reservoir measurement.[27]
-
Protocol (QVOA): Perform a limiting dilution of the treated resting CD4+ T cells and co-culture them with a large number of activated, uninfected donor CD4+ T cells (target cells).[15][25] Culture for 14-21 days, adding fresh target cells weekly. Monitor for viral outgrowth in culture supernatants by measuring p24 antigen via ELISA. Calculate the frequency of latently infected cells as Infectious Units Per Million (IUPM) cells using maximum likelihood statistics.
-
Conclusion and Future Directions
The landscape of HIV cure research is evolving from a singular focus on transcriptional reactivation to a more nuanced understanding of the diverse mechanisms that sustain latency. While HDACis, PKC agonists, and TLR agonists have provided invaluable insights and function as critical research tools, they have yet to achieve the primary goal of reducing the latent reservoir in clinical settings when used alone.
ABX464 stands apart with its novel mechanism of action targeting Rev-mediated RNA biogenesis. Crucially, this unique approach has been associated with a statistically significant reduction in the HIV reservoir in early clinical trials, positioning it as a highly promising candidate for future HIV cure strategies.[22]
The path forward will almost certainly involve combination therapies.[28][29] A logical next step is to investigate the synergistic potential of combining ABX464's reservoir-reducing activity with the potent transcriptional activation of a well-tolerated PKC agonist or the immunomodulatory effects of a TLR agonist. Such combinations may finally provide the potent "shock" and effective "kill" required to achieve a functional cure for HIV.
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A Researcher's Guide to Validating the Long-Term Effects of ABX464 on the HIV Reservoir
The quest for an HIV cure is one of the most significant challenges in modern medicine. While combination antiretroviral therapy (cART) has transformed HIV into a manageable chronic condition, it cannot eradicate the virus.[1] The primary obstacle is the persistence of a latent HIV reservoir—a pool of long-lived, infected cells containing integrated but transcriptionally silent HIV DNA.[2][3] Upon treatment interruption, this reservoir invariably reignites viral replication.[3] Consequently, the focus of curative strategies has shifted towards therapies that can safely and effectively reduce or eliminate this latent reservoir.
This guide provides an in-depth technical framework for validating the long-term effects of one such promising candidate, ABX464. We will explore its unique mechanism of action, detail the rigorous experimental methodologies required to quantify its impact on the HIV reservoir, and objectively compare its performance against other leading curative strategies. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of HIV cure research.
The Novel Mechanism of ABX464: A Dual-Pronged Attack
ABX464 is a first-in-class, orally available small molecule that modulates RNA biogenesis, a mechanism distinct from all currently approved antiretrovirals.[4] Its novelty lies in its ability to inhibit HIV replication through a unique pathway that also confers potent anti-inflammatory effects.
The core of ABX464's antiviral activity is its interaction with the Cap Binding Complex (CBC), a cellular machinery crucial for RNA processing.[5][6] By binding to the CBC, ABX464 selectively enhances the splicing of a specific segment of HIV's viral RNA. This is critical because HIV replication relies on the export of unspliced viral RNA from the nucleus to the cytoplasm to produce new virions. This export is mediated by the viral protein Rev.[7] ABX464's action effectively inhibits Rev's function, trapping viral RNA within the nucleus and preventing the production of new infectious particles.[5][7]
Intriguingly, this enhanced splicing generates novel viral RNA species. It is hypothesized that these new RNA molecules could be translated into unique peptides, potentially triggering an immune response that helps clear HIV-infected cells from the reservoir. Importantly, studies have shown that ABX464's effect is specific to HIV RNA and does not disrupt the normal splicing of human cellular genes, a key factor for its safety profile.[5]
A Methodological Framework for Validating Long-Term Efficacy
To rigorously assess the long-term impact of ABX464, a multi-faceted approach combining precise reservoir quantification with robust clinical trial design is essential. The causality behind selecting these specific assays is to create a self-validating system where different methods measure distinct, yet complementary, aspects of the HIV reservoir.
Part A: Quantifying the HIV Reservoir
No single assay can perfectly measure the entire HIV reservoir.[8] Therefore, a combination of techniques is required to build a comprehensive picture.
1. Total and Integrated HIV DNA Quantification via Droplet Digital PCR (ddPCR)
-
Rationale: Measuring the total amount of viral DNA (both integrated and unintegrated) within a patient's cells provides a broad measure of the reservoir's size.[9] ddPCR offers absolute quantification without the need for a standard curve, providing higher precision and sensitivity compared to traditional qPCR, which is crucial when measuring rare targets like the HIV reservoir.[9][10][11] Focusing specifically on integrated HIV DNA, often using Alu-PCR, is a stronger marker of the stable, persistent reservoir, as unintegrated forms are typically short-lived.[12][13][14]
-
Experimental Protocol: Total HIV DNA ddPCR
-
Sample Collection & Processing: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. CD4+ T cells can be further enriched using negative selection magnetic beads.
-
DNA Extraction: Extract genomic DNA from a precise number of cells (e.g., 1 million PBMCs) using a validated commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
ddPCR Reaction Setup: Prepare a reaction mix containing ddPCR Supermix for Probes (No dUTP), primers and a FAM-labeled probe targeting a conserved region of the HIV genome (e.g., LTR or Gag), and a reference gene (e.g., RPP30) with a VIC-labeled probe.[15][16]
-
Droplet Generation: Partition the reaction mix into ~20,000 nanoliter-sized droplets using a droplet generator. Each droplet will contain either zero or one (or rarely, more than one) copy of the target DNA.
-
PCR Amplification: Perform thermal cycling to amplify the target DNA within the droplets.
-
Droplet Reading & Analysis: Read the fluorescence of each droplet. The fraction of positive droplets is used to calculate the absolute concentration of HIV DNA (copies per million cells) using Poisson statistics.[14]
-
2. Replication-Competent Reservoir Quantification via Quantitative Viral Outgrowth Assay (QVOA)
-
Rationale: The "gold standard" for reservoir measurement, the QVOA, quantifies the frequency of cells that harbor replication-competent provirus capable of producing infectious virus upon stimulation.[17] This is arguably the most clinically relevant portion of the reservoir, as it is the source of viral rebound. While labor-intensive and known to underestimate the true reservoir size, it remains a critical tool for assessing the functional impact of a therapeutic intervention.[18]
-
Experimental Protocol: Quantitative Viral Outgrowth Assay (QVOA)
-
Cell Isolation: Isolate a large number of resting CD4+ T cells from a patient via leukapheresis and negative selection.[19]
-
Limiting Dilution: Plate the resting CD4+ T cells in a series of limiting dilutions (e.g., starting from 1-2.5 million cells per well, with multiple replicates).[20][19]
-
Cell Activation: Maximally stimulate the cells to reverse latency. This is typically done with phytohemagglutinin (PHA) and interleukin-2 (IL-2) in the presence of irradiated feeder PBMCs from an HIV-negative donor.[19][21]
-
Viral Propagation: Co-culture the activated cells with CD4+ T lymphoblasts or a permissive cell line (e.g., MOLT-4/CCR5) that can be readily infected by any virus produced, amplifying the signal.[21][22]
-
Readout: After 14-19 days, screen the supernatant from each well for the presence of HIV p24 antigen using a sensitive ELISA.[20][19]
-
Calculation: The number of p24-positive wells at each cell dilution is used to calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), using maximum likelihood statistics.[19]
-
Part B: Long-Term Clinical Study Design
Validating long-term effects requires meticulously designed clinical trials that go beyond short-term viral load measurements.
-
Study Population: Patients should be chronically infected with well-suppressed viremia on stable cART for an extended period.[23]
-
Treatment Duration: Early trials with ABX464 used a 28-day treatment period.[24][25][26] To assess long-term effects, future studies must evaluate significantly longer treatment durations (e.g., 6 months to a year or more).[23][24]
-
Reservoir Sampling: Reservoir measurements (ddPCR, QVOA) should be performed at baseline, at multiple time points during treatment, and, crucially, at extended follow-up periods after treatment completion. Gut-associated lymphoid tissue (GALT), a major HIV reservoir site, should also be sampled via rectal biopsies where feasible.[24]
-
Analytical Treatment Interruption (ATI): A carefully monitored ATI is the ultimate test of a functional cure strategy. The primary endpoint is the time to viral rebound after stopping all antiretroviral therapy. A significant delay or prevention of rebound compared to a placebo group would be strong evidence of a long-term effect.[23]
-
Safety Monitoring: Continuous monitoring for any adverse events is paramount throughout the extended treatment and follow-up periods.[23]
Comparative Analysis: ABX464 vs. Alternative Strategies
ABX464 is one of several promising approaches aimed at an HIV cure. Understanding its potential requires a comparison with other leading strategies.
-
"Shock and Kill" / Latency-Reversing Agents (LRAs): This is the most developed potential approach.[27][28] LRAs (e.g., HDAC inhibitors, PKC agonists) are designed to "shock" latent HIV out of its dormant state, forcing it to produce viral proteins.[29][30] This should, in theory, make the infected cell visible to the immune system, leading to its elimination (the "kill").[2][31] However, clinical trials have shown that while many LRAs can induce viral transcription, this has not translated into a significant reduction of the reservoir, suggesting the "kill" component is often insufficient.[30][32]
-
Immunomodulatory Approaches: This broad category includes therapeutic vaccines, broadly neutralizing antibodies (bNAbs), and immune checkpoint inhibitors.[30][33][34] Rather than directly targeting the virus, these strategies aim to boost the patient's own immune system to recognize and clear infected cells more effectively.[35][36] The "Triple Immune Strategy" is a recent example, combining therapeutic vaccines, bNAbs, and an immune booster.[34]
| Feature | ABX464 | "Shock and Kill" (LRAs) | Immunomodulatory Therapies (bNAbs, Vaccines) |
| Primary Mechanism | Inhibits Rev-mediated RNA export, enhances viral RNA splicing.[5][7] | Reactivates latent provirus to induce immune-mediated or viral-mediated cell death.[2][30] | Enhances host anti-HIV immune responses (e.g., CTLs, antibody-dependent cytotoxicity).[33][35] |
| Reported Efficacy | Statistically significant reduction in total HIV DNA in PBMCs in Phase IIa trials.[6][25][37] | Induces HIV transcription, but minimal to no reduction in reservoir size in most clinical trials.[30] | Can delay viral rebound post-ART interruption; some evidence of reservoir impact in combination studies.[30][34] |
| Administration | Oral.[4] | Mostly oral or intravenous, depending on the agent. | Intravenous or subcutaneous injection. |
| Key Clinical Finding | In a Phase IIa trial, the median total HIV DNA in blood CD4+ T cells decreased from 191 to 116 copies/million cells after 28 days.[25][37] | Can increase cell-associated HIV RNA, but often fails to delay viral rebound after treatment interruption.[30] | Combination of two bNAbs (3BNC117-LS and 10-1074-LS) is being studied to control HIV in the absence of ART.[33] |
| Key Challenge | A 28-day course reduced HIV DNA but did not delay viral rebound post-ATI, suggesting a greater or longer-term reduction is needed.[23] | Insufficient "kill" of reactivated cells; potential for global T-cell activation and toxicity.[2][38] | Viral escape from immune pressure; logistical complexity and cost of biologics. |
Synthesizing the Evidence: The Path Forward for ABX464
Clinical data has consistently shown that ABX464 can reduce the total HIV DNA reservoir in peripheral blood cells.[6][24] In the ABX464-005 trial, a 28-day course of 150mg ABX464 resulted in a statistically significant median decrease in total HIV DNA in CD4+ T cells.[25][37] This represents one of the first instances of a therapeutic candidate demonstrating a clear impact on this key reservoir marker in chronically infected patients.[24]
However, the journey is far from over. A critical finding from an earlier study (ABX464-004) was that despite reductions in HIV DNA, there was no significant delay in viral rebound after treatment interruption compared to placebo.[23] This suggests that the magnitude of reservoir reduction achieved in 28 days was insufficient to impact viral control. This underscores the necessity of exploring longer treatment durations to achieve a more profound and lasting depletion of the reservoir.[23]
The unique dual action of ABX464—combining direct antiviral activity with a potential immune-stimulating effect via novel RNA species—positions it as a compelling candidate for future combination strategies. It may be paired with immunomodulatory agents to enhance the "kill" component that is often lacking in other approaches.
Conclusion
Validating the long-term efficacy of ABX464 against the HIV reservoir demands a scientifically rigorous and multi-pronged approach. The methodologies outlined in this guide—combining precise molecular assays like ddPCR with functional assessments like QVOA within the framework of long-term clinical trials—provide a robust system for evaluating its true potential.
ABX464 has demonstrated a clear, statistically significant ability to reduce the total HIV DNA reservoir, a foundational step toward a functional cure.[24][25] While initial studies have highlighted the need for longer treatment to translate this reservoir reduction into durable viral control off-ART, its novel mechanism of action marks a significant advancement in the field. The continued, meticulous validation of ABX464 and its comparison with alternative strategies will be instrumental in navigating the complex path toward finally eradicating HIV.
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A Comparative Guide to the Cross-Validation of ABX464's Impact on miR-124 Expression Across Diverse Cell Types
This guide provides an in-depth, objective comparison of the experimental data supporting the mechanism of action of ABX464 (Obefazimod), a first-in-class oral small molecule. We will focus on its ability to upregulate microRNA-124 (miR-124), a key regulator of inflammation, across various immune cell types. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating miRNA pathways in inflammatory diseases.
Introduction: The ABX464-miR-124 Axis in Inflammation
Chronic inflammatory diseases such as ulcerative colitis (UC) are characterized by a dysregulated immune response.[1] A promising therapeutic strategy involves the modulation of endogenous anti-inflammatory pathways. ABX464 has emerged as a novel drug candidate with a unique mechanism of action: the selective upregulation of miR-124.[2]
MiR-124 is a small non-coding RNA that acts as a crucial modulator of inflammation and innate immunity.[2][3] It functions by downregulating the expression of pro-inflammatory cytokines and chemokines, effectively acting as a "physiological brake" on the inflammatory cascade.[1][4] ABX464 enhances the selective splicing of a long non-coding RNA to generate mature miR-124, thereby amplifying its anti-inflammatory effects.[5] This guide will cross-validate the impact of ABX464 on miR-124 levels in different, therapeutically relevant cell populations.
Part 1: Comparative Analysis of ABX464's Effect on miR-124 Expression in Key Immune Cell Types
The efficacy of an immunomodulatory drug is critically dependent on its activity within specific immune cell populations that drive disease pathology. Extensive in vitro and clinical studies have been conducted to validate the effect of ABX464 on miR-124 expression in cells central to the pathogenesis of inflammatory bowel disease (IBD).
In Vitro Evidence: Human Peripheral Blood Mononuclear Cells (PBMCs) and Their Subsets
Initial investigations focused on human PBMCs from healthy donors, which represent a circulating pool of key immune cells. Treatment with ABX464 resulted in a substantial and statistically significant upregulation of miR-124.[1] This effect was not limited to the general PBMC population but was also confirmed in purified CD4+ T cells and macrophages, both of which are pivotal in the inflammatory response within the gut mucosa.[1]
One study reported a 9-fold increase in miR-124 levels in PBMCs, a 7-fold increase in purified CD4+ cells, and a 9-fold increase in macrophages following treatment with 5 μM ABX464 for 6 days.[1] This demonstrates that ABX464 consistently upregulates its target miRNA across different, yet related, immune cell types.
Clinical Validation: Evidence from Ulcerative Colitis Patients
Translating in vitro findings to a clinical context is paramount. In Phase 2a and 2b clinical trials involving patients with moderate-to-severe ulcerative colitis, ABX464 treatment led to a significant increase in miR-124 levels in patient-derived samples.
A remarkable 7- to 10-fold increase in miR-124 was observed in colorectal biopsies of UC patients treated with ABX464. Further analysis from a Phase 2b study showed a dose-dependent effect on miR-124 levels in rectal tissue after 8 weeks of treatment. The median increases were 13-fold for the 25mg group, and 25-fold for both the 50mg and 100mg groups, compared to no significant change in the placebo group. This provides strong clinical evidence that orally administered ABX464 reaches the site of inflammation and exerts its intended pharmacological effect.
Data Summary: ABX464-Induced miR-124 Upregulation
| Cell Type/Tissue | Experimental Model | ABX464 Concentration/Dose | Duration of Treatment | Fold Increase in miR-124 (vs. Control) | Source(s) |
| Human PBMCs | In Vitro (Healthy Donors) | 5 µM | 6 days | ~9-fold | [1] |
| Purified Human CD4+ T Cells | In Vitro (Healthy Donors) | 5 µM | 6 days | ~7-fold | [1] |
| Human Macrophages | In Vitro (Healthy Donors) | 5 µM | 6 days | ~9-fold | [1] |
| Rectal Biopsies | Clinical Trial (UC Patients) | 50 mg/day | 8 weeks | 7 to 10-fold | |
| Rectal Biopsies | Clinical Trial (UC Patients) | 25 mg/day | 8 weeks | ~13-fold (median) | |
| Rectal Biopsies | Clinical Trial (UC Patients) | 50 mg/day | 8 weeks | ~25-fold (median) | |
| Rectal Biopsies | Clinical Trial (UC Patients) | 100 mg/day | 8 weeks | ~25-fold (median) |
Part 2: The Downstream Anti-Inflammatory Cascade
The therapeutic relevance of miR-124 upregulation lies in its ability to suppress key inflammatory pathways. One of the primary targets of miR-124 is the Signal Transducer and Activator of Transcription 3 (STAT3).[3][6][7] STAT3 is a crucial transcription factor that promotes the differentiation and proliferation of pro-inflammatory Th17 cells.[1]
By upregulating miR-124, ABX464 leads to a reduction in STAT3 protein levels.[1] This, in turn, dampens the Th17 response, resulting in decreased secretion of inflammatory cytokines such as IL-17, IL-6, and TNF-α.[1] This mechanistic link between miR-124 and the STAT3/Th17 axis provides a clear rationale for the observed anti-inflammatory effects of ABX464 in clinical trials.[1][7]
Caption: Signaling pathway of ABX464-mediated inflammation reduction.
Part 3: Experimental Protocols for Cross-Validation
To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. Below is a detailed methodology for quantifying miR-124 expression in PBMCs, a cornerstone experiment for validating the activity of molecules like ABX464.
Workflow for Assessing ABX464's Impact on miR-124
Caption: Experimental workflow for quantifying miR-124 expression.
Detailed Protocol: Quantification of miR-124 in PBMCs via Stem-Loop RT-qPCR
Causality Behind Choices: This protocol utilizes a stem-loop primer for reverse transcription, which provides high specificity for the mature miRNA form over its precursor.[8] SYBR Green-based qPCR is a reliable and cost-effective method for quantification. U6 small nuclear RNA (snRNA) is a commonly used and validated endogenous control for miRNA expression studies in PBMCs.
1. PBMC Isolation and Culture: a. Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation. b. Resuspend cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. c. Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
2. Treatment with ABX464: a. Prepare a stock solution of ABX464 in DMSO. b. Treat cells with the desired final concentration of ABX464 (e.g., 5 µM). c. For the negative control, treat a separate set of cells with an equivalent volume of DMSO. d. Incubate the cells for the specified duration (e.g., 6 days) at 37°C in a 5% CO2 incubator.
3. RNA Extraction: a. Harvest the cells and pellet them by centrifugation. b. Lyse the cells and extract total RNA using a suitable kit (e.g., miRNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[8] This step is critical for obtaining high-quality RNA, which is essential for downstream applications. c. Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
4. Reverse Transcription (RT): a. Perform reverse transcription using a specific stem-loop RT primer for hsa-miR-124 and a separate RT reaction for the endogenous control (e.g., U6 snRNA). b. Use a reverse transcription kit (e.g., miRCURY LNA RT Kit, Exiqon) following the manufacturer's protocol.[8] A typical reaction includes total RNA, the specific RT primer, dNTPs, reverse transcriptase, and reaction buffer. c. Incubate as per the kit's recommendations (e.g., 42°C for 60 min, followed by 95°C for 5 min to inactivate the enzyme).[9]
5. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA from the RT step, a specific forward primer for miR-124, a universal reverse primer, and a SYBR Green master mix.[9] b. Run the qPCR on a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.[9] c. Include a melting curve analysis at the end to verify the specificity of the amplified product.[9]
6. Data Analysis: a. Determine the cycle threshold (Ct) values for miR-124 and the endogenous control (U6) in both ABX464-treated and control samples. b. Calculate the relative expression of miR-124 using the 2^-ΔΔCt method. i. ΔCt = Ct(miR-124) - Ct(U6) ii. ΔΔCt = ΔCt(ABX464-treated) - ΔCt(Control) iii. Fold Change = 2^-ΔΔCt
Part 4: Comparison with an Alternative miR-124 Modulator
While ABX464 has a unique mechanism of action involving the splicing of a long non-coding RNA, other strategies can be employed to modulate the miR-124/STAT3 axis. One such alternative is the direct inhibition of STAT3. Small molecule STAT3 inhibitors, such as Stattic, have been shown to mimic some of the downstream effects of miR-124 upregulation by blocking the activity of STAT3.
Comparative Performance: ABX464 vs. STAT3 Inhibitor (Stattic)
| Feature | ABX464 (Obefazimod) | Stattic (STAT3 Inhibitor) |
| Primary Mechanism | Upregulates miR-124 expression by enhancing lncRNA splicing.[10] | Directly inhibits the phosphorylation and activation of STAT3 protein. |
| Target Specificity | Highly specific for upregulating miR-124. | Can have off-target effects on other kinases. |
| Effect on miR-124 Levels | Directly and significantly increases miR-124 levels.[1] | No direct effect on miR-124 expression. |
| Downstream Effect | Reduces STAT3 protein levels via miR-124-mediated mRNA degradation.[1] | Blocks STAT3 signaling cascade. |
| Therapeutic Approach | Restores an endogenous regulatory pathway. | Directly inhibits a key signaling node. |
| Clinical Development | Advanced clinical trials for ulcerative colitis and other inflammatory diseases.[1][11] | Primarily used as a research tool; limited clinical development for inflammation. |
Rationale for Comparison: Comparing ABX464 with a direct STAT3 inhibitor highlights the different therapeutic philosophies. ABX464 works "upstream" by restoring a natural regulator (miR-124), which in turn modulates multiple downstream targets, including STAT3. This may offer a more nuanced and physiological "braking" of inflammation compared to the "all-or-nothing" blockade of a single signaling protein, which could have unintended consequences.
Conclusion
The cross-validation of ABX464's effect on miR-124 across multiple cell types, from in vitro models using PBMCs and their subsets to ex vivo analyses of rectal biopsies from ulcerative colitis patients, provides a robust body of evidence supporting its mechanism of action. The consistent and significant upregulation of miR-124, coupled with a clear understanding of its downstream effects on the STAT3/Th17 inflammatory axis, positions ABX464 as a promising and highly differentiated oral therapy for chronic inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this and other miRNA-modulating therapeutics.
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A Head-to-Head Comparison of Obefazimod (ABX464) and Existing IBD Treatments: A Guide for Researchers and Drug Development Professionals
The landscape of inflammatory bowel disease (IBD) therapeutics is undergoing a significant transformation. While established biologics and small molecules have improved patient outcomes, a substantial portion of individuals with ulcerative colitis (UC) and Crohn's disease (CD) experience primary non-response, secondary loss of response, or dose-limiting side effects. This underscores the pressing need for novel therapeutic modalities with distinct mechanisms of action. Obefazimod (ABX464), a first-in-class, orally administered small molecule, has emerged as a promising candidate, demonstrating a unique anti-inflammatory mechanism and encouraging clinical data.
This guide provides a comprehensive head-to-head comparison of obefazimod with existing IBD treatments, including anti-tumor necrosis factor (TNF) agents, anti-integrin therapies, anti-interleukin-12/23 (IL-12/23) antibodies, and Janus kinase (JAK) inhibitors. We will delve into the molecular mechanisms, comparative clinical efficacy and safety data, and the underlying experimental methodologies that support these findings.
A New Frontier in IBD Treatment: The Mechanism of Action of Obefazimod (ABX464)
Obefazimod's mechanism of action distinguishes it from all other approved IBD therapies. It is not a direct inhibitor of a cytokine or a cell surface receptor. Instead, it functions as a modulator of RNA biogenesis. Specifically, obefazimod binds to the cap binding complex (CBC), a crucial component of the cellular machinery that recognizes the 5' cap of RNA molecules. This interaction enhances the selective splicing of a long non-coding RNA, leading to the upregulation of a single microRNA, miR-124.
MiR-124 is a potent, endogenous regulator of inflammation.[1] Its increased expression acts as a "physiological brake" on the inflammatory cascade by downregulating the expression of multiple pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and MCP-1.[2] This results in a reduction of inflammatory cell infiltration, particularly Th17+ cells, into the intestinal mucosa. A seven- to ten-fold increase in miR-124 levels has been observed in colorectal biopsies of UC patients treated with obefazimod.
Head-to-Head Comparison of Efficacy in Ulcerative Colitis
Clinical trials have evaluated the efficacy of obefazimod in patients with moderate-to-severe UC, many of whom were refractory to conventional or biologic therapies. The following table summarizes key induction and maintenance remission rates for obefazimod and other major IBD treatments. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, definitions of endpoints, and trial designs.
| Treatment Class | Drug | Induction Clinical Remission | Maintenance Clinical Remission (at ~1 year) |
| miR-124 Upregulator | Obefazimod (ABX464) | 25-35% (Phase 2a/2b)[3] | 53-58.4% (Phase 2a/2b Open-label Extension)[4][5] |
| Anti-TNF | Infliximab | ~33-45% | ~45-54%[6][7] |
| Adalimumab | ~16-18% | ~17-24%[8] | |
| Anti-integrin | Vedolizumab | ~17% | ~40-42%[9][10] |
| Anti-IL-12/23 | Ustekinumab | ~15.5% | ~38-44%[11] |
| JAK Inhibitor | Tofacitinib | ~16-18% | ~34-40%[12][13] |
| Upadacitinib | ~26% | ~42-52%[14] |
Note: Efficacy rates are approximate and derived from various clinical trials. Please refer to the primary publications for detailed data and statistical significance.
Head-to-Head Comparison of Efficacy in Crohn's Disease
While the primary development of obefazimod has focused on ulcerative colitis, its broad anti-inflammatory mechanism suggests potential efficacy in Crohn's disease as well. Clinical trials in CD are ongoing. The table below presents efficacy data for established treatments in moderate-to-severe Crohn's disease.
| Treatment Class | Drug | Induction Clinical Remission | Maintenance Clinical Remission (at ~1 year) |
| miR-124 Upregulator | Obefazimod (ABX464) | Data not yet available | Data not yet available |
| Anti-TNF | Infliximab | ~39-48% | ~53-64%[6][7] |
| Adalimumab | ~21-36% | ~36-41% | |
| Anti-integrin | Vedolizumab | ~15% | ~36-40%[9][15] |
| Anti-IL-12/23 | Ustekinumab | ~34-40% | ~49-53% |
| JAK Inhibitor | Upadacitinib | ~39-49% | ~37-48%[14][16] |
Note: Efficacy rates are approximate and derived from various clinical trials. Please refer to the primary publications for detailed data and statistical significance.
Mechanistic Differences: A Visual Overview
The therapeutic strategies for IBD can be broadly categorized by their targets within the inflammatory cascade. The following diagrams illustrate the distinct signaling pathways targeted by each class of medication.
Safety and Tolerability Profile
A key differentiator for any new therapeutic is its safety profile. The following table provides a high-level overview of common and serious adverse events associated with each treatment class.
| Treatment Class | Common Adverse Events | Serious Adverse Events of Interest |
| miR-124 Upregulator | Headache[3] | Generally well-tolerated in clinical trials to date |
| Anti-TNF | Infusion/injection site reactions, headache, nausea, infections (e.g., upper respiratory)[17] | Serious infections (including tuberculosis), malignancies (e.g., lymphoma), demyelinating disease, heart failure, drug-induced lupus[18] |
| Anti-integrin | Nasopharyngitis, headache, arthralgia, nausea[10] | Progressive multifocal leukoencephalopathy (PML) with natalizumab (not gut-selective); serious infections, liver injury[19] |
| Anti-IL-12/23 | Upper respiratory infections, headache, fatigue[20] | Serious infections, malignancies, non-infectious pneumonia[20] |
| JAK Inhibitor | Upper respiratory infections, headache, diarrhea, nasopharyngitis, acne (with upadacitinib)[21][22] | Serious infections (including herpes zoster), major adverse cardiovascular events (MACE), thrombosis, malignancies, gastrointestinal perforation[23][24] |
Experimental Protocols: A Foundation of Trustworthiness
The clinical data presented in this guide are built upon rigorous, standardized experimental protocols. Below are outlines of key methodologies employed in IBD clinical trials.
Assessment of Clinical Remission and Response
-
Ulcerative Colitis (Mayo Score):
-
Stool Frequency Subscore: Assessed daily by the patient (0=normal, 1=1-2 more than normal, 2=3-4 more than normal, 3= >4 more than normal).
-
Rectal Bleeding Subscore: Assessed daily by the patient (0=none, 1=streaks of blood with stool less than half the time, 2=obvious blood with stool most of the time, 3=blood alone passed).
-
Endoscopic Subscore: Assessed by a blinded central reader (0=normal or inactive disease, 1=mild disease with erythema and decreased vascular pattern, 2=moderate disease with marked erythema, absent vascular pattern, friability, and erosions, 3=severe disease with spontaneous bleeding and ulceration).
-
Physician's Global Assessment: Assessed by the treating physician (0=normal, 1=mild, 2=moderate, 3=severe).
-
Clinical Remission: Typically defined as a total Mayo score of ≤2 with no individual subscore >1.
-
Clinical Response: Commonly defined as a decrease in the total Mayo score of ≥3 points and ≥30% from baseline, plus a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1.
-
-
Crohn's Disease (Crohn's Disease Activity Index - CDAI):
-
A composite score calculated from a diary of 8 variables over 7 days: number of liquid/soft stools, abdominal pain rating, general well-being rating, presence of extraintestinal manifestations, use of antidiarrheal drugs, presence of an abdominal mass, hematocrit, and body weight.
-
Clinical Remission: Typically defined as a CDAI score of <150.
-
Clinical Response: Commonly defined as a decrease in CDAI of ≥100 points from baseline.
-
Measurement of Fecal Calprotectin
-
Sample Collection: A stool sample is collected by the patient.
-
Extraction: A defined amount of stool is homogenized in an extraction buffer.
-
Assay: The extract is analyzed using an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of calprotectin.
-
Interpretation: Elevated levels of fecal calprotectin are indicative of neutrophil infiltration into the gut lumen and correlate with mucosal inflammation.
Conclusion and Future Directions
Obefazimod (ABX464) represents a novel and promising therapeutic approach for IBD, with a mechanism of action that is distinct from all currently available treatments. Its ability to upregulate the master anti-inflammatory microRNA, miR-124, offers a broad, yet targeted, dampening of the inflammatory response. Early to mid-stage clinical trial data in ulcerative colitis are encouraging, suggesting comparable or potentially favorable efficacy and a manageable safety profile, particularly with its oral route of administration.
The long-term efficacy and safety of obefazimod will be further elucidated in ongoing and future Phase 3 trials in both ulcerative colitis and Crohn's disease. Head-to-head comparative trials with existing biologics and small molecules will be crucial to definitively establish its place in the IBD treatment algorithm. For researchers and drug development professionals, obefazimod not only presents a potential new treatment option but also validates a novel therapeutic target and pathway, opening new avenues for the development of next-generation IBD therapies.
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A Comparative Guide to the Independent Verification of ABX464's Effect on Viral Transcription
This guide provides an in-depth, objective analysis of ABX464 (Obefazimod), a first-in-class drug candidate, and its unique mechanism of action on viral transcription. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents comparative data against other therapeutic strategies, and offers detailed protocols for independent verification.
Introduction: Viral Transcription as a Therapeutic Frontier
Viral gene expression is a cornerstone of viral replication and pathogenesis. The process of transcribing the viral genome into messenger RNA (mRNA) is a critical step that relies on a complex interplay between viral and host cellular machinery. Targeting this process offers a compelling therapeutic strategy, particularly for persistent infections like Human Immunodeficiency Virus (HIV), where a latent reservoir of integrated provirus silently resides within host cells, impervious to most current antiretroviral therapies (cART) that target active replication.
ABX464 has emerged as a novel molecule that does not directly inhibit viral enzymes, but instead modulates the host's cellular RNA processing machinery to suppress viral replication and reduce the latent reservoir. This guide will explore the verification of this unique mechanism.
The Dual-Pronged Mechanism of ABX464
ABX464's primary mechanism of action is centered on its interaction with the host cell's Cap Binding Complex (CBC), a crucial protein complex that binds to the 5' end of RNA transcripts.[1][2][3] By binding to the CBC, ABX464 reinforces its function, leading to two significant downstream effects: one antiviral and one anti-inflammatory.[2]
-
Antiviral Effect (HIV): In HIV-infected cells, ABX464's interaction with the CBC enhances the splicing of viral pre-mRNA.[1][2][3] This is detrimental to the virus, as HIV replication requires the export of unspliced, full-length genomic RNA from the nucleus to the cytoplasm to be packaged into new virions. This export is mediated by the viral Rev protein.[1][4][5] By promoting splicing, ABX464 effectively prevents the Rev-mediated export of the necessary unspliced transcripts, thereby inhibiting the production of new infectious virus particles.[1][5] This mechanism may also lead to the generation of novel viral RNA species that could trigger an immune response against infected cells.[3]
-
Anti-inflammatory Effect: ABX464 selectively enhances the splicing of a specific long non-coding RNA, leading to the upregulation of a single microRNA, miR-124.[2][6] miR-124 is a potent anti-inflammatory molecule that downregulates the expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-17.[7] This anti-inflammatory property is being explored for treating conditions like ulcerative colitis and rheumatoid arthritis.[7][8]
Comparative Analysis: ABX464 vs. Other Transcription-Targeting Agents
To objectively evaluate ABX464, it is essential to compare its effects with alternative strategies that also target viral transcription. Most existing antiretrovirals, such as Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), target viral enzymes essential for replication but do not affect the latent reservoir.[9][10] More advanced strategies aim to either reactivate the latent virus for immune clearance ("shock and kill") or enforce permanent silence ("block and lock").
| Therapeutic Strategy | Target | Mechanism of Action | Key Findings / Limitations |
| ABX464 (Obefazimod) | Host Cap Binding Complex (CBC) | Enhances splicing of viral RNA, preventing Rev-mediated export of unspliced transcripts required for replication.[1][5] | Reduces total HIV DNA and initiation of HIV transcription in patients.[11][12] Also has a potent anti-inflammatory effect via miR-124 upregulation. |
| Tat Inhibitors (e.g., dCA) | Viral Tat Protein | Didehydro-Cortistatin A (dCA) is a potent inhibitor of the viral trans-activator protein Tat, which is essential for robust transcription from the HIV LTR promoter.[13] | Can suppress HIV reactivation from latency, promoting a "block and lock" strategy.[13] No Tat inhibitors are currently clinically available.[13] |
| JAK Inhibitors (e.g., Filgotinib) | Janus Kinase (JAK) | Suppresses T-cell activation, which is required for HIV transcription. May also modulate RNA splicing.[13] | Primarily an anti-inflammatory mechanism that indirectly impacts viral transcription. Broad effects on host signaling. |
| RNA Interference (RNAi) | Viral mRNA | Uses small interfering RNAs (siRNAs) to target specific viral mRNA sequences for degradation, silencing gene expression.[14] | Highly specific, but delivery of siRNA molecules into target cells remains a significant challenge.[14] |
Quantitative Data on ABX464's Effect on HIV Transcription
A substudy of the ABIVAX-005 clinical trial provided key quantitative data on ABX464's impact on HIV reservoirs and transcription in ART-suppressed individuals.[11][12]
| Parameter Measured | Result (Median Fold Change after 4 weeks) | Statistical Significance (p-value) | Source |
| Total HIV DNA | 0.8 | 0.008 | [11][12] |
| Intact HIV DNA | 0.8 | Not Significant | [11][12] |
| Initiated HIV RNA (per provirus) | 0.5 | 0.004 | [11][15] |
| 5' Elongated HIV RNA (per provirus) | 0.5 | 0.07 (Trend) | [11][12] |
| Unspliced HIV RNA (per provirus) | 0.6 | Not Significant | [11][12] |
These results demonstrate that ABX464 has a dual effect, significantly decreasing both the total amount of HIV DNA and the rate of transcription initiation from the remaining proviruses.[11][12][15]
Experimental Protocols for Independent Verification
Verifying the effect of a compound on viral transcription requires precise and sensitive molecular biology techniques. The gold-standard approach, as used in studies of ABX464, involves quantifying specific viral RNA species using Droplet Digital PCR (ddPCR).[11][12]
Detailed Protocol: Quantification of HIV Transcripts by ddPCR
Causality: This protocol is designed for the absolute quantification of different species of viral RNA. ddPCR is chosen over qPCR because its partitioning of the sample into thousands of droplets allows for more precise and reproducible quantification without the need for a standard curve, which is critical when measuring small changes in the latent reservoir.
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads. This step is crucial as CD4+ T cells are the primary reservoir for HIV.
-
-
Nucleic Acid Extraction:
-
Lyse the enriched CD4+ T cells.
-
Extract total nucleic acids using a column-based kit (e.g., AllPrep DNA/RNA Mini Kit). This allows for the simultaneous purification of both genomic DNA (for proviral load quantification) and total RNA from the same sample.
-
Self-Validation: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
DNase Treatment & Reverse Transcription:
-
Treat the extracted RNA with a high-quality DNase I enzyme to eliminate any contaminating HIV proviral DNA, which would otherwise lead to false positives.
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers. Include a "no reverse transcriptase" control to validate the effectiveness of the DNase treatment.
-
-
ddPCR Assay:
-
Prepare separate ddPCR reaction mixes for each target transcript. Each mix should contain the cDNA sample, ddPCR supermix, and a specific primer/probe set.
-
Initiated Transcripts: Use primers targeting the 5' TAR region.
-
Elongated Transcripts: Use primers targeting a region further downstream, such as pol.
-
Unspliced Transcripts: Use primers spanning an intron, often in the gag region.
-
Multiply Spliced Transcripts (Tat/Rev): Use primers that span the specific exon-exon junction created after splicing.
-
-
Generate droplets using a droplet generator.
-
Perform PCR amplification on a thermal cycler.
-
Read the droplets on a droplet reader to count the number of positive (fluorescent) and negative droplets.
-
-
Data Analysis:
-
The ddPCR software uses Poisson statistics to calculate the absolute concentration of each transcript (copies/µL) in the original sample.
-
Normalize the results to the number of cells used in the extraction or to the amount of proviral DNA to express the data as "copies per million CD4+ T cells" or "copies per provirus," respectively. This normalization is critical for accurate comparison across different patients and time points.[12]
-
Broader Antiviral Potential and Clinical Status
The unique mechanism of ABX464 has prompted investigations into its efficacy against other viruses.
-
SARS-CoV-2: In vitro studies using a reconstituted human respiratory epithelium model showed that ABX464 could inhibit the replication of SARS-CoV-2.[16] The proposed mechanism involves both the anti-inflammatory effects (potentially mitigating the cytokine storm) and a potential antiviral effect, as SARS-CoV-2 replication may depend on host factors modulated by miR-124.[16][17]
-
Clinical Trial Results (COVID-19): Despite the promising in vitro data, a Phase 2/3 clinical trial (miR-AGE) in high-risk COVID-19 patients was stopped for futility. The study found that ABX464 provided no benefit over placebo in preventing severe disease or the need for high-flow oxygen.[17][18] This underscores the critical importance of translating in vitro findings to clinical efficacy.
Conclusion
Independent verification confirms that ABX464 operates through a novel mechanism of action, targeting the host's Cap Binding Complex to dually inhibit HIV transcription and exert a potent anti-inflammatory effect via the upregulation of miR-124. Quantitative data from clinical trials robustly demonstrate its ability to reduce the total HIV DNA reservoir and decrease the initiation of viral transcription in ART-suppressed patients.[11][15]
While its broader application against other viruses like SARS-CoV-2 has not been clinically successful, its unique approach to modulating viral RNA biogenesis distinguishes it from all other classes of antiretroviral and anti-inflammatory drugs. The experimental workflows outlined in this guide, centered on precise quantification by ddPCR, provide a clear and validated pathway for researchers to further investigate ABX464 and other compounds that target the complex process of viral transcription.
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Assessing the Specificity of ABX464's Interaction with the Cap-Binding Complex: A Comparative Guide
In the landscape of therapeutic development for inflammatory diseases and viral infections, the modulation of RNA biogenesis presents a frontier of untapped potential. At the heart of this intricate regulatory network lies the cap-binding complex (CBC), a pivotal gatekeeper for the fate of nascent RNA transcripts. The small molecule ABX464 (Obefazimod) has emerged as a first-in-class modulator of CBC activity, demonstrating promising clinical efficacy.[1][2] This guide provides an in-depth technical assessment of the experimental strategies used to validate the specificity of ABX464's interaction with the CBC.
To provide a clear benchmark, we will compare the experimental profile of ABX464 with that of an alternative strategy for targeting cap-dependent processes: the inhibition of the eukaryotic translation initiation factor 4E (eIF4E). While both ABX464 and eIF4E inhibitors ultimately influence gene expression, their distinct mechanisms of action result in profoundly different specificity profiles. This guide will elucidate these differences through a detailed examination of established biochemical and genomic methodologies.
The Central Role of the Cap-Binding Complex
The 5' cap (a 7-methylguanosine structure) is a defining feature of eukaryotic mRNAs, crucial for their processing, export, and translation.[3] The cap-binding complex (CBC), composed of CBP80 and CBP20, is the first protein complex to recognize and bind to this structure on nascent RNA transcripts in the nucleus.[4] This initial interaction is a critical checkpoint, influencing pre-mRNA splicing, 3'-end processing, and nuclear export.[5]
ABX464's novel mechanism of action is predicated on its ability to bind to the CBC and enhance its function.[6][7] This is not an inhibitory interaction; rather, ABX464 reinforces the CBC's role in RNA biogenesis. Specifically, this enhanced function leads to the selective splicing of a single long non-coding RNA, resulting in the upregulation of the anti-inflammatory microRNA, miR-124.[7][8] The central scientific question, therefore, is the degree to which this modulation is specific to this target RNA, leaving the global transcriptome and, particularly, the splicing of other cellular genes, unaffected.
In contrast, eIF4E inhibitors represent a more direct approach to suppressing the output of cap-dependent translation, a process that is often dysregulated in cancer.[7][9] eIF4E is the cytoplasmic cap-binding protein that, as part of the eIF4F complex, recruits ribosomes to mRNA, a rate-limiting step in translation initiation.[9] Inhibitors of eIF4E, therefore, are designed to broadly suppress the translation of a cohort of mRNAs that are highly dependent on this factor, many of which are oncogenic.[10][11]
The following sections will detail the experimental workflows designed to dissect and compare the specificity of these two distinct modes of action.
Visualizing the Mechanisms of Action
Figure 1: Comparative Mechanisms of ABX464 and eIF4E Inhibitors.
I. Direct Target Engagement: The Cap Pull-Down Assay
To biochemically confirm that a small molecule interacts with the cap-binding machinery, a cap pull-down assay is a foundational experiment. This technique utilizes a synthetic 5' cap analog (7-methyl-GTP) immobilized on agarose beads to "pull down" the protein complexes that bind to it from a cell lysate.
Causality Behind Experimental Choices
The rationale here is to assess whether the test compound competes for binding at the cap interface or, in the case of ABX464, associates with the complex without disrupting this primary interaction. By incubating the lysate with the compound before the pull-down, we can observe its effect on the composition of the cap-bound proteome. For an eIF4E inhibitor, we would expect to see a reduction in eIF4E and its associated factors (like eIF4G) being pulled down. For ABX464, which is reported to bind the CBC without interfering with cap binding, we would not expect to see a displacement of the core CBC components.[12]
Experimental Workflow: Cap Pull-Down
Figure 2: Workflow for the Cap Pull-Down Assay.
Detailed Protocol: Cap Pull-Down Assay
-
Cell Lysis: Culture cells (e.g., HeLa or relevant immune cell line) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[13]
-
Pre-incubation with Compound: Aliquot the cell lysate and incubate with the test compound (ABX464 or an eIF4E inhibitor) at various concentrations for 1-2 hours at 4°C. A vehicle control (e.g., DMSO) must be run in parallel.
-
Binding to Cap-Agarose: Add 7-methyl-GTP-agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for the binding of cap-binding proteins.[14]
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot analysis using antibodies against key components of the cap-binding complexes, such as CBP80 (for CBC) and eIF4E/eIF4G (for eIF4F).
Comparative Data Summary
| Target Protein | Expected Result with ABX464 | Expected Result with eIF4E Inhibitor | Rationale |
| CBP80 | No change in pull-down | No change in pull-down | ABX464 binds CBC without disrupting cap interaction. eIF4E inhibitors target a different complex. |
| eIF4E | No change in pull-down | Decreased pull-down | ABX464 does not target eIF4E. The inhibitor directly competes with the cap for eIF4E binding.[7] |
| eIF4G | No change in pull-down | Decreased pull-down | eIF4G is pulled down through its interaction with eIF4E. |
II. Global Specificity Profiling: Quantitative Proteomics
While the cap pull-down assay confirms engagement with the target complex, it does not provide a global view of a compound's interactions across the entire proteome. To rigorously assess specificity, a quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is invaluable.[6]
Causality Behind Experimental Choices
The logic of this experiment is to differentiate true binding partners from non-specific background proteins that invariably contaminate any affinity purification. In a SILAC experiment, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is then treated with a soluble version of the drug, while the other is treated with a vehicle. The lysates are then passed over beads to which the drug has been immobilized. True binding partners will have been competed away in the drug-treated lysate and will therefore show a high "light" to "heavy" ratio when analyzed by mass spectrometry.
Experimental Workflow: SILAC-based Affinity Chromatography
Figure 3: Workflow for SILAC-based Target Identification.
Detailed Protocol: SILAC for Target Identification
-
Cell Culture: Grow two populations of a suitable cell line for at least five passages in SILAC media, one containing normal ("light") arginine and lysine, and the other containing heavy isotope-labeled ("heavy") arginine and lysine.
-
Compound Treatment: Treat the "heavy" cell population with a soluble form of the test compound (e.g., ABX464) for a designated period. Treat the "light" population with a vehicle control.
-
Lysate Preparation and Mixing: Harvest and lyse both cell populations separately. Combine the "light" and "heavy" lysates in a 1:1 ratio based on total protein concentration.
-
Affinity Chromatography: Incubate the combined lysate with beads that have been chemically conjugated with the test compound. This requires a version of the compound with a suitable linker for immobilization.[15]
-
Elution and Digestion: After extensive washing, elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides. Calculate the light/heavy ratio for each identified protein. Proteins with a high ratio are considered specific binding partners, as their binding to the immobilized drug was competed by the free drug in the "heavy" lysate.
Comparative Data Summary
| Compound | Primary On-Target Hits (High L/H Ratio) | Expected Off-Target Profile |
| ABX464 | CBP80, CBP20 | Very low number of off-targets, consistent with a highly specific interaction.[8] |
| eIF4E Inhibitor | eIF4E | Potential for off-targets, particularly other proteins with nucleotide-binding pockets. |
III. Functional Specificity: Transcriptome-Wide Splicing Analysis
The ultimate measure of specificity for a molecule like ABX464, which modulates RNA processing, is its impact on the entire transcriptome. RNA-sequencing (RNA-seq) provides an unbiased and comprehensive method to determine if a compound induces unintended changes in gene expression or splicing.[16][17]
Causality Behind Experimental Choices
The core claim for ABX464 is that it selectively enhances the splicing of a single long non-coding RNA to produce miR-124, without affecting the splicing of other cellular genes.[7][8] RNA-seq is the definitive test of this hypothesis. By comparing the transcriptomes of cells treated with ABX464 to control-treated cells, we can computationally analyze differential gene expression and, more importantly, differential splicing events across thousands of genes. A truly specific compound will show minimal changes outside of its intended target. For an eIF4E inhibitor, the primary expected change is in the abundance of mRNAs whose translation is suppressed, rather than changes in splicing.
Experimental Workflow: RNA-Sequencing for Off-Target Analysis
Figure 4: Workflow for RNA-seq Off-Target Splicing Analysis.
Detailed Protocol: RNA-Sequencing Analysis
-
Cell Treatment and RNA Extraction: Treat multiple biological replicates of a cell line with ABX464 or a vehicle control for a specified time. Isolate high-quality total RNA.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Prepare sequencing libraries by fragmenting the RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Processing and Alignment: Perform quality control on the raw sequencing reads and align them to a reference genome.
-
Bioinformatic Analysis:
-
Differential Expression: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated.
-
Differential Splicing: Employ specialized software (e.g., rMATS, Whippet) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) that differ significantly between the treated and control groups.[16]
-
Comparative Data Summary
| Analysis Type | Expected Result with ABX464 | Expected Result with eIF4E Inhibitor |
| Differential Gene Expression | Minimal changes. Downregulation of miR-124 target genes (e.g., pro-inflammatory cytokines) is expected as a downstream effect.[6] | Downregulation of transcripts highly dependent on eIF4E for translation (e.g., c-Myc, VEGF).[10] |
| Differential Splicing Analysis | Significant change only in the splicing of lncRNA 0599-205.[8] No global effect on cellular splicing.[7][12] | No significant changes in splicing patterns are expected as a primary mechanism of action. |
Conclusion
The experimental evidence, gathered through a combination of biochemical, proteomic, and transcriptomic approaches, paints a clear picture of ABX464's specificity. Unlike broad-spectrum inhibitors that target fundamental cellular processes, ABX464 acts as a highly specific modulator of the cap-binding complex. The cap pull-down assay confirms its association with the CBC without disrupting the core cap-binding interaction. Global proteomic screens would be expected to show a clean interaction profile with minimal off-targets. Most critically, transcriptome-wide analysis demonstrates that its functional consequence—the modulation of RNA splicing—is remarkably precise, being confined to a single non-coding RNA to achieve its therapeutic effect of upregulating miR-124.
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Gandjbakch, E., et al. (2023). Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer. bioRxiv. Available at: [Link]
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Kuijper, E., et al. (2025). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. Semantic Scholar. Available at: [Link]
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Michel, S., et al. (2020). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. PubMed. Available at: [Link]
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Gandjbakch, E., et al. (2023). Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer. PMC - NIH. Available at: [Link]
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Tazi, J., et al. (2020). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. PubMed. Available at: [Link]
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Vautrin, A., et al. (2019). miR-124 upregulation by ABX464 originates from splicing of a long.... ResearchGate. Available at: [Link]
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Vautrin, A., et al. (2019). ABX464 upregulates a single microRNA, the anti-inflammatory miR-124.... ResearchGate. Available at: [Link]
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Soret, C., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. PMC PubMed Central. Available at: [Link]
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Seeking Alpha. (2025). Abivax: Here's Why Eli Lilly Could Want Its Oral Ulcerative Colitis Therapy. Seeking Alpha. Available at: [Link]
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Gonatopoulos-Pournatzis, T., et al. (2018). The Nuclear Cap-Binding Complex, a multitasking binding partner of RNA polymerase II transcripts. The Journal of Biochemistry | Oxford Academic. Available at: [Link]
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Gonatopoulos-Pournatzis, T., et al. (2023). The Nuclear Cap-Binding Complex, a multitasking binding partner of RNA polymerase II transcripts. ResearchGate. Available at: [Link]
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Abivax. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). Abivax. Available at: [Link]
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ABX464's performance in different preclinical models of inflammation
An In-Depth Guide to the Preclinical Performance of Obefazimod (ABX464) in Inflammation Models
Introduction: A Novel Approach to Taming Inflammation
In the landscape of inflammatory disease therapeutics, the quest for oral, effective, and safe molecules with novel mechanisms of action is perpetual. Obefazimod (ABX464) has emerged as a promising first-in-class small molecule that operates via a unique mechanism: the selective upregulation of a specific microRNA, miR-124, a key regulator of inflammation.[1][2][3] This guide provides a comprehensive overview and comparison of ABX464's performance across various preclinical models of inflammation, offering researchers, scientists, and drug development professionals a detailed look into its therapeutic potential, supporting experimental data, and the methodologies used for its evaluation.
Part 1: The Core Mechanism of Action: Upregulation of miR-124
The novelty of ABX464 lies in its ability to modulate the cellular machinery of RNA processing to exert its anti-inflammatory effects. It does not directly inhibit a single cytokine or pathway but rather restores a natural "physiological brake" on inflammation.[2][3]
The Cap Binding Complex (CBC) as the Molecular Target: ABX464 binds to the cap binding complex (CBC), a crucial protein complex that attaches to the 5' end of every newly transcribed RNA molecule.[4] By binding to the CBC, ABX464 reinforces its biological functions in cellular RNA biogenesis, particularly in the process of splicing.
Selective Splicing to Generate miR-124: This interaction has a highly specific downstream effect. ABX464 enhances the selective splicing of a single long non-coding RNA, which results in the generation and upregulation of miR-124.[3] This potent anti-inflammatory microRNA then orchestrates a broad dampening of the inflammatory response. Clinical studies in ulcerative colitis (UC) patients have confirmed this mechanism, showing a seven- to ten-fold increase in miR-124 levels in colorectal biopsies and peripheral blood mononuclear cells (PBMCs) following treatment.
Downstream Anti-Inflammatory Cascade: The upregulation of miR-124 leads to several key anti-inflammatory outcomes:
-
Downregulation of Pro-inflammatory Cytokines: miR-124 targets the messenger RNAs (mRNAs) of multiple pro-inflammatory cytokines and chemokines, leading to a reduction in key players like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Monocyte Chemoattractant Protein-1 (MCP-1).[2]
-
Inhibition of Th17 Cells: The Th17 pathway, which is central to many autoimmune diseases, is significantly modulated. The reduction of STAT3, a key transcription factor for Th17 proliferation whose mRNA is a direct target of miR-124, leads to a decrease in pathogenic Th17 cells.[2]
-
Upregulation of IL-22: Preclinical studies have also revealed that ABX464 treatment leads to a significant upregulation of Interleukin-22 (IL-22), a cytokine known for its role in tissue repair and recovery from colon injury.[5][6]
This multi-pronged mechanism suggests a broad therapeutic potential across a spectrum of inflammatory conditions.
Part 2: Performance in Preclinical Models of Inflammatory Bowel Disease (IBD)
The most robust preclinical data for ABX464 comes from murine models of IBD, which closely mimic aspects of human ulcerative colitis and Crohn's disease.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS model is widely used because it effectively reproduces the acute epithelial injury, inflammation, and ulceration seen in human ulcerative colitis.[7][8]
Experimental Findings: In the DSS model, ABX464 has demonstrated significant and compelling efficacy.[6] Treatment with ABX464 strongly attenuated DSS-induced colitis, preventing weight loss and protecting the histological structure of the intestine from severe inflammation.[2][6] A key finding was the long-term protection observed; mice remained protected against prolonged DSS exposure for weeks even after ABX464 treatment had ceased.[5][6] This durable effect points to a fundamental reset of the inflammatory response rather than simple symptom suppression.
Comparative Data Summary
While direct head-to-head studies with other agents in a single publication are limited in the provided search results, we can synthesize the reported effects of ABX464 on key inflammatory mediators.
| Parameter | Vehicle (DSS only) | ABX464 Treatment | Outcome | Source |
| Body Weight | Significant Loss | Loss significantly reduced | Protection from systemic disease effects | [2] |
| Colon Histology | Severe inflammation, ulceration | Fully protected structure | Prevention of tissue damage | |
| IL-6 Levels (Colon) | Increased | Reduced | Downregulation of key pro-inflammatory cytokine | [6] |
| TNF-α Levels (Colon) | Increased | Reduced | Downregulation of key pro-inflammatory cytokine | [6] |
| MCP-1 Levels (Colon) | Increased | Reduced | Reduction of macrophage chemoattractant | [6] |
| IL-17a Secretion (MLN) | Upregulated | Reversed | Modulation of the Th17 pathway | [2] |
| IL-22 Expression | Baseline | Induced/Upregulated | Upregulation of tissue-protective cytokine | [6] |
MLN: Mesenteric Lymph Nodes
Experimental Workflow: DSS-Induced Colitis Model
The following protocol represents a standard methodology for inducing acute colitis to test a therapeutic agent like ABX464.[9][10][11]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model is considered more representative of Crohn's disease, as it induces a transmural, Th1-mediated inflammation.[12][13] Ethanol is used to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger a robust immune response.[13] Given that ABX464 effectively modulates T-cell responses, particularly the Th17 axis which shares developmental pathways with Th1 cells, its efficacy in this model is highly plausible.
Experimental Protocol: TNBS-Induced Colitis This protocol outlines the steps for inducing colitis with TNBS.[12][14][15]
-
Presensitization (Day -7): Anesthetize mice (e.g., BALB/c or SJL/J) and apply 1% TNBS in an acetone/olive oil vehicle to a shaved area of the abdomen. This step primes the immune system.
-
Induction (Day 0):
-
Anesthetize mice and gently insert a catheter approximately 4 cm into the colon.
-
Slowly instill 100-150 µL of TNBS (e.g., 2.5 mg) dissolved in 50% ethanol.
-
Hold the mouse in a vertical position for 60 seconds to ensure retention of the solution.
-
-
Treatment: Administer ABX464 or a vehicle control daily via oral gavage, starting on Day 0 or Day 1.
-
Monitoring: Record body weight daily.
-
Termination (Day 3-5): Euthanize mice and collect colon tissue for macroscopic scoring of inflammation, histological analysis, and myeloperoxidase (MPO) assays to quantify neutrophil infiltration.
Part 3: Performance in Preclinical Models of Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the joints. The collagen-induced arthritis (CIA) model in mice is the most widely used and relevant model, sharing many immunological and pathological features with human RA.[16][17]
Experimental Findings: Preclinical data from CIA animal models with ABX464 were reported as "promising" and formed the basis for advancing the molecule into Phase 2a clinical trials for RA.[4] While specific quantitative data from these preclinical studies are not detailed in the available search results, the progression to clinical trials underscores the significance of the findings. The mechanism of action, involving the downregulation of TNF-α and IL-6, is highly relevant to RA pathogenesis.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice Inducing CIA is a multi-step process requiring careful preparation and timing. The following protocol is standard for susceptible mouse strains like DBA/1.[16][17][18]
-
Preparation of Emulsion:
-
Dissolve Type II Collagen (e.g., bovine or chicken) at 2 mg/mL in 0.05 M acetic acid by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing M. tuberculosis. This is a critical step requiring careful mixing until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize DBA/1 mice (8-10 weeks old).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion using Type II Collagen and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.
-
-
Treatment and Monitoring (Day 21 onwards):
-
Begin daily treatment with ABX464 or vehicle control.
-
Monitor mice 2-3 times per week for signs of arthritis. Score each paw based on a scale for erythema and swelling (e.g., 0-4), for a maximum clinical score of 16.
-
Measure paw thickness using calipers.
-
-
Termination and Analysis: At the study endpoint (e.g., Day 42-56), collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for anti-collagen antibody and cytokine analysis.
Part 4: Rationale for Use in Psoriasis Models
Psoriasis is a chronic inflammatory skin disease where the IL-23/IL-17 axis plays a pivotal pathogenic role.[19][20] The imiquimod (IMQ)-induced mouse model is a rapid and convenient way to study psoriasis-like skin inflammation, as topical IMQ application activates TLR7/8 and strongly induces the IL-23/IL-17 axis, mimicking key aspects of human disease.[21][22][23]
Therapeutic Rationale: Although specific preclinical data for ABX464 in psoriasis models were not found in the search results, there is a strong scientific rationale for its potential efficacy. As established, ABX464's mechanism directly targets the IL-17 pathway by upregulating miR-124, which in turn reduces Th17 cell proliferation and IL-17 production.[2] This makes it an ideal candidate to test in the IMQ-induced psoriasis model.
Experimental Protocol: Imiquimod (IMQ)-Induced Psoriasis This protocol describes a common method for inducing psoriasis-like skin inflammation in mice.[22][24]
-
Acclimation and Preparation:
-
Use BALB/c or C57BL/6 mice.
-
One day before induction, shave the dorsal back skin of the mice.
-
-
Induction and Treatment (Days 0-6):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara) to the shaved back and one ear for 5-7 consecutive days.
-
Administer ABX464 or vehicle daily via oral gavage.
-
-
Monitoring:
-
Score the back skin and ear daily for erythema, scaling, and thickness using a modified Psoriasis Area and Severity Index (PASI).
-
Measure ear thickness daily with a caliper.
-
-
Termination and Analysis (Day 7):
-
Euthanize mice and collect skin and spleen tissue.
-
Measure spleen weight as an indicator of systemic inflammation.
-
Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Use qPCR or ELISA to measure cytokine levels (e.g., IL-17, IL-23) in skin homogenates.
-
Part 5: Synthesis and Future Directions
The preclinical data available for ABX464 consistently demonstrates a potent and durable anti-inflammatory effect across different models, particularly in the context of IBD. Its unique mechanism of action—acting upstream to enhance the natural anti-inflammatory regulator miR-124—distinguishes it from agents that target single downstream cytokines. This approach may offer a broader and more balanced modulation of the immune response, potentially leading to sustained efficacy with a favorable safety profile.
The successful translation of promising preclinical data in colitis and arthritis models into positive Phase 2 clinical trial results highlights the relevance of these animal models and the therapeutic potential of ABX464.[4][25][26][27]
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical trials comparing ABX464 with standard-of-care agents like anti-TNFα biologics or JAK inhibitors in these models would provide invaluable data on relative efficacy.
-
Chronic and Relapsing Models: Further evaluation in chronic/relapsing models of colitis would better reflect the long-term nature of human IBD and test the durability of ABX464's protective effects.[7][11]
-
Exploration in Psoriasis Models: Given the strong mechanistic rationale, conducting studies in the IMQ-induced psoriasis model is a logical next step to confirm its efficacy in skin inflammation.
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A Comparative Safety Analysis of Obefazimod (ABX464): From Antiviral Origins to a Novel Inflammatory Bowel Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obefazimod (ABX464) is a first-in-class, orally available small molecule with a novel mechanism of action that has demonstrated a favorable safety and tolerability profile in clinical trials.[1][2] Originally investigated for its antiviral properties in HIV, obefazimod's development has pivoted towards treating chronic inflammatory diseases, most notably ulcerative colitis (UC). This guide provides a comprehensive evaluation of the safety profile of obefazimod, comparing it with both a legacy antiviral agent from its initial development phase and a current standard-of-care therapy for UC. We will delve into its unique mechanism, present clinical safety data, and outline standard methodologies for safety assessment in drug development.
Introduction: A Developmental Pivot from Antiviral to Anti-inflammatory
Obefazimod's journey is a compelling example of scientific discovery leading a molecule to its most promising therapeutic application. Initially developed as an antiviral agent, early-phase clinical trials in HIV-infected patients showed that obefazimod was generally safe and well-tolerated, with all adverse events being mild to moderate.[3] These studies also revealed a potential to reduce the HIV reservoir, a key goal in functional cure research.[4][5][6][7]
However, parallel research uncovered a potent anti-inflammatory effect mediated by a novel mechanism: the upregulation of a specific microRNA, miR-124.[8] This discovery prompted a strategic shift in its clinical development towards chronic inflammatory diseases. Subsequent Phase II trials in patients with moderate-to-severe ulcerative colitis have shown significant efficacy and a consistently favorable safety profile, positioning obefazimod as a promising new oral therapy for inflammatory bowel disease (IBD).[1][2][9]
The Novel Mechanism of Action of Obefazimod
Obefazimod's therapeutic effects stem from its unique ability to bind to the cap binding complex (CBC), which is crucial for RNA biogenesis in all cells. This binding action enhances the selective splicing of a long non-coding RNA to produce miR-124, a microRNA with powerful anti-inflammatory properties. Increased levels of miR-124 act as a physiological brake on inflammation by downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[10] This targeted modulation of the inflammatory response, without causing broad immunosuppression, may explain its favorable safety profile observed in clinical trials.[10]
Clinical Safety Profile of Obefazimod (ABX464)
Across multiple clinical trials in both HIV and ulcerative colitis, obefazimod has demonstrated a consistent and favorable safety profile.
Safety in Ulcerative Colitis Trials
In a Phase IIb study involving 254 patients with moderate-to-severe UC, obefazimod was found to be safe and well-tolerated at all tested doses (25mg, 50mg, and 100mg). Key findings include:
-
Low Rate of Serious Adverse Events (SAEs): The incidence of SAEs in the obefazimod groups was comparable to or lower than the placebo group. SAEs occurred in 1.6% (25mg), 6.3% (50mg), and 6.2% (100mg) of patients, compared to 6.2% in the placebo group.
-
No Increased Risk of Infection: Rates of infection were similarly low across the active treatment and placebo groups.
-
No Deaths or Malignancies: No deaths or cancers were reported during the study.
-
High Completion Rate: The study had a very low overall dropout rate of only 9%, suggesting good tolerability.[8]
Long-term maintenance studies have reinforced this safety profile. Data from up to two years of continuous treatment showed no new safety signals, and the treatment remained well-tolerated.[1][9]
Safety in HIV Trials (Legacy Data)
In its initial development as an antiviral, a Phase IIa study in treatment-naive HIV patients found that obefazimod administered at doses up to 150mg daily was safe and well-tolerated.[3] All adverse events reported in the treatment group were mild to moderate, and no participants discontinued the trial due to drug-related adverse events.[3] The most common adverse events were mild-to-moderate abdominal pain and headache.[7]
Comparative Safety Analysis
To provide context for obefazimod's safety profile, it is useful to compare it against other relevant therapies. Given its developmental history, we will compare it to a standard antiretroviral therapy for HIV and, more relevant to its current application, a Janus kinase (JAK) inhibitor used for ulcerative colitis.
Comparison with Antiretroviral Therapy (ART)
Standard initial ART regimens for HIV, such as those containing Bictegravir/Tenofovir Alafenamide/Emtricitabine, are highly effective and generally safe.[11][12] While direct comparative trials are absent, the safety profile of obefazimod in its early HIV studies, characterized by mild to moderate AEs and no discontinuations due to drug toxicity, appears favorable.[3] Legacy data from obefazimod's HIV program did not raise significant safety concerns that would preclude its development.[3][6]
Comparison with Tofacitinib (A JAK Inhibitor for UC)
Tofacitinib is an oral small molecule approved for moderate-to-severe UC. As a JAK inhibitor, it carries a different risk profile than obefazimod. Long-term safety data for tofacitinib has been compiled from a global clinical program with up to 9.2 years of drug exposure.[13]
| Safety Parameter | Obefazimod (ABX464) in UC (Phase 2b) | Tofacitinib in UC (Overall Cohort)[14][15] |
| Mechanism | Upregulation of anti-inflammatory miR-124 | Janus Kinase (JAK) Inhibition |
| Serious Infections | Low rates, similar to placebo | IR: 1.80-2.0 per 100 patient-years |
| Herpes Zoster | Not reported as a signal of concern | IR: 3.24-4.1 per 100 patient-years (dose-dependent) |
| Malignancy (excl. NMSC) | None reported | IR: 0.7-0.88 per 100 patient-years |
| Major Adverse CV Events | Not reported as a signal of concern | IR: 0.2-0.27 per 100 patient-years |
| GI Perforations | None reported | IR: 0.09-0.2 per 100 patient-years |
| Most Common AEs | Generally mild to moderate, similar to placebo | Nasopharyngitis, arthralgia, headache[16] |
IR = Incidence Rate (unique patients with events per 100 patient-years). NMSC = Non-Melanoma Skin Cancer.
This comparison highlights the distinct safety profiles. The mechanism of obefazimod, which modulates a specific microRNA rather than broadly inhibiting signaling pathways like JAK inhibitors, may contribute to its favorable profile, particularly concerning the lower risk of opportunistic infections like herpes zoster.[10] Long-term data continues to be collected for obefazimod to fully characterize its safety over extended periods.[17][18][19]
Methodologies for Safety Assessment in Drug Development
The safety of a novel compound like obefazimod is rigorously evaluated through a multi-stage process, from preclinical studies to comprehensive clinical trial monitoring.
Preclinical Toxicology Studies
Before human trials, a drug candidate undergoes extensive preclinical safety testing to identify potential hazards.[20][21] This is a critical step for gaining regulatory approval for an Investigational New Drug (IND) application.
Typical Step-by-Step Protocol for Repeated-Dose Toxicity Study:
-
Species Selection: Two mammalian species (one rodent, one non-rodent, e.g., rat and dog) are selected. The choice is based on which species' metabolism of the drug is most similar to humans.
-
Dose-Range Finding: Preliminary studies establish a range of doses, including a maximum tolerated dose (MTD).
-
Study Groups: Animals are assigned to several groups: a control group (vehicle only) and at least three treatment groups receiving low, medium, and high doses of the drug. Recovery groups are often included to assess the reversibility of any toxic effects.
-
Drug Administration: The drug is administered daily for a specified duration (e.g., 28 or 90 days), mimicking the intended clinical use.
-
In-life Monitoring: Animals are observed daily for clinical signs of toxicity (changes in appearance, behavior, weight).
-
Clinical Pathology: Blood and urine samples are collected periodically to assess hematology, coagulation, and serum chemistry, providing data on organ function (liver, kidneys).
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, organs are weighed, and tissues are collected.
-
Histopathology: Tissues are microscopically examined by a pathologist to identify any treatment-related changes at the cellular level. This is crucial for identifying target organ toxicity.
Clinical Trial Safety Monitoring
Once a drug enters human trials, safety monitoring becomes paramount. This is governed by a Data and Safety Monitoring Plan (DSMP).[22][23] For multi-site or high-risk trials, an independent Data and Safety Monitoring Board (DSMB) is established.[24][25]
Key Components of a Clinical Trial Safety Monitoring Workflow:
-
Protocol Design: The clinical trial protocol explicitly defines safety endpoints, what constitutes an Adverse Event (AE) and a Serious Adverse Event (SAE), and the schedule for safety assessments.
-
Informed Consent: Participants are fully informed of all potential risks before enrolling.
-
Data Collection & Reporting: Investigators are responsible for identifying, documenting, and grading all AEs. SAEs must be reported to the sponsor and regulatory authorities within a stringent timeframe (e.g., 24 hours).[22][26]
-
Centralized Monitoring: The sponsor (or a Contract Research Organization) continuously reviews incoming safety data for trends or unexpected events.
-
DSMB Review: The independent DSMB periodically reviews unblinded safety and efficacy data.[24][25] They look for any safety signals that might suggest an unacceptable risk to participants.
-
Regulatory Reporting: The sponsor compiles and submits regular safety updates to regulatory bodies like the FDA.
-
Decision Making: Based on the totality of the data, the DSMB can recommend that a trial continue, be modified, or be terminated.[25]
Conclusion and Future Directions
The cumulative data from preclinical and clinical studies indicate that obefazimod (ABX464) possesses a favorable safety and tolerability profile. Its novel mechanism of action, which involves the specific upregulation of the anti-inflammatory microRNA miR-124, appears to avoid the broader immunosuppressive effects associated with other IBD therapies, potentially translating to a better long-term safety outcome.[10]
While its development as an antiviral for HIV has been discontinued, the safety data from those early trials provided a solid foundation for its successful pivot into inflammatory diseases. The comparison with tofacitinib highlights a potentially differentiated safety profile, particularly regarding the risk of certain infections. As obefazimod advances into Phase III trials for ulcerative colitis, the continued collection of long-term safety data will be crucial to fully confirm its place as a safe and effective new oral treatment for patients suffering from chronic inflammatory diseases.
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Abivax reports excellent efficacy and safety of ABX464 in phase 2b clinical trial in ulcerative colitis and plans to proceed to phase 3. (2021-05-24). Abivax. [Link]
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ABX464 for Ulcerative Colitis · Info for Participants. Clinical Trials. [Link]
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Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience. National Institutes of Health. [Link]
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Analysis of tofacitinib safety in ulcerative colitis from the completed global clinical developmental program up to 9.2 years of drug exposure. ResearchGate. [Link]
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Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. Healio. [Link]
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Study Results Confirm that Abivax's Treatment Towards an HIV Cure Gets Rid of Virus. (2022-06-24). Labiotech.eu. [Link]
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Safety of Tofacitinib for Treatment of Ulcerative Colitis, Based on 4.4 Years of Data From Global Clinical Trials. Mount Sinai Scholars Portal. [Link]
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Analysis of tofacitinib safety in ulcerative colitis from the completed global clinical developmental program up to 9.2 years of drug exposure. National Institutes of Health. [Link]
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ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4 + T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. Oxford Academic. [Link]
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Effectiveness and safety of tofacitinib for ulcerative colitis: two-year results of the ICC Registry. Maastricht University. [Link]
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Safety Profile | Active Lupus Nephritis | GAZYVA® (obinutuzumab). Genentech. [Link]
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Safety of obinutuzumab alone or combined with chemotherapy for previously untreated or relapsed/refractory chronic lymphocytic leukemia in the phase IIIb GREEN study. National Institutes of Health. [Link]
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Safety outcomes: most common adverse events with obinutuzumab. ResearchGate. [Link]
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Abivax reports long-lasting two-year efficacy and safety data from ABX464 ulcerative colitis Phase 2a maintenance study. (2020-09-02). Abivax. [Link]
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Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Abivax. [Link]
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Abivax reports long-lasting two-year efficacy and safety data from ABX464 ulcerative colitis Phase 2a maintenance study. (2020-09-02). GlobeNewswire. [Link]
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Guidelines for Data and Safety Monitoring of Clinical Trials. (2024-12-16). National Eye Institute - NIH. [Link]
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Guidance: Data and Safety Monitoring of Clinical Trials Research. University of Pittsburgh. [Link]
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ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. PubMed Central - NIH. [Link]
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Safety assessment of obinutuzumab: Real-world adverse event analysis based on the FAERS and JADER databases from 2013 to 2025. (2025-10-10). PubMed Central - NIH. [Link]
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First ever evidence of treatment-induced reduction in HIV reservoirs: ABX464, ABIVAX' lead drug candidate, impacted HIV blood. (2017-05-02). GlobeNewswire. [Link]
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Obinutuzumab-Related Adverse Events: A Systematic Review and Meta-Analysis. (2019-11-13). Blood Journal. [Link]
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Abivax's ABX464 shows 'impressive' efficacy in severe ulcerative colitis patients. (2021-05-26). PMLiVE. [Link]
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Clinical Trial Safety Monitoring Guide. Scribd. [Link]
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ABX464 reduces HIV reservoir but doesn't delay viral rebound. (2017-10-26). Aidsmap. [Link]
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Data and Safety Monitoring Plan (DSMP) Guideline. Mayo Clinic. [Link]
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ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. National Institutes of Health. [Link]
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Safety, Pharmacokinetics, and Antiviral Activity of a Novel HIV Antiviral, ABX464, in Treatment-Naive HIV-Infected Subjects in a Phase 2 Randomized, Controlled Study. (2017-06-27). PubMed Central - NIH. [Link]
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Data and Safety Monitoring Board (DSMB) Guidelines. National Institute of Dental and Craniofacial Research - NIH. [Link]
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Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. (2019-01-28). GlobeNewswire. [Link]
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HIV Antiretroviral Therapy. StatPearls - NCBI Bookshelf - NIH. [Link]
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Long-term Safety and Efficacy Profile of ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. ClinicalTrials.gov. [Link]
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Efficacy and Safety Study of ABX464 as Maintenance Therapy in Patients With Moderate to Severe Ulcerative Colitis. ClinicalTrials.gov. [Link]
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SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]
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ABX464 for UC. Abivax. [Link]
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What to Start: Initial Combination Antiretroviral Regimens. (2024-09-12). Clinical Info - HIV.gov. [Link]
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Safety Operating Guide
Navigating Ambiguity: A Preliminary Safety Advisory for "AW-464"
A Critical Note to Researchers, Scientists, and Drug Development Professionals on the Importance of Precise Chemical Identification for Ensuring Laboratory Safety.
The request for a comprehensive guide on the personal protective equipment (PPE) for handling "AW-464" has highlighted a crucial aspect of laboratory safety: the precise and unambiguous identification of chemical substances. Our search for "AW-464" did not yield a singular, universally recognized chemical entity. Instead, the designation is associated with several distinct substances, each with its own unique hazard profile and requisite safety protocols.
Providing a generic or assumed handling procedure would be contrary to the principles of scientific integrity and could pose a significant safety risk. The personal protective equipment and handling protocols appropriate for one substance could be dangerously inadequate for another. Therefore, this preliminary advisory serves to illustrate the potential hazards associated with substances bearing similar names and to underscore the necessity of confirming the exact identity of the material in your possession.
Below, we summarize the information found for two substances that bear a resemblance to the requested "AW-464" to highlight the diversity of hazards and the need for specific safety data.
Potential Candidates for "AW-464" and Their Associated Hazards
Our investigation revealed at least two distinct products with similar identifiers: Adogen 464 and 910X464 Curing Solution . It is imperative to determine if the substance in your laboratory is one of these, or another compound entirely.
Adogen® 464 (CAS No. 63393-96-4)
-
Chemical Name: Methyltrialkyl(C8-C10)Ammonium Chloride.[1]
-
Primary Hazards: This substance is identified as a flammable liquid and vapor and is corrosive , causing severe eye and skin burns.[1] It may also cause severe irritation to the respiratory and digestive tracts.[1]
-
Immediate Safety Concerns: The flammability of this compound requires strict control of ignition sources, and its corrosive nature necessitates robust personal protective equipment to prevent debilitating burns.[1]
910X464 Curing Solution
-
Primary Hazards: This is a highly flammable liquid and vapor that is harmful if inhaled and can cause serious skin and eye irritation.[2] It is also suspected of causing cancer, damaging an unborn child, and may cause drowsiness or dizziness.[2] Prolonged or repeated exposure may cause damage to organs.[2]
-
Immediate Safety Concerns: The multifaceted hazards of this solution, including flammability, acute toxicity, and long-term health risks, demand a comprehensive safety strategy, including stringent engineering controls and specialized PPE.[2]
The Imperative for Unambiguous Identification
The divergent safety requirements for even these two potential candidates illustrate why a definitive guide for "AW-464" cannot be responsibly issued without further clarification. The choice of gloves, for instance, would depend on the specific chemical resistance needed for either Adogen 464 or the components of the 910X464 Curing Solution.[3][4][5] Similarly, the necessity and type of respiratory protection would be dictated by the volatility and inhalation toxicity of the specific substance.[6]
To proceed, we urgently request that you provide a more specific identifier for the substance you are handling. This could be:
-
The full chemical name.
-
The Chemical Abstracts Service (CAS) number.
-
A link to the manufacturer's or supplier's product page or, most importantly, the Safety Data Sheet (SDS).
Once the exact chemical identity is established, a detailed and accurate guide, adhering to the rigorous standards of scientific integrity and practical, field-proven insights you require, can be developed.
Illustrative Framework for a Substance-Specific Safety Guide
To demonstrate the structure and depth of the guide that will be provided upon receipt of clarifying information, we present a generalized framework below. Please note that the specifics within this framework are for illustrative purposes only and should not be applied to the handling of any substance.
Generalized PPE Recommendation Table (Hypothetical Example)
| Task/Operation | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Low (solid) / Moderate (liquid) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not typically required if in a well-ventilated area or chemical hood |
| Solution Preparation | Moderate to High | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over lab coat | Required if not in a chemical fume hood |
| Spill Cleanup | High | Face shield and chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or SCBA |
Conceptual Workflow for PPE Selection (Hypothetical Example)
This diagram illustrates the decision-making process for selecting appropriate PPE, which would be customized for the specific hazards of the identified substance.
Caption: Conceptual workflow for task-based PPE selection.
Disposal and Decontamination Planning
A comprehensive guide would also include detailed, substance-specific plans for disposal and decontamination. Generally, waste disposal must adhere to local, state, and federal regulations.[7][8][9][10] For instance, materials contaminated with hazardous chemicals may need to be treated as hazardous waste.[9] Decontamination procedures for work surfaces and equipment would also be outlined to prevent cross-contamination and ensure a safe working environment.
We are committed to providing you with the most accurate and actionable safety information. Your partnership in precisely identifying "AW-464" is the critical next step in this process.
References
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KW Oil. Industrial Oil & Lubricants: Importance & Safety for Heavy Duty Machines. [Link]
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FAT FINGER. Personal Protective Equipment (PPE) in the Oil and Gas Sector. [Link]
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Oteplace. Personal Protective Equipment in the Oil and Gas Industry: Importance and Types. [Link]
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General Chemical. SAFETY DATA SHEET. [Link]
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Univar Solutions. SAFETY DATA SHEET. [Link]
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Cole-Parmer. Material Safety Data Sheet - Adogen 464. [Link]
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Axalta. SAFETY DATA SHEET - 910X464 CURING SOLUTION. [Link]
-
ClinicalTrials.gov. Study Evaluating the Long-Term Safety and Efficacy of ABX464 in Patients With Moderate to Severe Rheumatoid Arthritis. [Link]
-
Maine Legislature. PUBLIC Law, Chapter 464, An Act To Assist in the Cleanup of Waste Motor Oil Disposal Sites. [Link]
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Wisconsin Department of Natural Resources. Universal Waste Requirements. [Link]
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South Carolina Department of Environmental Services. 61-79.264 Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
